molecular formula C9H14N3Na2O14P3 B14062021 Cytidine-5'-triphosphate disodium

Cytidine-5'-triphosphate disodium

Número de catálogo: B14062021
Peso molecular: 527.12 g/mol
Clave InChI: NFQMDTRPCFJJND-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cytidine-5'-triphosphate disodium is a useful research compound. Its molecular formula is C9H14N3Na2O14P3 and its molecular weight is 527.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H14N3Na2O14P3

Peso molecular

527.12 g/mol

Nombre IUPAC

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

Clave InChI

NFQMDTRPCFJJND-UHFFFAOYSA-L

SMILES canónico

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Biochemical Properties of Cytidine-5'-Triphosphate (CTP) Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-Triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide involved in a multitude of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for nucleic acid synthesis and plays a critical role in the biosynthesis of complex lipids and glycoproteins. The disodium (B8443419) salt form of CTP is a stable, water-soluble derivative widely utilized in biochemical and molecular biology research. This guide provides an in-depth overview of the core biochemical properties of CTP disodium salt, detailed experimental protocols for its handling and analysis, and visual representations of its key metabolic pathways.

Physicochemical and Handling Properties

CTP disodium salt is typically supplied as a white crystalline powder. Its high water solubility is a key advantage for in vitro experimental work, whereas it is insoluble in organic solvents like ethanol (B145695) and ether[1]. For long-term viability, the compound should be stored under desiccating conditions at -20°C, where it can remain stable for at least four years[2][3].

Table 1: Physicochemical Properties of CTP Disodium Salt
PropertyValueCitations
Chemical Name Cytidine 5′-(tetrahydrogen triphosphate), disodium salt[3]
Synonyms CTP, 5'-CTP·2Na[1][4]
CAS Number 36051-68-0[1][2]
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃[2][4]
Molecular Weight 527.12 g/mol [5][6]
Appearance White crystalline powder[3][4]
Purity (Typical) ≥95% (HPLC)[1][4]
Storage Temperature -20°C[1][2]
UV Absorbance (λmax) 271 nm (at pH 7.0)[7]
Molar Extinction (ε) 9.0 x 10³ M⁻¹ cm⁻¹ (at pH 7.0)[7]
Table 2: Solubility Data
SolventSolubilityCitations
Water 50 mg/mL (clear, colorless solution)[1][8]
PBS (pH 7.2) 10 mg/mL[3]
Ethanol, Chloroform, Ether Insoluble[1]

Core Biochemical Roles and Signaling Pathways

CTP is a cornerstone of cellular metabolism, primarily synthesized from Uridine-5'-Triphosphate (UTP) by the enzyme CTP synthetase[9][10]. Its roles extend far beyond being a simple metabolite.

Key Functions:

  • RNA Synthesis: CTP is one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA[2][4][6].

  • Glycerophospholipid Biosynthesis: It is a critical coenzyme in the synthesis of phospholipids, such as phosphatidylcholine, a major component of cell membranes[1][2]. In the Kennedy pathway, CTP reacts with phosphocholine (B91661) to form CDP-choline, a rate-limiting step in phosphatidylcholine synthesis[3][9].

  • Protein and Lipid Glycosylation: CTP is involved in the activation of sugars for glycosylation reactions. For instance, it is a substrate for enzymes that produce CMP-sialic acids, which are then used in the sialylation of proteins and lipids[2][3].

  • Cellular Signaling: CTP acts as an agonist for certain P2X purinergic receptors, which are cation-permeable ligand-gated ion channels, implicating it in intercellular signaling pathways[2][11].

Below is a diagram illustrating the central metabolic position of CTP.

CTP_Metabolism cluster_synthesis CTP Synthesis cluster_utilization CTP Utilization Pathways UTP Uridine-5'-Triphosphate (UTP) CTP Cytidine-5'-Triphosphate (CTP) UTP->CTP CTP Synthetase (ATP, Glutamine) RNA RNA Synthesis CTP->RNA RNA Polymerase PC Phosphatidylcholine (Membrane Synthesis) CTP->PC CTP:Phosphocholine Cytidylyltransferase Glyco Glycosylation (CMP-Sialic Acid) CTP->Glyco CMP-Sialic Acid Synthetase

Caption: Central role of CTP in cellular metabolism.

Experimental Protocols & Methodologies

Accurate and reproducible experimental results depend on the correct preparation and analysis of reagents. The following protocols provide detailed methodologies for common laboratory procedures involving CTP disodium salt.

Preparation of a Standard 100 mM Stock Solution

This protocol describes the preparation of a standard aqueous stock solution of CTP for use in enzymatic assays and other in vitro applications.

Materials:

  • CTP Disodium Salt (e.g., ≥95% purity)

  • Nuclease-free water

  • 1 M NaOH solution

  • Calibrated pH meter

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the amount of CTP disodium salt powder required to make the desired volume of a 100 mM solution. (e.g., for 1 mL of solution, weigh 52.71 mg).

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add approximately 80% of the final desired volume of nuclease-free water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless[8].

  • pH Adjustment: Place the tube in an ice bath to keep the solution cool. Using a calibrated pH meter, measure the pH of the solution. Carefully add small aliquots of 1 M NaOH to adjust the pH to a final value between 7.3 and 7.5.[7] Note: Aqueous solutions of nucleoside triphosphates are more stable at a slightly alkaline pH (>7.5)[11].

  • Final Volume: Add nuclease-free water to reach the final desired volume and mix thoroughly.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C[2].

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of CTP disodium salt and separating it from potential impurities such as CMP, CDP, and other nucleotide derivatives[5]. The following is a representative protocol based on established ion-pair reversed-phase chromatography methods.

Instrumentation and Reagents:

  • HPLC System: With a UV detector or Mass Spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size)[4].

  • Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, adjusted to pH 6.9[4].

  • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, adjusted to pH 7.0[4].

  • Sample Diluent: Nuclease-free water.

  • Detection: UV at 254 nm[4].

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of CTP disodium salt in nuclease-free water. Filter the sample through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved[4]. Maintain column temperature at 27°C[4].

  • Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

  • Chromatographic Separation: Run a gradient elution program. A typical program might be:

    • 0-30 min: Gradient from 40% B to 60% B.

    • 30-60 min: Hold at 60% B[4].

  • Data Analysis: Identify the CTP peak based on its retention time compared to a known standard. Purity is calculated by determining the area of the CTP peak as a percentage of the total area of all observed peaks. Potential impurities like CMP and CDP will have different retention times.

The following diagram outlines the general workflow for this HPLC analysis.

HPLC_Workflow start Start prep Sample Preparation 1. Dissolve CTP in water 2. Filter (0.22 µm) start->prep 1. equilibrate System Equilibration Equilibrate C18 column with mobile phase prep->equilibrate 2. inject Injection Inject 10 µL of sample equilibrate->inject 3. run Chromatographic Run Execute gradient elution (Flow: 1.0 mL/min, Temp: 27°C) inject->run 4. detect Detection Monitor absorbance at 254 nm run->detect 5. analyze Data Analysis 1. Integrate peak areas 2. Calculate % Purity detect->analyze 6. end End analyze->end 7.

Caption: General workflow for HPLC-based purity analysis of CTP.

Conclusion

CTP disodium salt is an indispensable reagent in life sciences research. Its fundamental roles in the synthesis of RNA and phospholipids, coupled with its involvement in glycosylation and cell signaling, make it a molecule of significant interest. A thorough understanding of its physicochemical properties, adherence to proper handling and storage protocols, and the use of validated analytical methods are paramount for ensuring the integrity and reproducibility of experimental outcomes in research and drug development.

References

An In-depth Technical Guide to the Function of Cytidine-5'-triphosphate (CTP) in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-triphosphate (CTP), a pyrimidine (B1678525) nucleotide, is a vital molecule in cellular metabolism, playing a multifaceted role that extends beyond its fundamental function as a building block for nucleic acid synthesis. This technical guide provides a comprehensive overview of the core functions of CTP, with a particular focus on its involvement in lipid metabolism, protein glycosylation, and the regulation of key enzymatic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of CTP's metabolic significance and its potential as a therapeutic target.

Introduction

Cytidine-5'-triphosphate (CTP) is a high-energy molecule, analogous to adenosine-5'-triphosphate (B57859) (ATP), but with a more specialized role in cellular bioenergetics and biosynthesis.[1] While ATP serves as the primary energy currency of the cell, CTP is a crucial coenzyme and substrate in a specific set of metabolic reactions essential for cell growth, proliferation, and membrane integrity.[1][2] Its functions are tightly regulated, and dysregulation of CTP metabolism has been implicated in various diseases, including cancer and immunodeficiencies.[3][4] This guide will delve into the technical details of CTP's functions, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Functions of CTP in Cellular Metabolism

CTP's primary roles in cellular metabolism can be categorized into four main areas:

  • Nucleic Acid Synthesis: CTP is an essential precursor for the synthesis of ribonucleic acid (RNA).[5][6] It is one of the four key ribonucleoside triphosphates incorporated into the growing RNA chain by RNA polymerases during transcription.

  • Phospholipid Synthesis: CTP is indispensable for the de novo synthesis of major membrane phospholipids (B1166683), including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and cardiolipin (B10847521) (CL).[7][8][9] It achieves this by activating intermediates in two major pathways: the Kennedy pathway and the CDP-diacylglycerol pathway.

  • Protein Glycosylation: CTP is a key player in the sialylation of proteins and lipids, a critical post-translational modification that influences a wide range of cellular processes, including cell-cell recognition, signaling, and immune responses.[10][11]

  • Signal Transduction and Regulation: CTP and its synthesizing enzyme, CTP synthetase, are involved in cellular signaling and regulatory networks.[12] CTP itself can act as an allosteric inhibitor of its own synthesis, while the activity of CTP synthetase is modulated by phosphorylation and the availability of other nucleotides like GTP.[1][12]

Quantitative Data on CTP Metabolism

Intracellular Nucleotide Concentrations

The intracellular concentrations of ribonucleoside triphosphates are tightly controlled. CTP consistently represents the nucleotide with the lowest concentration in mammalian cells, highlighting the stringent regulation of its synthesis.[7][8]

NucleotideAverage Concentration (µM) in Mammalian Cells[7]
ATP3,152 ± 1,698
GTP468 ± 224
UTP567 ± 460
CTP 278 ± 242

Note: Values are presented as mean ± standard deviation and can vary depending on the cell type and metabolic state.

Tumor cells often exhibit altered nucleotide pools, with a general increase in both ribonucleotide and deoxyribonucleotide concentrations to support rapid proliferation.[7][13]

Enzyme Kinetics

The synthesis and utilization of CTP are governed by the kinetics of several key enzymes.

Table 2: Kinetic Parameters of Key Enzymes in CTP Metabolism

EnzymeOrganism/TissueSubstrateK_m_V_max_Reference(s)
CTP Synthetase Human Lymphocytes (Resting)UTP280 ± 310 µM83 ± 20 pmol/min[1]
Human Lymphocytes (Activated)UTP230 ± 280 µM379 ± 90 pmol/min[1]
CTP:phosphocholine (B91661) cytidylyltransferase (CCT) Rat Lung (microsomal)CTP0.33 mM (with oleate)50-60% increase (with oleate)[1]
Rat Lung (microsomal)CTP0.99 mM (without oleate)-[1]
CDP-diacylglycerol synthase (CDS) Human (CDS1)SAPA-2.4 ± 0.2 µmol/min/mg[6]
Human (CDS2)SAPA-4.5 ± 0.2 µmol/min/mg[6]
CMP-sialic acid synthetase (CMAS) Drosophila melanogasterNeu5Ac410 µM3.4-3.6 µmol/min/mg[7]
Drosophila melanogasterCTP450 µM3.4-3.6 µmol/min/mg[7]

SAPA: 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid

Key Metabolic Pathways Involving CTP

Phospholipid Synthesis

CTP is central to the synthesis of the major phospholipids that constitute cellular membranes.

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[7][14] CTP is required for the activation of phosphocholine and phosphoethanolamine to their respective CDP-derivatives.

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) CTP CTP PPi PPi CTP->PPi PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC PE Phosphatidylethanolamine DAG->PE ATP ATP ADP ADP Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase (PECT) CDP_Ethanolamine->PE Ethanolaminephosphotransferase

Caption: The Kennedy Pathway for Phosphatidylcholine and Phosphatidylethanolamine Synthesis.

This pathway is responsible for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). CTP reacts with phosphatidic acid (PA) to form the key intermediate, CDP-diacylglycerol.[8]

CDP_DAG_Pathway PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase (CDS) CTP_lipid CTP PPi_lipid PPi CTP_lipid->PPi_lipid PI Phosphatidylinositol CDP_DAG->PI PI synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase Inositol Inositol Inositol->PI Glycerol_3P Glycerol-3-Phosphate Glycerol_3P->PGP PG Phosphatidylglycerol PGP->PG PGP phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin synthase

Caption: The CDP-Diacylglycerol Pathway for Phospholipid Synthesis.

Protein Glycosylation: Sialylation

CTP is essential for the synthesis of CMP-sialic acid, the activated donor substrate for all sialyltransferase enzymes.[10][11]

Sialylation_Pathway Sialic_Acid Sialic Acid (e.g., Neu5Ac) CMP_Sialic_Acid CMP-Sialic Acid Sialic_Acid->CMP_Sialic_Acid CMP-sialic acid synthetase (CMAS) CTP_glyco CTP PPi_glyco PPi CTP_glyco->PPi_glyco Sialylated_Glycoprotein Sialylated Glycoprotein/ Glycolipid CMP_Sialic_Acid->Sialylated_Glycoprotein Sialyltransferase Glycoprotein Glycoprotein/ Glycolipid Glycoprotein->Sialylated_Glycoprotein CMP CMP

Caption: The Role of CTP in Protein and Lipid Sialylation.

Regulation of CTP Synthesis

The intracellular pool of CTP is tightly regulated, primarily at the level of its synthesis by CTP synthetase.

CTP_Synthetase_Regulation UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Glutamine Glutamine Glutamine->CTP_Synthetase ATP_reg ATP ATP_reg->CTP_Synthetase CTP_reg CTP CTP_reg->CTP_Synthetase Allosteric Inhibition CTP_Synthetase->CTP_reg GTP GTP GTP->CTP_Synthetase Allosteric Activation PKA_PKC Protein Kinase A Protein Kinase C Phosphorylation Phosphorylation PKA_PKC->Phosphorylation Phosphorylation->CTP_Synthetase Activation

Caption: Regulation of CTP Synthetase Activity.

Experimental Protocols

Measurement of Intracellular CTP Concentration by HPLC

This protocol describes a reversed-phase ion-pair high-performance liquid chromatography (HPLC) method for the simultaneous determination of intracellular ribonucleoside triphosphates.[14]

Materials:

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 6% Trichloroacetic acid (TCA), ice-cold

  • 5 M Potassium carbonate (K₂CO₃)

  • HPLC system with UV detector (254 nm)

  • Reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm)

  • Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9

  • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH 7.0

  • Standards for ATP, GTP, UTP, and CTP

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, scrape them in a minimal volume of PBS. For suspension cells, pellet them by centrifugation.

    • Determine the cell number.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 6% TCA (e.g., 1 mL per 10⁷ cells).

    • Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization:

    • Neutralize the supernatant by adding 5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5. The formation of a precipitate (potassium perchlorate) is expected.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.

    • Collect the neutralized supernatant.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the sample onto the HPLC system.

    • Use a gradient elution program to separate the nucleotides. A typical gradient might be:

      • 0-30 min: 40% B to 60% B

      • 30-60 min: Hold at 60% B

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of ATP, GTP, UTP, and CTP standards.

    • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

    • Calculate the intracellular concentration of CTP based on the cell number and the extraction volume.

CTP Synthetase Activity Assay (Spectrophotometric)

This assay measures the activity of CTP synthetase by monitoring the production of CTP from UTP, which results in an increase in absorbance at 291 nm.[6]

Materials:

  • Cell lysate or purified CTP synthetase

  • Assay Buffer: 60 mM HEPES, pH 8.0, 10 mM MgCl₂

  • Substrate Solution: 1.5 mM ATP, 600 µM UTP, and 0.2 mM GTP in Assay Buffer

  • Glutamine solution: 100 mM

  • Spectrophotometer capable of reading absorbance at 291 nm

  • Cuvettes

Procedure:

  • Enzyme Preparation:

    • Prepare cell lysates by sonication or other appropriate methods in a suitable buffer, followed by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Reaction Setup:

    • In a cuvette, combine the Assay Buffer and the Substrate Solution.

    • Add a specific amount of cell lysate or purified enzyme to the cuvette.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the substrates.

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the glutamine solution to the cuvette and mix quickly.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 291 nm over time using the spectrophotometer. The extinction coefficient for the conversion of UTP to CTP at 291 nm is approximately 1.3 mM⁻¹cm⁻¹.

  • Calculation of Activity:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of CTP formation.

    • Express the enzyme activity in units such as µmol of CTP formed per minute per mg of protein.

Conclusion

Cytidine-5'-triphosphate is a cornerstone of cellular metabolism, with its influence extending from the central dogma of molecular biology to the structural integrity of cellular membranes and the intricate signaling networks that govern cell fate. A thorough understanding of CTP's functions and the regulation of its metabolism is paramount for researchers in basic science and is of significant interest to those in drug development. The pathways and enzymes involved in CTP metabolism present a landscape of potential targets for therapeutic intervention in a variety of diseases, most notably cancer, where the demand for nucleotides is high. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the complex and vital roles of this essential nucleotide.

References

CTP Disodium Salt as a Precursor for Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As a high-energy molecule, it serves as a fundamental building block for the synthesis of RNA and is indispensable for the biosynthesis of phospholipids (B1166683) and the glycosylation of proteins. The disodium (B8443419) salt of CTP is a stable and soluble formulation, making it a crucial reagent in various research and drug development applications, from in vitro transcription to the study of metabolic pathways and the development of antiviral and anticancer therapies. This technical guide provides an in-depth overview of CTP disodium salt, focusing on its role as a precursor in nucleotide synthesis, the kinetics of its formation, and detailed experimental protocols for its application and analysis.

Introduction to Cytidine 5'-Triphosphate (CTP)

CTP is a nucleoside triphosphate composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[1] Its disodium salt form is a white powder that is soluble in water, enhancing its utility in various biochemical and molecular biology applications.[2][3] CTP plays a central role in cellular metabolism, not only as a monomeric unit for RNA synthesis by RNA polymerases but also as a key precursor for the synthesis of all membrane phospholipids via the Kennedy and CDP-diacylglycerol pathways.[4][5] Furthermore, CTP is involved in protein sialylation, a critical post-translational modification.[6] Given its essential roles in cell proliferation and expansion, the synthesis and availability of CTP are tightly regulated.[3][7]

Chemical and Physical Properties of CTP Disodium Salt
PropertyValueReference(s)
Synonyms 5'-CTP·2Na, CTP disodium salt[2]
CAS Number 36051-68-0[2][8]
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃[2][8]
Molecular Weight 527.12 g/mol [8]
Appearance White powder[2]
Purity ≥95% (HPLC)[2]
Solubility Soluble in water[3]
Storage Conditions -20°C, under desiccating conditions[2]

The De Novo Synthesis of CTP: The Role of CTP Synthase

The primary route for CTP synthesis in cells is the de novo pathway, where it is produced from Uridine 5'-triphosphate (UTP). This reaction is catalyzed by the enzyme CTP synthase (CTPS), which exists in two isoforms in humans, CTPS1 and CTPS2.[9][10] This final step in pyrimidine nucleotide biosynthesis is a rate-limiting and highly regulated process.[7][9]

The overall reaction is as follows: UTP + ATP + Glutamine → CTP + ADP + Pi + Glutamate[7]

The reaction mechanism involves the ATP-dependent phosphorylation of UTP at the 4-oxygen position, making the C4 carbon susceptible to a nucleophilic attack by ammonia (B1221849).[9] The ammonia is generated from the hydrolysis of glutamine in the glutaminase (B10826351) domain of the enzyme and is then channeled to the synthetase domain.[9]

Regulation of CTP Synthase Activity

CTP synthase activity is meticulously controlled through several mechanisms to maintain appropriate intracellular nucleotide pools:

  • Allosteric Activation by GTP: Guanosine 5'-triphosphate (GTP) acts as an allosteric activator, significantly enhancing the glutaminase activity of CTPS.[9][11] This regulation helps to balance the pools of purine (B94841) and pyrimidine nucleotides.[9]

  • Feedback Inhibition by CTP: The end-product, CTP, acts as an allosteric inhibitor, providing a negative feedback loop to prevent its overproduction.[1][9][12] CTP competes with UTP for binding to the enzyme.[12]

  • Substrate-Induced Oligomerization: The binding of substrates ATP and UTP, as well as the product CTP, promotes the formation of the active tetrameric form of the enzyme from inactive dimers.[13]

  • Phosphorylation: The activity of human CTPS1 can be inhibited by phosphorylation by kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1.[9]

dot

DeNovo_Pyrimidine_Synthesis cluster_0 De Novo Pyrimidine Synthesis cluster_1 Regulation of CTP Synthase Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP NMPK UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDPK CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthase ATP_reg ATP ATP_reg->CTP + Substrate Glutamine_reg Glutamine Glutamine_reg->CTP + Substrate GTP_activator GTP GTP_activator->UTP + Allosteric Activator CTP_inhibitor CTP CTP_inhibitor->UTP - Feedback Inhibition

Figure 1: De Novo Pyrimidine Synthesis Pathway leading to CTP.

Quantitative Data on CTP Synthase Kinetics

The enzymatic activity of CTP synthase is influenced by substrate concentrations and the presence of allosteric regulators. The following tables summarize key kinetic parameters for human CTP synthase isoforms.

Table 1: Michaelis-Menten Constants (Km) for CTP Synthase
Enzyme SourceSubstrateKm (µM)ConditionsReference(s)
Human (Activated PBMCs)UTP230 ± 280Cell Lysate[]
Human (Resting PBMCs)UTP280 ± 310Cell Lysate[]
E. coliUTP150Purified Enzyme[12]
Table 2: Maximum Velocity (Vmax) of CTP Synthase
Enzyme SourceVmaxConditionsReference(s)
Human (Activated PBMCs)379 ± 90 pmol/minCell Lysate[]
Human (Resting PBMCs)83 ± 20 pmol/minCell Lysate[]
Table 3: Inhibition Constant (Ki) for CTP
Enzyme SourceInhibitorKi (µM)NotesReference(s)
E. coliCTP110Competitive with UTP[12]

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Table 4: Intracellular Nucleotide Concentrations

The intracellular concentration of CTP is generally lower than that of other ribonucleotides, highlighting the tight regulation of its synthesis.

Cell LineCTP (pmol/10⁶ cells)ATP (pmol/10⁶ cells)GTP (pmol/10⁶ cells)UTP (pmol/10⁶ cells)Reference(s)
Various Normal and Tumor Cell Lines1.39 - 15.5 (detection limits)2.44 (detection limit)2.38 (detection limit)4.42 (detection limit)[15]
Acute Myeloid Leukemia (AML) BlastsDetectable and quantifiable---[16]
Colon Cancer Cell Lines (HT29, HCT116)-High millimolar concentrations reported--[17]

Note: Absolute concentrations vary widely depending on the cell type, metabolic state, and analytical method.

CTP in Phospholipid Synthesis

CTP is a critical precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), through the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathways).[3][4] CTP provides the high-energy intermediate, CDP-choline or CDP-ethanolamine, which is then combined with diacylglycerol (DAG) to form the final phospholipid.[12]

dot

CDP_Choline_Pathway cluster_pathway CDP-Choline Pathway for Phosphatidylcholine Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) ATP_in_PC ATP ATP_in_PC->Phosphocholine ADP_out_PC ADP Phosphocholine->ADP_out_PC CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) (Rate-limiting step) CTP_in_PC CTP CTP_in_PC->CDP_Choline PPi_out_PC PPi CDP_Choline->PPi_out_PC PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC CMP_out_PC CMP PC->CMP_out_PC

Figure 2: The CDP-Choline Pathway for Phosphatidylcholine Synthesis.

Experimental Protocols

CTP Synthase Activity Assay

This protocol describes a method to measure CTP synthase activity in cell lysates by quantifying the CTP produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

CTPS_Assay_Workflow start Start: Prepare Cell Lysate reaction_setup Set up Reaction Mixture (Buffer, MgCl₂, ATP, GTP, Glutamine, P phosphoenolpyruvate, NaF, UTP, Stable Isotope CTP (Internal Standard)) start->reaction_setup incubation Incubate at 37°C for 90 min reaction_setup->incubation stop_reaction Stop Reaction (e.g., add HClO₄) incubation->stop_reaction centrifugation Centrifuge to Pellet Precipitate stop_reaction->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis (Quantify CTP relative to internal standard) supernatant_transfer->lcms_analysis data_analysis Data Analysis (Calculate Vmax and Km) lcms_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for CTP Synthase Activity Assay.

Methodology:

  • Cell Lysis: Prepare cell lysates from control and experimental samples. Protein concentration should be determined to normalize the activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (70 mM, pH 8.0)

    • EDTA (1.7 mM)

    • MgCl₂ (13 mM)

    • ATP (1.3 mM)

    • GTP (0.2 mM)

    • Glutamine (13 mM)

    • Phosphoenolpyruvate (1.3 mM)

    • NaF (10 mM)

    • UTP (1.3 mM)

    • Stable isotope-labeled CTP (e.g., ¹³C-CTP) as an internal standard (10 µM)

  • Initiate Reaction: Add the cell lysate to the reaction mixture to a final volume.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 90 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid (HClO₄).

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • The sample is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography method (e.g., HILIC or reversed-phase ion-pairing) to separate the nucleotides.

    • Detect and quantify CTP and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of CTP produced based on the ratio of the peak area of CTP to the peak area of the internal standard, referencing a standard curve.

    • Normalize the activity to the protein concentration of the lysate.

    • Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Analysis of Intracellular Nucleotide Pools by HPLC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular nucleotides, including CTP, from cell cultures.[11]

dot

Nucleotide_Extraction_Workflow start Start: Cell Culture harvesting Harvest Cells (e.g., Rapid Filtration or Centrifugation) start->harvesting quenching Quench Metabolism (e.g., Cold Acidic Extraction) harvesting->quenching extraction Extract Nucleotides (e.g., Trichloroacetic Acid or Methanol) quenching->extraction neutralization Neutralize Extract (if acid extraction was used) extraction->neutralization centrifugation Centrifuge to Remove Debris neutralization->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis quantification Quantify Nucleotides (using standard curves) lcms_analysis->quantification end End quantification->end

Figure 4: Workflow for Nucleotide Extraction and Analysis.

Methodology:

  • Cell Harvesting and Quenching:

    • Rapidly harvest cells from culture to minimize changes in nucleotide pools. This can be achieved by fast filtration or centrifugation at low temperatures.

    • Immediately quench metabolic activity by adding a cold extraction solvent (e.g., 6% trichloroacetic acid or cold methanol).

  • Extraction:

    • Incubate the cell-solvent mixture on ice to allow for complete extraction of nucleotides.

    • Vortex or sonicate to ensure thorough lysis and extraction.

  • Neutralization (for acid extractions):

    • If an acid like trichloroacetic acid was used, neutralize the extract with a suitable base (e.g., K₂CO₃).

  • Clarification:

    • Centrifuge the extract at high speed in a refrigerated centrifuge to pellet cell debris and precipitated macromolecules.

  • Sample Preparation:

    • Carefully collect the supernatant containing the nucleotides.

    • The sample can be stored at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Separate the nucleotides using a suitable HPLC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic column, which is effective for retaining and separating polar analytes like nucleotides.[11][18]

    • Use a tandem mass spectrometer for detection and quantification, which provides high sensitivity and specificity.

  • Data Analysis:

    • Identify and quantify each nucleotide by comparing its retention time and mass-to-charge ratio with those of pure standards.

    • Construct standard curves for absolute quantification.

    • Normalize the nucleotide amounts to the cell number or total protein content.

In Vitro RNA Synthesis using CTP Disodium Salt

CTP disodium salt is a standard reagent in NTP mixes for in vitro transcription (IVT) to synthesize RNA.[][19][20]

Methodology:

  • Template DNA Preparation:

    • Prepare a linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed. The template can be a linearized plasmid or a PCR product.

  • In Vitro Transcription Reaction Setup:

    • In an RNase-free tube, combine the following components on ice:

      • Nuclease-free water

      • Transcription buffer (typically provides optimal pH and Mg²⁺ concentration)

      • NTP mix (containing ATP, GTP, UTP, and CTP disodium salt at appropriate concentrations)

      • RNase inhibitor

      • Linear DNA template

      • RNA polymerase (e.g., T7 RNA polymerase)

  • Incubation:

    • Mix the components gently and incubate the reaction at 37°C for a duration ranging from 30 minutes to several hours, depending on the desired yield.

  • DNase Treatment:

    • To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

  • RNA Purification:

    • Purify the synthesized RNA using methods such as lithium chloride precipitation, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin columns designed for RNA purification.

  • Quality Control:

    • Assess the concentration and purity of the RNA using UV spectrophotometry (A260/A280 ratio).

    • Verify the integrity and size of the RNA transcript by gel electrophoresis (e.g., denaturing agarose (B213101) or polyacrylamide gel).

Applications in Research and Drug Development

The essential nature of CTP and its synthesis pathway makes CTP synthase a compelling target for therapeutic intervention.

  • Anticancer Therapies: Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis.[10] Therefore, inhibiting CTP synthase can be an effective strategy to halt tumor growth.

  • Antiviral Therapies: Some viruses rely on host cell machinery for nucleotide synthesis to replicate their genomes.[21] Targeting CTP synthase can thus be a viable antiviral strategy.

  • Immunomodulation: CTPS1 has been shown to be crucial for the proliferation of T and B lymphocytes.[] Therefore, inhibitors of CTPS1 are being explored for the treatment of autoimmune diseases and other immune-related disorders.

  • Biochemical Research: CTP disodium salt is widely used as a substrate in various enzymatic reactions to study RNA synthesis, metabolism, and cellular signaling pathways.[2]

Conclusion

CTP disodium salt is a vital reagent for researchers and professionals in the fields of molecular biology, biochemistry, and drug development. Its role as a direct precursor for CTP, a cornerstone of nucleic acid and phospholipid biosynthesis, places it at the heart of cellular metabolism and proliferation. A thorough understanding of the de novo synthesis pathway, the intricate regulation of CTP synthase, and the quantitative aspects of CTP metabolism is crucial for leveraging this knowledge in basic research and for the development of novel therapeutics targeting these essential cellular processes. The detailed experimental protocols provided in this guide serve as a practical resource for the application and analysis of CTP in a laboratory setting.

References

The Pivotal Role of Cytidine Triphosphate (CTP) in Genetic Engineering and Virology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP), a fundamental pyrimidine (B1678525) nucleotide, plays a central and multifaceted role in the fields of genetic engineering and virology. Beyond its canonical function as a building block for RNA synthesis, CTP is critically involved in cellular metabolism, including phospholipid synthesis, and serves as a key regulatory molecule. In virology, the CTP biosynthetic pathway is frequently hijacked by viruses to fuel the replication of their RNA genomes. This dependency has spotlighted CTP synthase (CTPS), the rate-limiting enzyme in de novo CTP synthesis, as a promising target for broad-spectrum antiviral therapies. For genetic engineers, CTP is an indispensable reagent for in vitro transcription, enabling the synthesis of RNA for a myriad of applications, from functional studies to the production of mRNA-based therapeutics. This technical guide provides an in-depth exploration of the significance of CTP, detailing its biochemical pathways, its exploitation by viruses, and its application in cutting-edge molecular biology techniques. We present quantitative data on antiviral compounds targeting CTP synthesis, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.

The Core Biochemistry of CTP

CTP is a high-energy molecule composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[1] Its significance stems from its diverse roles in cellular processes.

CTP as a Precursor for RNA Synthesis

The most well-established role of CTP is as one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for the synthesis of RNA by RNA polymerases.[1] During transcription, CTP is incorporated into the growing RNA strand, forming a phosphodiester bond and releasing pyrophosphate.[2]

Role in Phospholipid Biosynthesis

CTP is a crucial coenzyme in the synthesis of glycerophospholipids, which are major components of cellular membranes.[3] It is utilized in the activation and transfer of diacylglycerol and lipid head groups, highlighting its importance in maintaining cellular structure and function.[1]

Regulation of Pyrimidine Metabolism

The synthesis of CTP is a tightly regulated process. The enzyme CTP synthase catalyzes the final and rate-limiting step in the de novo pyrimidine synthesis pathway, converting Uridine Triphosphate (UTP) to CTP.[4][5] This reaction is dependent on ATP and uses glutamine as a nitrogen source.[4] CTP itself acts as a feedback inhibitor of CTP synthase, thus regulating its own intracellular concentration.[4] Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[4]

CTP in Virology: A Viral Achilles' Heel

The rapid replication of RNA viruses places a high demand on the host cell's nucleotide pools. Consequently, many viruses have evolved mechanisms to manipulate host cell metabolism to ensure a sufficient supply of the necessary building blocks for their progeny.

Viral Hijacking of CTP Synthesis

Numerous viruses, most notably RNA viruses, actively promote the synthesis of CTP to facilitate the replication of their genomes. For instance, the Epstein-Barr virus (EBV) upregulates the expression of both human CTP synthase 1 (CTPS1) and CTPS2. A compelling example of this viral strategy is seen with SARS-CoV-2, the causative agent of COVID-19. Several SARS-CoV-2 proteins, including ORF7b and ORF8, have been shown to interact with and activate host CTPS1.[6][7] This activation leads to an increased production of CTP, which is then utilized by the viral RNA-dependent RNA polymerase (RdRp) for genome replication.[6]

CTP Synthesis and Immune Evasion

The interaction between SARS-CoV-2 and CTPS1 reveals a sophisticated viral strategy that couples metabolic manipulation with immune evasion. Activated CTPS1 has been found to deamidate Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon (IFN) signaling pathway.[6][7] This modification of IRF3 dampens the host's innate immune response, creating a more favorable environment for viral replication.[6][7] This dual function of activated CTPS1 highlights it as a critical signaling node that integrates cellular metabolism with innate immunity.[6][7]

CTP Synthase as an Antiviral Target

The dependence of viruses on host CTP synthesis has made CTP synthase an attractive target for the development of broad-spectrum antiviral drugs.[6] Small-molecule inhibitors of CTPS1 have been shown to effectively impede the replication of SARS-CoV-2 in cell culture and in animal models.[6][7] These inhibitors act by depleting the intracellular CTP pool and, in the case of SARS-CoV-2, by restoring the interferon response.[6][7] The development of CTP synthase inhibitors represents a promising therapeutic strategy that could be effective against a range of rapidly evolving viruses.[6][7]

Quantitative Data on CTP Synthase Inhibitors against SARS-CoV-2

CompoundTargetIC50CC50Cell LineSelectivity Index (SI = CC50/IC50)Reference
CTP Synthetase-IN-1hCTPS132 nM>10,000 nMNot specified>312.5[8]
CTP Synthetase-IN-1hCTPS218 nM>10,000 nMNot specified>555.6[8]
Compound 10CTPS1~1 µM~10 µMCalu-3~10[6]
GRL-0617SARS-CoV-2 PLpro2.3 µMNot specifiedNot specifiedNot applicable[9]
RemdesivirSARS-CoV-2 RdRpNot applicableNot applicableNot applicableNot applicable[9]
NiclosamideNot specifiedLow µMNot specifiedVeroNot specifiedNot specified
CiclesonideNot specifiedLow µMNot specifiedVeroNot specifiedNot specified

Note: Data for some compounds are incomplete in the provided search results. Further literature review is recommended for comprehensive information.

Enzyme Kinetics of CTP Synthase

EnzymeSubstrateKmVmaxConditionsReference
Yeast CTP SynthetaseATPDecreased upon phosphorylationIncreased upon phosphorylationIn vitro assay[2]
Yeast CTP SynthetaseUTPNot specifiedIncreased upon phosphorylationIn vitro assay[2]

CTP in Genetic Engineering: A Vital Reagent

In the realm of genetic engineering, CTP is a fundamental component in various techniques that involve the synthesis of RNA.

In Vitro Transcription (IVT)

In vitro transcription is a widely used laboratory procedure for synthesizing RNA molecules from a DNA template.[10] This technique is essential for a multitude of applications, including the production of mRNA for vaccines and therapeutics, the generation of RNA probes for hybridization assays, and the synthesis of functional RNAs for structural and mechanistic studies. CTP, along with ATP, GTP, and UTP, is a critical substrate for the RNA polymerase (typically T7, T3, or SP6) used in IVT reactions.[10][11] The concentration of CTP and the other NTPs directly impacts the yield and quality of the synthesized RNA.[10]

RNA Labeling

For applications requiring the tracking or visualization of RNA, labeled CTP can be incorporated during in vitro transcription. This can involve radioactive isotopes (e.g., ³²P-CTP) or non-radioactive labels such as fluorescent dyes or biotin.

Experimental Protocols

Protocol for In Vitro Transcription (IVT)

This protocol provides a general guideline for a standard in vitro transcription reaction. Optimization may be required depending on the specific template and desired RNA yield.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, CTP, UTP solution (10 mM each)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of each NTP solution

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quantify the RNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Protocol for Quantification of Intracellular CTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular CTP using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • 6% Trichloroacetic acid (TCA), ice-cold

  • 5 M Potassium carbonate (K₂CO₃)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A (e.g., 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9)

  • Mobile phase B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0)

  • CTP standard solution

Procedure:

  • Cell Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold 6% TCA to the cells and incubate on ice for 10 minutes to precipitate macromolecules.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization:

    • Neutralize the supernatant by adding 5 M K₂CO₃.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC system.

    • Separate the nucleotides using a gradient of mobile phase B.

    • Detect CTP by UV absorbance at 254 nm.

    • Quantify the CTP concentration by comparing the peak area to a standard curve generated with known concentrations of CTP.[12]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

CTP Synthesis and Feedback Inhibition Pathway

CTP_Synthesis cluster_inputs Substrates cluster_products Products UTP UTP CTPS1 CTP Synthase 1 (CTPS1) UTP->CTPS1 ATP ATP ATP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 CTP CTP CTPS1->CTP ADP_Pi ADP + Pi CTPS1->ADP_Pi Glutamate Glutamate CTPS1->Glutamate CTP->CTPS1 Feedback Inhibition GTP GTP GTP->CTPS1 Allosteric Activation

De novo CTP synthesis pathway and its regulation.
SARS-CoV-2 Hijacking of CTP Synthesis and Immune Evasion

SARS_CoV_2_CTPS1 cluster_viral_effects Viral Manipulation of Host Cell cluster_metabolism Nucleotide Metabolism cluster_immunity Innate Immune Response SARS_CoV_2 SARS-CoV-2 (ORF7b, ORF8) CTPS1 CTP Synthase 1 (CTPS1) SARS_CoV_2->CTPS1 Activates CTP CTP CTPS1->CTP Promotes Synthesis IRF3 IRF3 CTPS1->IRF3 Deamidates UTP UTP Viral_Replication Viral RNA Replication CTP->Viral_Replication Fuels Deamidated_IRF3 Deamidated IRF3 (Inactive) IFN_Response Type I Interferon Response IRF3->IFN_Response Induces Deamidated_IRF3->IFN_Response Inhibits CTPS1_Inhibitor CTPS1 Inhibitor CTPS1_Inhibitor->CTPS1 Inhibits

Mechanism of SARS-CoV-2 interference with CTP synthesis and innate immunity.
Experimental Workflow for Antiviral Screening Targeting CTP Synthase

Antiviral_Screening_Workflow start Start cell_culture 1. Culture Host Cells start->cell_culture compound_treatment 2. Treat cells with CTPS Inhibitor Library cell_culture->compound_treatment viral_infection 3. Infect cells with virus (e.g., SARS-CoV-2) compound_treatment->viral_infection incubation 4. Incubate for 24-72 hours viral_infection->incubation cpe_assay 5a. Measure Cytopathic Effect (CPE) and Cell Viability (CC50) incubation->cpe_assay viral_load_assay 5b. Quantify Viral Load (e.g., qRT-PCR, Plaque Assay) incubation->viral_load_assay data_analysis 6. Analyze Data and Determine IC50 cpe_assay->data_analysis viral_load_assay->data_analysis hit_validation 7. Validate Hit Compounds data_analysis->hit_validation end End hit_validation->end

Workflow for screening antiviral compounds targeting CTP synthase.

Conclusion

Cytidine Triphosphate stands as a molecule of profound importance in both the manipulation of genetic material and the intricate dance between viruses and their hosts. For the genetic engineer, it is a cornerstone reagent for the synthesis of RNA, underpinning a vast array of molecular techniques. In the context of virology, the cellular pathways that produce CTP have emerged as a critical battleground, with viruses coopting this machinery for their own replication and, in some cases, to dismantle the host's immune defenses. The growing understanding of these interactions is paving the way for novel antiviral strategies that target fundamental host processes, offering the potential for broad-spectrum therapies that are less susceptible to viral evolution. A thorough comprehension of the multifaceted roles of CTP is therefore indispensable for researchers and professionals working at the forefront of molecular biology, virology, and drug development.

References

The Dawn of a Pyrimidine Nucleotide: A Technical History of Cytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational experimental protocols related to Cytidine-5'-triphosphate (CTP).

Introduction

Cytidine-5'-triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As a fundamental building block for the synthesis of ribonucleic acid (RNA), it plays a critical role in the transcription of genetic information. Beyond its role in nucleic acid synthesis, CTP is a key coenzyme in the biosynthesis of various phospholipids, essential components of cellular membranes, and is involved in the glycosylation of proteins.[1][2] This technical guide delves into the historical journey of CTP's discovery, tracing the key experiments and scientific minds that unveiled its existence and function. It provides a detailed look at the early experimental protocols used for its isolation, characterization, and the elucidation of its biosynthetic pathways, offering valuable insights for today's researchers in drug development and molecular biology.

A Historical Perspective: The Quest for the Building Blocks of Life

The discovery of CTP is intrinsically linked to the broader scientific endeavor to understand the composition and synthesis of nucleic acids that gained momentum in the mid-20th century. Following the discovery of adenosine-5'-triphosphate (B57859) (ATP) and its central role in energy metabolism, the focus expanded to include other nucleotides. The pioneering work on the enzymatic synthesis of purine (B94841) and pyrimidine nucleotides laid the groundwork for the identification and characterization of CTP.

While a singular "discovery" moment for CTP is not as distinctly chronicled as that for ATP, its existence was confirmed through the systematic elucidation of the de novo pyrimidine biosynthetic pathway. Research in the 1950s, particularly from the laboratory of Arthur Kornberg, was instrumental in delineating the enzymatic steps that lead to the synthesis of pyrimidine nucleotides.[3][4] These studies revealed that CTP is synthesized from uridine-5'-triphosphate (UTP) in a reaction catalyzed by the enzyme CTP synthase.[5][6]

The Enzymatic Synthesis of CTP: A Landmark Discovery

The key to understanding the origin of CTP lies in the discovery and characterization of CTP synthase (EC 6.3.4.2). This enzyme catalyzes the amination of UTP to CTP, a critical step in providing the necessary building blocks for RNA synthesis and other metabolic pathways.[5][6]

Key Experiments in the Elucidation of CTP Biosynthesis

The discovery of the enzymatic synthesis of CTP involved a series of elegant experiments that combined enzymology, isotopic labeling, and analytical separation techniques.

1. Identification of Precursors: Early studies by researchers like Arthur Kornberg focused on identifying the precursors of pyrimidine nucleotides. Through experiments with microbial extracts and isotopically labeled compounds, they established that orotic acid is a key intermediate in the biosynthesis of uridine (B1682114) nucleotides, the direct precursors to cytidine (B196190) nucleotides.[3]

2. The Role of CTP Synthase: Subsequent research led to the isolation and characterization of CTP synthase, the enzyme responsible for the conversion of UTP to CTP. These studies demonstrated that the reaction requires ATP as an energy source and a nitrogen donor, typically glutamine.[5][6]

3. Characterization of the Enzymatic Reaction: The kinetics and mechanism of the CTP synthase reaction were extensively studied. It was determined that the reaction proceeds through the ATP-dependent phosphorylation of UTP at the C4 position, followed by the nucleophilic attack of ammonia (B1221849) (derived from glutamine) to displace the phosphate (B84403) and form CTP.[5]

Quantitative Data from Early Studies

ParameterOrganism/SystemMethodFindingReference
CTP Synthase ActivityEscherichia coliSpectrophotometric assayDemonstrated the conversion of UTP to CTP, dependent on ATP and a nitrogen source.[5][6]
Nucleotide RatiosVarious tissuesPaper and Ion-Exchange ChromatographyEstablished the relative abundance of different nucleotides, including CTP, in cellular extracts.[7][8]
CTP ConcentrationMOLT-3 human T-ALL cell lineNot specified6.5 +/- 3.9 nmol CTP/mg/h[6]
CTP ConcentrationLymphocytes of healthy controlsNot specified1.8 +/- 0.9 nmol CTP/mg/h[6]
CTP ConcentrationNon-malignant CD34+ bone marrow controlsNot specified5.6 +/- 2.4 nmol CTP/mg/h[6]

Foundational Experimental Protocols

The discovery and characterization of CTP were reliant on the development and refinement of several key experimental techniques.

Isolation and Separation of Nucleotides

a. Paper Chromatography: This was a fundamental technique in the mid-20th century for separating complex mixtures of organic compounds.

  • Principle: Separation is based on the differential partitioning of solutes between a stationary phase (water adsorbed to the paper) and a mobile phase (an organic solvent mixture).

  • Methodology:

    • A spot of the nucleotide-containing extract is applied to a strip of filter paper.

    • The edge of the paper is immersed in a solvent mixture (e.g., isopropanol-HCl-water).

    • The solvent moves up the paper by capillary action, separating the nucleotides based on their polarity and solubility.

    • The separated nucleotides are visualized under UV light, as they absorb UV radiation.

b. Ion-Exchange Chromatography: This technique offered higher resolution and was crucial for the purification of nucleotides.

  • Principle: Separation is based on the reversible binding of charged molecules to an oppositely charged solid matrix (the ion-exchange resin).

  • Methodology:

    • A column is packed with an anion-exchange resin (e.g., Dowex-1).

    • The nucleotide mixture, which is negatively charged at neutral pH, is loaded onto the column.

    • Nucleotides are eluted by passing a salt gradient (e.g., increasing concentrations of NaCl or formate) through the column.

    • Different nucleotides elute at different salt concentrations based on their charge density.

Enzymatic Assay of CTP Synthase

This assay was central to identifying and characterizing the enzyme responsible for CTP synthesis.

  • Principle: The activity of CTP synthase is measured by monitoring the formation of CTP from UTP. This can be done directly by separating and quantifying the nucleotides or indirectly by coupling the reaction to another enzyme that produces a measurable product.

  • Spectrophotometric Assay (Coupled Assay):

    • The reaction mixture contains UTP, ATP, a nitrogen source (glutamine or ammonium (B1175870) salt), and a buffer.

    • The reaction is initiated by adding the enzyme preparation.

    • The formation of ADP (a product of the CTP synthase reaction) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time. This rate is proportional to the CTP synthase activity.

  • HPLC-Based Assay:

    • The CTP synthase reaction is carried out for a defined period.

    • The reaction is stopped, and the mixture is analyzed by high-performance liquid chromatography (HPLC).

    • The amount of CTP produced is quantified by comparing the peak area to that of a known standard.

Signaling Pathways and Logical Relationships

The discovery of CTP immediately placed it within the central metabolic and biosynthetic pathways of the cell.

de_novo_pyrimidine_biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multiple Steps Aspartate Aspartate Aspartate->Orotic Acid OMP OMP Orotic Acid->OMP + PRPP PRPP PRPP UMP UMP OMP->UMP UTP UTP UMP->UTP + 2 ATP CTP CTP UTP->CTP CTP Synthase + ATP, Gln RNA RNA CTP->RNA

Figure 1: Simplified workflow of the de novo pyrimidine biosynthesis pathway leading to CTP.

The role of CTP extends beyond being a monomer for RNA. Its discovery was crucial for understanding phospholipid biosynthesis through the Kennedy pathway.

kennedy_pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase + ATP CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase CTP CTP CTP->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine

Figure 2: The role of CTP in the Kennedy pathway for phosphatidylcholine synthesis.

Conclusion

The discovery of Cytidine-5'-triphosphate was not a singular event but rather the culmination of intensive research into the fundamental building blocks of life. The work of pioneers like Arthur Kornberg in elucidating the enzymatic pathways of pyrimidine nucleotide biosynthesis was paramount. This foundational knowledge, built upon early analytical techniques like paper and ion-exchange chromatography, not only established the existence of CTP but also unveiled its critical roles in RNA synthesis and phospholipid metabolism. The experimental protocols developed during this era laid the groundwork for modern biochemical and molecular biology research. For today's scientists, understanding this history provides a valuable context for contemporary research and the ongoing development of therapeutic agents that target these essential pathways.

References

The Pivotal Role of Cytidine Triphosphate (CTP) in Protein Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, a critical post-translational modification, orchestrates a vast array of cellular processes, influencing protein folding, stability, trafficking, and cell-cell interactions. The fidelity and efficiency of glycosylation are paramount for cellular function and organismal health. Central to this intricate machinery is the high-energy nucleotide, Cytidine Triphosphate (CTP). This technical guide provides an in-depth exploration of the multifaceted functions of CTP in protein glycosylation, with a particular focus on its indispensable role in the biosynthesis of essential precursors for N-linked and O-linked glycosylation. We will delve into the enzymatic reactions fueled by CTP, examine quantitative data on its influence, and provide detailed experimental protocols for studying its function.

The Core Function of CTP: Fueling the Dolichol Phosphate (B84403) Cycle

The most well-characterized role of CTP in protein glycosylation is its function as a phosphate donor in the synthesis of dolichol phosphate (Dol-P), a lipid carrier essential for the assembly of the oligosaccharide precursor for N-linked glycosylation. This process is catalyzed by the enzyme dolichol kinase (DOLK) .

The Dolichol Kinase Reaction

Dolichol kinase, an integral membrane protein of the endoplasmic reticulum (ER), catalyzes the phosphorylation of dolichol using CTP as the specific phosphate donor.[1][2] The reaction is as follows:

Dolichol + CTP → Dolichol Phosphate + CDP

This reaction is a terminal and rate-limiting step in the de novo biosynthesis of Dol-P.[1][3] The availability of Dol-P is a critical factor controlling the rate of N-linked glycosylation.

Quantitative Analysis of Dolichol Kinase Activity

The kinetic parameters of dolichol kinase highlight the importance of CTP. The Michaelis constant (Km) for CTP is a key indicator of the enzyme's affinity for its substrate.

Enzyme SourceApparent Km for CTP (μM)ConditionsReference
Human Dolichol Kinase3.5In vitro assay[3]
Artemia salina (brine shrimp) microsomes24In vitro assay with γ-32P CTP[4]
Bovine liver microsomes (dephospholipidated)150In the presence of deoxycholate and dimyristoylphosphatidylcholine[5]
Bovine liver microsomes (dephospholipidated)550In the presence of Triton X-100 and dimyristoylphosphatidylcholine[5]

Table 1: Apparent Michaelis Constants (Km) of Dolichol Kinase for CTP.

The variability in the apparent Km for CTP can be attributed to the different enzyme sources and the lipid environment, which is known to modulate dolichol kinase activity.[5]

CTP in the Synthesis of Other Nucleotide Sugars

Beyond the dolichol phosphate cycle, CTP is crucial for the synthesis of other nucleotide sugars that serve as donors in various glycosylation pathways.

CMP-Sialic Acid Synthesis

Sialylation, the addition of sialic acid residues to the termini of glycan chains, is a critical modification that influences cell recognition, adhesion, and signaling.[6] The activated donor for sialylation is CMP-sialic acid (CMP-Neu5Ac) . Its synthesis is catalyzed by CMP-sialic acid synthetase (CMAS) , which utilizes CTP.[6][7]

Sialic Acid + CTP → CMP-Sialic Acid + PPi

This reaction occurs in the nucleus of vertebrate cells, and the resulting CMP-sialic acid is then transported to the Golgi apparatus for use by sialyltransferases.[7][8]

CTP in Phosphatidylcholine and Phosphatidylethanolamine (B1630911) Synthesis

CTP is also a key substrate for CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), enzymes involved in the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), respectively.[9][10][11] While not directly involved in the enzymatic transfer of sugars to proteins, the synthesis of these major membrane phospholipids (B1166683) is essential for the integrity and function of the ER and Golgi apparatus, the cellular compartments where protein glycosylation occurs.

Signaling Pathways and Logical Relationships

The role of CTP in protein glycosylation is embedded within interconnected metabolic and signaling pathways.

Dolichol_Phosphate_Cycle cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen Dolichol Dolichol Dol-P Dol-P Dolichol->Dol-P DOLK CTP CTP CDP CDP CTP->CDP DOLK Dol-PP-GlcNAc Dol-PP-GlcNAc Dol-P->Dol-PP-GlcNAc GPT UDP-GlcNAc UDP-GlcNAc UDP UDP UDP-GlcNAc->UDP ALG13/14 UMP UMP UDP-GlcNAc->UMP GPT Dol-PP-GlcNAc2 Dol-PP-GlcNAc2 Dol-PP-GlcNAc->Dol-PP-GlcNAc2 ALG13/14 Man5GlcNAc2-PP-Dol Man5GlcNAc2-PP-Dol Dol-PP-GlcNAc2->Man5GlcNAc2-PP-Dol Mannosyl-transferases GDP-Man GDP-Man GDP GDP GDP-Man->GDP Mannosyl-transferases Glc3Man9GlcNAc2-PP-Dol Glc3Man9GlcNAc2-PP-Dol Man5GlcNAc2-PP-Dol->Glc3Man9GlcNAc2-PP-Dol Flippase & Elongation Man-P-Dol Man-P-Dol Glc-P-Dol Glc-P-Dol Glycoprotein Glycoprotein Glc3Man9GlcNAc2-PP-Dol->Glycoprotein OST Dol-PP Dol-PP Glc3Man9GlcNAc2-PP-Dol->Dol-PP OST Protein Protein Protein->Glycoprotein OST Dol-PP->Dol-P Phosphatase

Figure 1: The Dolichol Phosphate Cycle for N-linked Glycosylation. This diagram illustrates the central role of CTP in initiating the N-linked glycosylation pathway by providing the phosphate for dolichol phosphorylation, catalyzed by dolichol kinase (DOLK). The resulting dolichol phosphate (Dol-P) serves as the lipid anchor for the assembly of the oligosaccharide precursor, which is ultimately transferred to nascent proteins by the oligosaccharyltransferase (OST) complex.

CMP_Sialic_Acid_Synthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP-GlcNAc UDP-GlcNAc ManNAc ManNAc UDP-GlcNAc->ManNAc GNE Neu5Ac-9-P Neu5Ac-9-P ManNAc->Neu5Ac-9-P NANS Neu5Ac Neu5Ac Neu5Ac-9-P->Neu5Ac NANP CMP-Neu5Ac CMP-Neu5Ac Neu5Ac->CMP-Neu5Ac CMAS CTP CTP CTP->CMP-Neu5Ac CMAS PPi PPi CMP-Neu5Ac->PPi CMAS Sialylated_Glycoprotein Sialylated_Glycoprotein CMP-Neu5Ac->Sialylated_Glycoprotein Sialyltransferases Glycoprotein Glycoprotein Glycoprotein->Sialylated_Glycoprotein Sialyltransferases

Figure 2: CMP-Sialic Acid Biosynthesis Pathway. This diagram shows the synthesis of the activated sialic acid donor, CMP-Neu5Ac. CTP is a direct substrate for CMP-sialic acid synthetase (CMAS), which catalyzes the final step in this pathway. CMP-Neu5Ac is then transported to the Golgi for the sialylation of glycoproteins.

Experimental Protocols

In Vitro Dolichol Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-32P]CTP into dolichol.[5][12][13]

Materials:

  • Microsomal preparations (source of dolichol kinase)

  • Dolichol

  • [γ-32P]CTP (specific activity ~3000 Ci/mmol)

  • Non-radioactive CTP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

  • Stop solution (e.g., 10% trichloroacetic acid (TCA))

  • Scintillation cocktail and vials

  • Phosphocellulose paper (e.g., P81)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Kinase assay buffer

    • Dolichol (e.g., 10-50 µM final concentration)

    • Microsomal protein (e.g., 50-100 µg)

    • Non-radioactive CTP to achieve the desired final concentration

    • [γ-32P]CTP (e.g., 1-5 µCi per reaction)

  • Initiate Reaction: Add the [γ-32P]CTP/CTP mixture to the reaction tube to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of cold stop solution (10% TCA).

  • Precipitation: Incubate on ice for 10 minutes to precipitate proteins and lipids.

  • Washing:

    • Spot the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]CTP.

    • Perform a final wash with ethanol (B145695) or acetone.

  • Quantification:

    • Air-dry the phosphocellulose paper.

    • Place the paper in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of 32P incorporated into dolichol based on the specific activity of the [γ-32P]CTP and the counts per minute (CPM) obtained.

Quantification of Cellular Nucleotide Sugar Pools by LC-MS/MS

This method allows for the quantitative analysis of CTP and other nucleotide sugars in cell extracts, providing insights into precursor availability for glycosylation.[4][12][14]

Materials:

  • Cell culture and harvesting reagents

  • Extraction solvent (e.g., cold 80% methanol)

  • Internal standards (e.g., stable isotope-labeled nucleotide sugars)

  • LC-MS/MS system (e.g., with a HILIC or porous graphitic carbon column)

Procedure:

  • Cell Culture and Treatment: Culture cells under desired experimental conditions. To investigate the effect of CTP levels, cells can be treated with inhibitors of CTP synthesis or supplemented with cytidine.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold saline.

    • Lyse the cells and extract metabolites using a cold extraction solvent.

    • Include internal standards in the extraction solvent for accurate quantification.

  • Sample Preparation:

    • Centrifuge the extract to pellet cell debris.

    • Collect the supernatant and dry it under vacuum or nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the nucleotide sugars using an appropriate chromatographic method.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-product ion transitions for CTP and other nucleotide sugars should be used.

  • Data Analysis:

    • Generate standard curves for each nucleotide sugar using authentic standards.

    • Calculate the concentration of each nucleotide sugar in the cell extracts based on the peak areas and the standard curves, normalized to the internal standards and cell number or protein content.

Conclusion

Cytidine triphosphate is a cornerstone of protein glycosylation, acting as a critical substrate for the synthesis of key precursors. Its role extends from the initiation of the N-linked glycosylation pathway through the dolichol phosphate cycle to the provision of activated sialic acid for terminal glycan modifications. Understanding the intricate involvement of CTP in these pathways is fundamental for researchers in glycobiology and for professionals in drug development, as modulating glycosylation processes holds significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation into the precise regulatory functions of CTP in the complex and vital process of protein glycosylation.

References

Methodological & Application

Application Notes and Protocols for the Use of Cytidine-5'-triphosphate Disodium Salt in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt in in vitro transcription (IVT) reactions. This document outlines the critical role of CTP, offers detailed experimental protocols for standard and optimized high-yield RNA synthesis, and presents an application of in vitro transcribed mRNA in studying cellular signaling pathways.

The Role of CTP in In Vitro Transcription

Cytidine-5'-triphosphate is one of the four essential ribonucleoside triphosphates (NTPs), alongside ATP, GTP, and UTP, required for the synthesis of RNA by an RNA polymerase. In the context of IVT, CTP serves two primary functions:

  • Building Block for RNA Synthesis: CTP is incorporated into the growing RNA transcript by the RNA polymerase, forming the phosphodiester backbone of the RNA molecule. The sequence of the DNA template dictates the order of NTP incorporation.

  • Energy Source: The hydrolysis of the high-energy phosphate (B84403) bonds in CTP (and other NTPs) provides the energy required to drive the polymerization reaction forward.

The concentration and purity of CTP, along with the other NTPs, are critical factors that directly influence the yield, quality, and integrity of the synthesized RNA.

Optimizing CTP Concentration for Maximal RNA Yield

The concentration of each NTP, including CTP, is a key parameter to optimize for maximizing RNA yield in IVT reactions. While standard protocols often recommend a starting concentration of 0.5 mM for each NTP, higher concentrations can significantly increase the total RNA yield, particularly in high-yield transcription systems. However, it is crucial to maintain a proper balance with the magnesium ion (Mg²⁺) concentration, as Mg²⁺ is a critical cofactor for RNA polymerase and its activity is sensitive to the NTP concentration. An excess of NTPs relative to Mg²⁺ can inhibit the transcription reaction.

Table 1: Effect of NTP and Mg²⁺ Concentration on In Vitro Transcription Yield of a ~9.4 kb self-amplifying RNA

Concentration of each NTP (ATP, CTP, UTP, GTP)Mg²⁺ ConcentrationIncubation TimeAverage RNA Yield (µg per 1 µg template)
5 mM75 mM2 hours~60
10 mM 75 mM 2 hours ~118
20 mM75 mM2 hours~75

Data synthesized from Samnuan, K., et al. (2022). F1000Research.

As the data indicates, increasing the concentration of each NTP from 5 mM to 10 mM, while maintaining an optimal Mg²⁺ concentration, can nearly double the RNA yield. However, a further increase to 20 mM can have an inhibitory effect, highlighting the importance of careful optimization.

Experimental Protocols

Standard In Vitro Transcription Protocol (T7 RNA Polymerase)

This protocol is suitable for routine synthesis of RNA transcripts.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, GTP, UTP solution mix (10 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • EDTA (0.5 M)

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

    Component Volume (for a 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    10X Transcription Buffer 2 µL 1X
    ATP, CTP, GTP, UTP Mix (10 mM each) 2 µL 1 mM each
    Linearized DNA Template (0.5 µg) X µL 25 ng/µL
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 1 µL | 2.5 U/µL |

  • Incubation: Mix the components gently by flicking the tube and briefly centrifuge to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<0.3 kb), the incubation time can be extended to 4-6 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the RNA transcript by denaturing agarose (B213101) gel electrophoresis.

High-Yield In Vitro Transcription Protocol (Optimized)

This protocol is designed for applications requiring large quantities of RNA.

Materials:

  • Linearized DNA template with a T7 promoter (1.0 µg/µL)

  • Nuclease-free water

  • 10X HEPES Buffer (400 mM HEPES-NaOH, pH 7.6)

  • ATP, CTP, GTP, UTP solution mix (100 mM each)

  • Magnesium Acetate (Mg(OAc)₂) (1 M)

  • Dithiothreitol (DTT) (1 M)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (≥100 U/µL)

  • Inorganic Pyrophosphatase (optional, 1 U/µL)

  • DNase I (RNase-free)

Table 2: Optimized High-Yield In Vitro Transcription Reaction Components

ComponentStock ConcentrationVolume (for a 20 µL reaction)Final Concentration
Nuclease-free water-to 20 µL-
10X HEPES Buffer400 mM2 µL40 mM
DTT1 M0.8 µL40 mM
ATP, CTP, UTP, GTP100 mM each2 µL10 mM each
Magnesium Acetate1 M1.5 µL75 mM
Linearized DNA Template1 µg/µL1 µL50 ng/µL
RNase Inhibitor40 U/µL0.5 µL1 U/µL
T7 RNA Polymerase100 U/µL1 µL5 U/µL
Inorganic Pyrophosphatase (optional)1 U/µL0.5 µL0.025 U/µL

Procedure:

  • Reaction Assembly: Assemble the reaction components at room temperature in a nuclease-free tube in the order specified in Table 2.

  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment and RNA Purification: Follow steps 3-5 from the standard protocol.

Application: Studying the MAPK Signaling Pathway with In Vitro Transcribed mRNA

In vitro transcribed mRNA can be used to transiently express a protein of interest in cultured cells to study its function and impact on cellular signaling pathways. For example, to investigate the mitogen-activated protein kinase (MAPK) pathway, one could synthesize an mRNA encoding a constitutively active mutant of a key upstream kinase, such as MEK1 (e.g., MEK1 S218D/S222D).

Protocol: Transfection of Cultured Cells with In Vitro Transcribed mRNA

Materials:

  • High-quality, purified, and capped in vitro transcribed mRNA (e.g., encoding constitutively active MEK1)

  • Cultured mammalian cells (e.g., HEK293T or HeLa)

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of mRNA-Lipid Complexes: a. In a sterile tube, dilute 2.5 µg of the in vitro transcribed mRNA in 100 µL of serum-free medium. b. In a separate sterile tube, dilute 5 µL of the lipid-based transfection reagent in 100 µL of serum-free medium. c. Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of mRNA-lipid complexes.

  • Transfection: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add 1.8 mL of fresh, pre-warmed complete culture medium to each well. c. Add the 200 µL of mRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. b. After incubation, harvest the cells and prepare cell lysates. c. Analyze the activation of the MAPK pathway by Western blotting using antibodies specific for phosphorylated forms of downstream targets like ERK1/2.

Visualizations

In_Vitro_Transcription_Workflow cluster_Template_Prep Template Preparation cluster_IVT_Reaction In Vitro Transcription Reaction cluster_Post_IVT Post-Transcription Processing Plasmid Plasmid DNA Linearization Linearization (Restriction Digest) Plasmid->Linearization Purification_DNA DNA Purification Linearization->Purification_DNA PCR PCR Amplification with T7 Promoter PCR->Purification_DNA Template_DNA Linearized DNA Template Purification_DNA->Template_DNA IVT_Mix Assemble IVT Reaction Template_DNA->IVT_Mix NTPs NTPs (ATP, CTP, GTP, UTP) NTPs->IVT_Mix T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Mix Buffer Transcription Buffer (Mg²⁺, DTT) Buffer->IVT_Mix RNase_Inhibitor RNase Inhibitor RNase_Inhibitor->IVT_Mix Incubation Incubate at 37°C IVT_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification_RNA RNA Purification DNase_Treatment->Purification_RNA QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification_RNA->QC Final_RNA Purified RNA QC->Final_RNA MAPK_Signaling_Pathway_Activation cluster_transfection Cellular Delivery cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IVT_mRNA In Vitro Transcribed mRNA (Constitutively Active MEK1) Transfection Transfection into Cultured Cells IVT_mRNA->Transfection Translated_MEK1 Translated Active MEK1 Transfection->Translated_MEK1 ERK ERK1/2 Translated_MEK1->ERK Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK p_ERK_nuc p-ERK1/2 (translocates) p_ERK->p_ERK_nuc Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK_nuc->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Application Notes and Protocols for CTP Incorporation into RNA using RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic incorporation of Cytidine (B196190) Triphosphate (CTP) and its analogs into RNA molecules using bacteriophage RNA polymerases, such as T7, T3, and SP6. This powerful in vitro transcription technique is fundamental for synthesizing RNA for a wide range of applications, including biochemical and molecular characterization of RNA-protein interactions, generation of RNA aptamers, synthesis of functional mRNAs for expression, and the production of small RNAs for gene expression modulation.[1]

Introduction

In vitro transcription is a cornerstone of molecular biology, enabling the template-directed synthesis of RNA molecules in significant quantities.[2] The process relies on the activity of RNA polymerase, which polymerizes ribonucleoside triphosphates (NTPs) – Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), CTP, and Uridine Triphosphate (UTP) – into an RNA strand complementary to a DNA template.[2][3][4] The concentration and purity of these NTPs are critical for achieving high yields and quality of the synthesized RNA.[2][]

This document focuses on the incorporation of CTP, both in its natural form and as modified analogs, which can be used to introduce specific functionalities into the RNA transcript for various downstream applications. These modifications include labeling with fluorescent dyes, haptens, or radioactive isotopes, allowing for the tracking and analysis of RNA molecules.[2][6]

Data Presentation

The efficiency of CTP incorporation can be influenced by several factors, including the specific RNA polymerase used, the nature of the CTP analog, and the reaction conditions. The following table summarizes key parameters for the incorporation of both standard CTP and a selection of modified CTP analogs.

ParameterStandard In Vitro Transcription with CTPIn Vitro Transcription with Hg-CTPIn Vitro Transcription with Fluorescent CTP (e.g., tCTP)In Vitro Transcription with Radiolabeled [α-³²P]CTP
Enzyme T7, T3, or SP6 RNA PolymeraseT7, T3, or SP6 RNA PolymeraseT7 RNA PolymeraseT7, T3, or SP6 RNA Polymerase
Template Linearized plasmid DNA or PCR product with a phage promoterLinearized plasmid DNA or PCR product with a phage promoterDNA template with a T7 promoterLinearized plasmid DNA or PCR product with a phage promoter
Incorporated Nucleotide Cytidine-5'-triphosphate (CTP)5-Mercuricytidine-5'-triphosphate (Hg-CTP)[7]Fluorescent CTP analog (e.g., tCTP)[8][α-³²P]Cytidine-5'-triphosphate
Ratio of Modified to Standard CTP Not ApplicableOptimization may be required for desired incorporation levels[7]Can range from partial to complete replacement of CTP[8]Typically a trace amount of radiolabeled CTP is used alongside unlabeled CTP
Expected Outcome High yield of unmodified RNA transcriptsMercurated RNA probes for affinity chromatography[7]Fluorescently labeled RNA for imaging and detection[8]Uniformly radiolabeled RNA for sensitive detection and quantification[9]
Notes Standard protocol for generating large quantities of RNA.The efficiency of incorporation may be lower than unmodified CTP.[7]The catalytic efficiency of incorporation can vary depending on the fluorescent analog.[8]The final concentration of CTP (labeled + unlabeled) should be sufficient to avoid transcription stalling.[9]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for CTP Incorporation

This protocol describes a standard method for synthesizing RNA transcripts with the incorporation of unmodified CTP using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • ATP, GTP, UTP, CTP solution (10 mM each)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (20 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µL DNA template (1 µg)

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM UTP

    • 2 µL of 10 mM CTP

    • 1 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[7]

  • Purification: Purify the synthesized RNA using a suitable column-based RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Protocol 2: Incorporation of a Fluorescent CTP Analog (tCTP)

This protocol is adapted for the incorporation of the fluorescent cytidine analog tCTP.

Materials:

  • DNA template with a T7 promoter (1 µM final concentration)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, UTP solution (10 mM each)

  • CTP solution (10 mM)

  • tCTP solution (concentration to be determined based on desired labeling ratio)

  • [α-³²P]GTP (for visualization of transcripts, optional)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (0.2 units/µl final concentration)[8]

Procedure:

  • Reaction Setup: The ratio of tCTP to CTP should be systematically varied to determine the optimal incorporation for the desired application.[8] A typical reaction might include:

    • Nuclease-free water to final volume

    • 10x Transcription Buffer

    • 1 µM DNA template

    • 0.4 mM ATP

    • 0.4 mM GTP (and a trace amount of [α-³²P]GTP if monitoring by autoradiography)[8]

    • 0.4 mM UTP

    • Varying ratios of CTP and tCTP (e.g., 1:0, 1:4, 1:15 tCTP:CTP)[8]

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 1 hour.[8]

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the transcripts.[8] Fluorescently labeled RNA can be visualized directly, while radiolabeled RNA requires autoradiography.

Protocol 3: Incorporation of Radiolabeled [α-³²P]CTP

This protocol is for generating uniformly radiolabeled RNA transcripts.

Materials:

  • Linearized DNA template (1 µg)

  • Nuclease-free water

  • 5x Transcription Buffer

  • 3 NTP mix (10 mM each of ATP, GTP, UTP)[9]

  • Unlabeled CTP (100 µM)

  • [α-³²P]CTP (10 µCi/µL, 800 Ci/mmol)[9]

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (20 U/µL)

  • DNase I (RNase-free)

  • RNA purification supplies

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following:[9]

    • 4.6 µL Nuclease-free water

    • 4 µL 5x Transcription Buffer

    • 1 µL 3 NTP mix (ATP, GTP, UTP)

    • 2.4 µL 100 µM unlabeled CTP (final concentration of 12 µM)[9]

    • 5 µL [α-³²P]CTP (50 µCi)[9]

    • 1 µL DNA template (1 µg)

    • 1 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 1 hour.

  • DNase Treatment and Purification: Follow steps 3 and 4 from Protocol 1 to remove the DNA template and purify the radiolabeled RNA.

Visualizations

Experimental_Workflow_CTP_Incorporation cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_cleanup Post-Transcription Template DNA Template (with T7 Promoter) Incubation Incubate at 37°C Template->Incubation NTPs NTPs (ATP, GTP, UTP, CTP/CTP analog) NTPs->Incubation Enzyme T7 RNA Polymerase + RNase Inhibitor Enzyme->Incubation Buffer Transcription Buffer Buffer->Incubation DNase DNase I Treatment Incubation->DNase 2 hours Purification RNA Purification DNase->Purification 15 mins Product Synthesized RNA (with incorporated CTP) Purification->Product

Caption: Workflow for in vitro CTP incorporation into RNA.

Signaling_Pathway_Transcription Promoter T7 Promoter on DNA Template RNAP T7 RNA Polymerase Promoter->RNAP Binding Transcription_Bubble Transcription Bubble RNAP->Transcription_Bubble Initiation NTP_Pool NTP Pool (ATP, GTP, UTP, CTP) Elongation RNA Chain Elongation NTP_Pool->Elongation Transcription_Bubble->Elongation RNA_Product Nascent RNA Transcript Elongation->RNA_Product Incorporation of CTP

Caption: Key steps in RNA synthesis and CTP incorporation.

References

Applications of CTP Disodium Salt in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a crucial nucleotide that serves as a fundamental building block for RNA synthesis and plays a vital role in various cellular processes. Its stability and solubility make it an indispensable reagent in molecular biology research, underpinning a wide range of applications from basic science to the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the use of CTP disodium salt in key molecular biology techniques.

In Vitro Transcription (IVT)

In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. CTP, along with ATP, GTP, and UTP, is a requisite substrate for RNA polymerases (such as T7, SP6, or T3) to elongate the RNA transcript.[3][4] The concentration and purity of CTP directly impact the yield and quality of the synthesized RNA.[3]

Application Notes:

High-yield in vitro transcription reactions can produce 120–180 µg of RNA per microgram of template DNA in a 20 µL reaction.[3] For standard reactions, the concentration of each NTP, including CTP, is typically around 0.5 mM.[3] However, for high-yield synthesis, NTP concentrations can be significantly higher, often in the range of 1 to 10 mM for each nucleotide.[][6] It is important to note that the optimal concentration of CTP and other NTPs may need to be empirically determined for specific templates and desired RNA yields.[7]

Quantitative Data for In Vitro Transcription:
ParameterStandard ReactionHigh-Yield ReactionNotes
CTP Concentration 0.5 mM1 - 10 mMOptimal concentration can be template-dependent.[3][][6]
Other NTPs (ATP, GTP, UTP) Concentration 0.5 mM1 - 10 mMMaintaining an equimolar ratio is common, but adjusting the GC:AU ratio based on template sequence can improve yield.[8]
Expected RNA Yield Variable, typically lowerUp to 180 µg per 1 µg DNA templateYield is highly dependent on the specific kit, template, and reaction conditions.[3]
Incubation Time 1 - 2 hours2 - 4 hours (can be extended to 16 hours for short transcripts)Longer incubation times may not always result in higher yields of full-length transcripts.[9]
Optimal Temperature 37°C37°CThis is the optimal temperature for T7 RNA polymerase activity.[]
Experimental Protocol: Standard In Vitro Transcription

This protocol is a general guideline for a standard 20 µL in vitro transcription reaction using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP solution

  • 100 mM GTP solution

  • 100 mM CTP disodium salt solution

  • 100 mM UTP solution

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (20 U/µL)

  • DNase I (RNase-free)

Procedure:

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL of 100 mM ATP (final concentration 5 mM)

    • 1 µL of 100 mM GTP (final concentration 5 mM)

    • 1 µL of 100 mM CTP disodium salt (final concentration 5 mM)

    • 1 µL of 100 mM UTP (final concentration 5 mM)

    • X µL of linearized DNA template (0.5 - 1 µg)

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the synthesized RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Experimental Workflow for In Vitro Transcription

IVT_Workflow cluster_prep Reaction Preparation cluster_reaction Transcription cluster_cleanup Post-Transcription Template Linearized DNA Template Incubation Incubate at 37°C Template->Incubation NTPs ATP, GTP, CTP, UTP NTPs->Incubation Buffer Transcription Buffer Buffer->Incubation Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->Incubation DNase_treatment DNase I Treatment Incubation->DNase_treatment Purification RNA Purification DNase_treatment->Purification QC Quality Control (e.g., Gel Electrophoresis) Purification->QC

Figure 1. A generalized workflow for performing an in vitro transcription experiment.

RNA Labeling

CTP analogs are frequently used for non-radioactive and radioactive labeling of RNA molecules for various downstream applications, including nucleic acid hybridization, microarrays, and RNA-protein interaction studies.

Application Notes:

Radiolabeling: [α-³²P]CTP is commonly used to generate high-specific-activity RNA probes.[1][10] For optimal probe synthesis, the concentration of the limiting labeled nucleotide should be greater than 3 µM.[10] Higher concentrations of the limiting nucleotide lead to a higher proportion of full-length transcripts, but adding unlabeled CTP will decrease the specific activity of the probe.[1]

Fluorescent Labeling: Fluorescently labeled CTP analogs, such as Cy3-CTP or Cy5-CTP, can be incorporated into RNA transcripts by RNA polymerases. The efficiency of incorporation can be high, and in some cases, complete substitution of CTP with a fluorescent analog is possible.[11]

Quantitative Data for RNA Labeling:
Labeling MethodLabeled NucleotideSpecific Activity / Quantum YieldIncorporation EfficiencyNotes
Radiolabeling [α-³²P]CTP (800 Ci/mmol)~10⁸ cpm/µg> 50% in a 10-minute reactionSpecific activity depends on the ratio of labeled to unlabeled CTP.[1][10]
Fluorescent Labeling tCTP (a fluorescent CTP analog)Quantum yield (φF) ~ 0.1T7 RNA polymerase incorporates tCTP with 2-fold higher catalytic efficiency than CTP.Can be fully substituted for CTP in transcription reactions.[11]
Experimental Protocol: Radiolabeling of RNA Probes

This protocol is adapted for generating high-specific-activity RNA probes using [α-³²P]CTP.

Materials:

  • Linearized DNA template (0.1 - 1 µg)

  • Nuclease-free water

  • 10x Reaction Buffer

  • 100 mM ATP solution

  • 100 mM GTP solution

  • 100 mM UTP solution

  • [α-³²P]CTP (800–6000 Ci/mmol, ≥ 10 mCi/ml)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (20 U/µL)

Procedure:

  • Thaw all components on ice, except for the radiolabeled CTP.

  • Prepare a master mix containing the reaction buffer, ATP, GTP, and UTP.

  • In a shielded tube, assemble the reaction at room temperature:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Reaction Buffer

    • 1 µL of 100 mM ATP

    • 1 µL of 100 mM GTP

    • 1 µL of 100 mM UTP

    • X µL of [α-³²P]CTP (to a final concentration of at least 3 µM)

    • X µL of linearized DNA template (0.1 - 1 µg)

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 10-60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing loading buffer).

  • Purify the labeled RNA probe using a spin column designed for radiolabeled probe purification to remove unincorporated nucleotides.

Experimental Workflow for RNA Labeling

RNA_Labeling_Workflow cluster_prep Reaction Setup cluster_reaction Labeling Reaction cluster_cleanup Purification and Analysis Template DNA Template Transcription In Vitro Transcription at 37°C Template->Transcription Unlabeled_NTPs ATP, GTP, UTP Unlabeled_NTPs->Transcription Labeled_CTP Labeled CTP (Radioactive or Fluorescent) Labeled_CTP->Transcription Enzymes RNA Polymerase, RNase Inhibitor Enzymes->Transcription Purification Remove Unincorporated Nucleotides Transcription->Purification Analysis Measure Specific Activity / Incorporation Purification->Analysis

Figure 2. A schematic representation of the workflow for RNA labeling using a labeled CTP analog.

Phospholipid Biosynthesis

CTP is a key molecule in the synthesis of phospholipids (B1166683), which are essential components of cellular membranes.[11][12] It is a precursor for the formation of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine, which are critical intermediates in the synthesis of major phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI).[12][13]

Signaling Pathway: Role of CTP in Phospholipid Synthesis

Phospholipid_Biosynthesis cluster_kennedy Kennedy Pathway cluster_cdp_dag CDP-DAG Pathway UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP CDP_Cho CDP-Choline CTP->CDP_Cho CDP_Etn CDP-Ethanolamine CTP->CDP_Etn CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG Choline Choline PCho Phosphocholine Choline->PCho Ethanolamine Ethanolamine PEtn Phosphoethanolamine Ethanolamine->PEtn PCho->CDP_Cho PEtn->CDP_Etn PC Phosphatidylcholine (PC) CDP_Cho->PC PE_Kennedy Phosphatidylethanolamine (PE) CDP_Etn->PE_Kennedy PA Phosphatidic Acid (PA) PA->CDP_DAG PI Phosphatidylinositol (PI) CDP_DAG->PI PS Phosphatidylserine (PS) CDP_DAG->PS PE_CDP_DAG Phosphatidylethanolamine (PE) PS->PE_CDP_DAG

References

Application Notes and Protocols for CTP in RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) Triphosphate (CTP) is an essential precursor for the synthesis of RNA, playing a critical role in cellular proliferation and metabolism.[1] The intracellular concentration of CTP is tightly regulated and is often the rate-limiting nucleotide for nucleic acid synthesis.[1] This document provides detailed application notes and protocols for utilizing CTP and its analogs in cell culture experiments to study RNA synthesis, processing, and degradation. Understanding the dynamics of RNA metabolism is crucial for research in gene expression, drug development, and various disease models.

Data Presentation: Quantitative Insights into RNA Labeling

The following tables summarize key quantitative data related to metabolic RNA labeling, offering a comparative overview of different techniques and the impact of nucleotide concentrations.

Table 1: Comparison of Metabolic RNA Labeling Techniques Using Nucleoside Analogs

Labeling Technique & AnalogTypical Labeling EfficiencySignal-to-Noise RatioCell Viability PerturbationNotes
4sU-tagging (4-thiouridine) >90% for SLAM-seq and TUC-seq protocols.[2]High, especially with nucleotide conversion methods.Generally high, but s4U concentration needs to be optimized to maintain >90% viability.Minimal interference with gene expression reported. Can induce resistance to nuclease digestion.
SLAM-seq (4sU-based) >90% conversion.[2]HighHigh, comparable to 4sU-tagging.A 4sU-based method that uses iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[2]
TimeLapse-seq (4sU-based) Around 80% conversion reported.[2]GoodHigh, comparable to 4sU-tagging.Employs a chemical conversion of 4sU to a cytosine analog.[2]
TUC-seq (4sU-based) >90% conversion.[2]HighHigh, comparable to 4sU-tagging.A 4sU-based method that converts 4sU to a cytosine analog.[2]
2'-Azidocytidine (2'-AzCyd) Labeling High, up to 0.3% of total Cytidine.GoodLow cytotoxicity reported.Primarily incorporated into ribosomal RNA by RNA Polymerase I.[3]
N4-allylcytidine (a4C) Labeling Efficient, with 500 µM for 12-24h being optimal.GoodLow cytotoxicity, superior to 4sU at concentrations from 50 µM.[3]Can be used for chemical sequencing of RNA.[3]

Table 2: Effect of CTP Concentration on Cellular Processes

ConditionObservationImplication for RNA StudiesReference
CTP Limitation (in Lactococcus lactis) A 10-fold decrease in the CTP pool immediately increased the expression of the pyrG gene (encoding CTP synthase) by 9-fold, with a final 37-fold increase. RNA and protein synthesis were inhibited.Demonstrates a tight feedback mechanism. CTP levels directly impact global RNA synthesis rates.[4]
CTPS1 Inhibition (in MYC-amplified Medulloblastoma) Pharmacological inhibition of CTPS1 with 3-Deazauridine (DAU) caused a dose-dependent decrease in cell proliferation and an S-phase blockade. This effect was reversible with cytidine or uridine (B1682114) supplementation.Provides a method to modulate intracellular CTP levels to study its impact on RNA synthesis in cancer models.[5]
Varying NTP concentrations (in vitro transcription) Decreasing the CTP concentration to increase the specific activity of [α-³²P]CTP labeling caused increased promoter-proximal pausing of RNA polymerase II.Lowering CTP levels can stall transcription, which can be a tool to study transcription dynamics but may not reflect the in vivo rate-limiting step under standard conditions.
CTPS1 vs. CTPS2 activity CTPS1 is more efficient in promoting cell proliferation than CTPS2, associated with a higher intrinsic enzymatic activity and greater resistance to inhibition. CTPS2 is more sensitive to CTP negative feedback.[6][7]The relative expression and activity of CTPS1 and CTPS2 can significantly influence the available CTP pool for RNA synthesis.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CTP metabolism and its use in RNA labeling experiments is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

CTP de novo Biosynthesis Pathway

The de novo synthesis of CTP is a fundamental metabolic pathway, catalyzed by a series of enzymes culminating in the activity of CTP synthase.

CTP_Biosynthesis CTP de novo Biosynthesis Pathway cluster_0 Cytoplasm cluster_1 Regulation Glutamine Glutamine CTPS1/2 CTPS1/2 Glutamine->CTPS1/2 ATP ATP ATP->CTPS1/2 UTP UTP UTP->CTPS1/2 CTP CTP CTP_feedback CTP (Feedback Inhibition) CTPS1/2->CTP ADP_Pi ADP_Pi CTPS1/2->ADP_Pi Glutamate Glutamate CTPS1/2->Glutamate MYC MYC MYC->CTPS1/2 Upregulates CTP_feedback->CTPS1/2 Inhibits

Caption: CTP de novo synthesis pathway and its regulation.

Experimental Workflow for Metabolic RNA Labeling with a CTP Analog

This workflow outlines the key steps for labeling newly synthesized RNA in cell culture using a cytidine analog, followed by downstream analysis.

RNA_Labeling_Workflow Metabolic RNA Labeling Workflow with a Cytidine Analog cluster_workflow A 1. Cell Culture (e.g., HeLa, HEK293T) B 2. Metabolic Labeling Add Cytidine Analog (e.g., EC, AzC) to culture medium for a defined period. A->B C 3. Cell Lysis and Total RNA Isolation B->C D 4. Bio-orthogonal Chemistry (Click Reaction) Couple a reporter molecule (e.g., biotin) to the cytidine analog. C->D E 5. Affinity Purification Isolate labeled RNA using streptavidin-coated beads. D->E F 6. Downstream Analysis (e.g., RT-qPCR, RNA-seq) E->F

Caption: Experimental workflow for RNA labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells using 5-Ethynylcytidine (B1258090) (EC)

This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells with 5-ethynylcytidine (EC), a cytidine analog that contains an alkyne group for subsequent detection via click chemistry.[8]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 5-Ethynylcytidine (EC) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, sodium ascorbate, TBTA ligand)

  • Streptavidin-coated magnetic beads

  • Buffers for affinity purification (washing and elution buffers)

  • Nuclease-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Thaw the EC stock solution.

    • Add EC to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A typical labeling time is 1-24 hours.

    • Incubate the cells under their normal growth conditions for the desired labeling period.

  • Cell Harvest and RNA Isolation:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using TRIzol reagent, following the manufacturer's protocol.

    • Isolate total RNA. Ensure high-quality RNA by assessing integrity (e.g., via gel electrophoresis) and purity (A260/A280 ratio).

  • Click Chemistry Reaction (Biotinylation):

    • In a nuclease-free tube, combine 1-10 µg of total RNA with the click chemistry reaction mix. A typical reaction may contain:

      • RNA in nuclease-free water

      • Biotin-azide

      • Copper(II) sulfate

      • Sodium ascorbate

      • TBTA ligand

    • Incubate the reaction at room temperature for 30-60 minutes.

    • Purify the biotinylated RNA from the reaction components using an RNA cleanup kit or ethanol (B145695) precipitation.

  • Affinity Purification of Labeled RNA:

    • Resuspend streptavidin-coated magnetic beads in binding buffer.

    • Add the biotinylated RNA to the beads and incubate with gentle rotation to allow binding.

    • Wash the beads several times with wash buffer to remove unlabeled RNA.

    • Elute the labeled RNA from the beads using an appropriate elution buffer.

  • Downstream Analysis:

    • The purified, newly synthesized RNA is now ready for downstream applications such as RT-qPCR to analyze specific transcripts or RNA sequencing for transcriptome-wide analysis.

Protocol 2: In Vitro Transcription of RNA with a CTP Analog

This protocol is for the in vitro synthesis of RNA transcripts that incorporate a CTP analog, suitable for applications requiring labeled RNA probes.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription buffer (10x)

  • ATP, GTP, UTP solutions (100 mM)

  • CTP and/or CTP analog solution (e.g., Azido-CTP, 100 mM)

  • RNase inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • ATP, GTP, UTP (to a final concentration of 7.5 mM each)

    • CTP and CTP analog mix (the ratio will determine the labeling efficiency; for example, a 3:1 ratio of CTP to analog)

    • Linearized DNA template (0.5-1 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • RNA Purification: Purify the labeled RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. The integrity of the transcript can be checked on a denaturing agarose (B213101) gel.

Concluding Remarks

The use of CTP and its analogs in cell culture experiments provides a powerful approach to investigate the dynamics of RNA metabolism. The protocols and data presented here offer a foundation for researchers to design and execute experiments for studying RNA synthesis, processing, and decay. The choice of cytidine analog and experimental workflow should be tailored to the specific research question and cell system. Careful optimization of labeling conditions is crucial for obtaining robust and reproducible results. The continued development of novel nucleoside analogs and detection methods will further enhance our ability to unravel the complexities of RNA biology.

References

CTP Disodium Salt: Applications and Protocols for Biochemical Assays in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) is a pivotal nucleotide involved in a myriad of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for the synthesis of RNA and is a key precursor in the biosynthesis of various phospholipids (B1166683) crucial for membrane structure and function. The disodium (B8443419) salt of CTP is a stable and highly pure form of this nucleotide, making it an indispensable reagent in biochemical assays for studying the kinetics of a wide range of enzymes. Understanding the kinetics of CTP-dependent enzymes is critical for elucidating metabolic pathways, discovering novel drug targets, and developing new therapeutic agents.

These application notes provide detailed protocols and data for the use of CTP disodium salt in enzyme kinetics assays, with a focus on CTP synthase, CTP:phosphocholine (B91661) cytidylyltransferase (CCT), and RNA polymerase.

Properties of CTP Disodium Salt

PropertyValue
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃
Molecular Weight 527.15 g/mol
Purity >98%
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at -20°C under desiccating conditions. The product can be stored for up to 12 months.[1]

Applications in Enzyme Kinetics

CTP disodium salt is a critical substrate for a variety of enzymes, enabling the study of their kinetic properties, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters are essential for characterizing enzyme-substrate affinity and catalytic efficiency.

Key CTP-Dependent Enzymes:
  • CTP Synthase (CTPS): This enzyme catalyzes the de novo synthesis of CTP from Uridine 5'-triphosphate (UTP), a rate-limiting step in pyrimidine (B1678525) biosynthesis.[2] Its activity is crucial for DNA and RNA synthesis, as well as for phospholipid metabolism.

  • CTP:phosphocholine cytidylyltransferase (CCT): A key regulatory enzyme in the synthesis of phosphatidylcholine (PC), a major component of eukaryotic membranes.[3] CCT catalyzes the conversion of phosphocholine and CTP to CDP-choline.

  • RNA Polymerase: This enzyme incorporates CTP, along with ATP, GTP, and UTP, into a growing RNA strand during the process of transcription.

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac) Synthetase: This enzyme utilizes CTP to activate N-acetylneuraminic acid (sialic acid), a critical step in the biosynthesis of sialoglycoconjugates involved in cell recognition and signaling.

Quantitative Kinetic Data

The following tables summarize the kinetic parameters for various CTP-dependent enzymes.

EnzymeOrganismSubstrateApparent K_m_Apparent V_max_Reference
CTP SynthaseToxoplasma gondiiATP0.14 ± 0.02 mM1.4 ± 0.04 µmol/min/mg[4]
UTP0.07 ± 0.01 mM1.3 ± 0.03 µmol/min/mg[4]
Glutamine0.23 ± 0.03 mM1.4 ± 0.05 µmol/min/mg[4]
CTP:phosphocholine cytidylyltransferaseRat Pneumocytes (choline-depleted)CTPLowered K_m_-[1]
CTP:phosphoethanolamine cytidylyltransferaseRat LiverCTP/dCTP--[5]
CMP-N-acetylneuraminic acid synthetaseGroup B streptococciCTP1.4 mM-[6]
Neu5Ac7.6 mM-[6]
RNA Polymerase IIYeastCTP--

Note: Vmax values are often dependent on the specific assay conditions and enzyme preparation and may not always be reported in literature in standardized units.

Experimental Protocols

General Considerations for Enzyme Kinetics Assays
  • Reagent Preparation: Prepare a stock solution of CTP disodium salt in nuclease-free water and adjust the pH to 7.0-7.5 if necessary. Store frozen in aliquots to avoid repeated freeze-thaw cycles. All other reagents should be of high purity.

  • Assay Buffer: The optimal buffer conditions (pH, ionic strength) should be determined for each specific enzyme. A common starting point is a buffer such as Tris-HCl or HEPES at a physiological pH (7.2-8.0).

  • Enzyme Concentration: The concentration of the enzyme should be kept constant and low enough to ensure that the initial reaction rate is linear over the measured time course.

  • Substrate Concentration: Vary the concentration of CTP while keeping the concentrations of other substrates constant and saturating. A typical range of CTP concentrations to test is 0.1 to 10 times the expected Km.

  • Temperature: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.

  • Controls: Include appropriate controls, such as a reaction mixture without the enzyme or without CTP, to account for any non-enzymatic reaction or background signal.

Protocol 1: Spectrophotometric Assay for CTP Synthase Activity

This protocol is adapted from general spectrophotometric enzyme assay principles and is suitable for monitoring the production of CTP. The assay couples the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.

Materials:

  • CTP disodium salt

  • UTP, ATP, L-glutamine, GTP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified CTP synthase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • 1 mM ATP

    • 0.5 mM UTP

    • 2 mM L-glutamine

    • 0.2 mM GTP

    • 1 mM PEP

    • 0.2 mM NADH

    • 2 units/mL PK

    • 2 units/mL LDH

    • Varying concentrations of CTP disodium salt (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM)

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add a known amount of purified CTP synthase to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the corresponding CTP concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for CTP.

Protocol 2: Radioisotopic Assay for CTP:phosphocholine Cytidylyltransferase (CCT) Activity

This protocol utilizes radiolabeled phosphocholine to measure the activity of CCT.

Materials:

  • CTP disodium salt

  • [¹⁴C]Phosphocholine

  • Purified or partially purified CCT

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Lipid vesicles (e.g., phosphatidylcholine/oleic acid) for enzyme activation

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles by sonication or extrusion to activate the enzyme.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 1 mM CTP disodium salt

    • 0.5 mM [¹⁴C]Phosphocholine (with a known specific activity)

    • Lipid vesicles (e.g., 1 mM final lipid concentration)

  • Equilibrate: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the CCT enzyme preparation to the reaction mixture to start the reaction.

  • Incubate: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a small volume of a strong acid (e.g., 10% trichloroacetic acid) or by heating.

  • Separate Product from Substrate: Separate the radiolabeled product (CDP-choline) from the unreacted substrate ([¹⁴C]phosphocholine) using thin-layer chromatography (TLC) or an ion-exchange chromatography method.

  • Quantify Radioactivity: Scrape the spot corresponding to CDP-choline from the TLC plate into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Enzyme Activity: Calculate the amount of product formed based on the specific activity of the [¹⁴C]phosphocholine and express the enzyme activity in units such as nmol/min/mg of protein.

  • Determine Kinetic Parameters: Repeat the assay with varying concentrations of CTP to determine the K_m_ and V_max_.

Signaling Pathways and Workflows

CTP in Phospholipid Biosynthesis

CTP is a central molecule in the synthesis of major phospholipids. The following diagram illustrates the key role of CTP in the CDP-choline and CDP-diacylglycerol pathways.

Phospholipid_Biosynthesis CTP CTP CCT CTP:phosphocholine cytidylyltransferase (CCT) CTP->CCT Substrate CDP_DAG_Synthase CDP-diacylglycerol synthase CTP->CDP_DAG_Synthase Substrate UTP UTP CTPS CTP Synthase UTP->CTPS Substrate CTPS->CTP Product Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CCT Substrate CDP_Choline CDP-Choline CCT->CDP_Choline Product PC Phosphatidylcholine (PC) CDP_Choline->PC CDP-choline: diacylglycerol cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC Glycerol_3P Glycerol-3-phosphate PA Phosphatidic Acid (PA) Glycerol_3P->PA PA->DAG PA->CDP_DAG_Synthase Substrate CDP_DAG CDP-Diacylglycerol CDP_DAG_Synthase->CDP_DAG Product PI Phosphatidylinositol (PI) CDP_DAG->PI PS Phosphatidylserine (PS) CDP_DAG->PS

Caption: CTP's central role in phospholipid biosynthesis pathways.

Experimental Workflow for Determining Enzyme Kinetics

The following diagram outlines the general workflow for determining the kinetic parameters of a CTP-dependent enzyme.

Enzyme_Kinetics_Workflow start Start: Define Enzyme and Substrates reagent_prep Prepare Reagents: - CTP disodium salt stock - Other substrates - Enzyme stock - Assay buffer start->reagent_prep assay_setup Set up Assay Reactions: - Constant enzyme concentration - Varying CTP concentrations - Saturating co-substrates reagent_prep->assay_setup incubation Incubate at Constant Temperature assay_setup->incubation measurement Measure Reaction Progress: - Spectrophotometry - Radiometry - etc. incubation->measurement data_collection Collect Data: Initial reaction rates (V₀) at each [CTP] measurement->data_collection analysis Data Analysis: Plot V₀ vs. [CTP] data_collection->analysis fitting Fit data to Michaelis-Menten Equation analysis->fitting results Determine Kinetic Parameters: K_m_ and V_max_ fitting->results end End results->end

Caption: General workflow for enzyme kinetics determination.

Conclusion

CTP disodium salt is a fundamental tool for researchers in biochemistry, molecular biology, and drug discovery. Its use in enzyme kinetics assays allows for the precise characterization of a wide array of enzymes that are central to cellular metabolism and signaling. The protocols and data presented here provide a solid foundation for designing and executing robust experiments to investigate the kinetics of CTP-dependent enzymes, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of RNA-Based Therapeutics Using Cytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicine is being revolutionized by the advent of RNA-based therapeutics, a versatile class of molecules with the potential to treat a wide array of diseases, from infectious diseases to genetic disorders and cancer. At the core of producing these innovative therapies is the synthesis of high-quality messenger RNA (mRNA). A critical component in this synthesis process is Cytidine-5'-triphosphate (CTP), one of the four essential ribonucleoside triphosphates that serve as the building blocks for the RNA molecule during in vitro transcription (IVT).

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of mRNA therapeutics, with a special focus on the role of CTP and its modified analogues. The information presented here is intended to guide researchers and drug development professionals in optimizing their mRNA production workflows to achieve high yield, purity, and therapeutic efficacy.

Data Presentation: Optimizing In Vitro Transcription

The yield and quality of in vitro transcribed mRNA are influenced by several factors, including the concentration of nucleotide triphosphates (NTPs) and the use of modified nucleotides. The following tables summarize key quantitative data related to the optimization of the IVT reaction.

Table 1: Effect of Nucleotide Concentration on mRNA Yield

NTP Concentration (mM each)Plasmid DNA Template (ng/µL)Resulting mRNA Yield (mg/mL)
420~7.5
820~9.5
440~8.0
840~10.0
4100~8.5
8100~10.5

Data adapted from studies on IVT reaction optimization.[1]

Table 2: Comparative Analysis of Standard CTP vs. 5-Methyl-CTP in mRNA Synthesis

Nucleotide CompositionmRNA Yield (µg from 100µL rxn)Purity (A260/A280)Relative Translation Efficiency (vs. Standard CTP)
Standard UTP and CTP~120~2.01.0
N1-Methylpseudo-UTP and Standard CTP~100~2.0~1.5
N1-Methylpseudo-UTP and 5-Methyl-CTP~95~2.0up to 1.7[]

This table compiles data from various sources to illustrate the impact of modified nucleotides on mRNA synthesis and function.[][3] The use of modified nucleotides like 5-Methyl-CTP can enhance mRNA stability and translational efficiency.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis and purification of mRNA therapeutics.

Protocol 1: In Vitro Transcription (IVT) of mRNA using T7 RNA Polymerase

This protocol describes the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (1 µg)

  • 10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • ATP, GTP, UTP, CTP solution (100 mM each)

  • (Optional) 5-Methyl-CTP solution (100 mM)

  • T7 RNA Polymerase (e.g., NEB #M0251S)

  • RNase Inhibitor (e.g., Murine RNase Inhibitor)

  • Pyrophosphatase (e.g., Inorganic Pyrophosphatase)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture in the order listed:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10X Transcription Buffer2 µL1X
ATP, GTP, UTP Solution (100 mM each)0.5 µL of each2.5 mM each
CTP Solution (100 mM) or 5-Methyl-CTP (100 mM)0.5 µL2.5 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL
Pyrophosphatase1 µL
T7 RNA Polymerase2 µL
  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 to 4 hours.[]

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Proceed to mRNA purification.

Protocol 2: Co-transcriptional Capping of mRNA

This protocol describes the incorporation of a 5' cap structure during the in vitro transcription reaction.

Materials:

  • All materials from Protocol 1

  • Cap analog (e.g., CleanCap® Reagent AG)

Procedure:

  • Follow the setup for the IVT reaction as described in Protocol 1.

  • In the reaction mixture, include the cap analog at the manufacturer's recommended concentration. For example, when using CleanCap® Reagent AG, it is typically added at a final concentration of 4 mM.[6]

  • Reduce the concentration of GTP to a level that is optimal for the specific cap analog being used, often in a 4:1 ratio of cap analog to GTP.[7]

  • Proceed with the incubation and optional DNase I treatment as described in Protocol 1.

Protocol 3: Post-transcriptional Poly(A) Tailing of mRNA

This protocol describes the enzymatic addition of a poly(A) tail to the 3' end of the transcribed RNA.

Materials:

  • Purified, uncapped, or capped mRNA (up to 10 µg)

  • 10X E. coli Poly(A) Polymerase Reaction Buffer

  • ATP (10 mM)

  • E. coli Poly(A) Polymerase (e.g., NEB #M0276)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
Purified mRNAX µL (up to 10 µg)
10X E. coli Poly(A) Polymerase Reaction Buffer2 µL1X
ATP (10 mM)2 µL1 mM
E. coli Poly(A) Polymerase1 µL
  • Mix gently and incubate at 37°C for 30 minutes.[8][9]

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or proceed directly to purification.[8]

Protocol 4: mRNA Purification using Lithium Chloride (LiCl) Precipitation

This method is effective for removing unincorporated NTPs and enzymes from the IVT reaction.

Materials:

  • IVT reaction mixture

  • LiCl solution (e.g., 8 M)

  • 70% Ethanol (B145695) (ice-cold)

  • Nuclease-free water

Procedure:

  • To the IVT reaction mixture, add an equal volume of 8 M LiCl.[10]

  • Mix well and incubate at -20°C for at least 30 minutes.[11]

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.[6]

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 10 minutes at 4°C.[6]

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Protocol 5: mRNA Purification using Spin Column Chromatography

This protocol provides a rapid method for purifying high-quality mRNA.

Materials:

  • IVT reaction mixture

  • RNA purification spin column kit (e.g., Monarch® RNA Cleanup Kit, NEB #T2050)

  • Binding buffer (as provided in the kit)

  • Wash buffer (as provided in the kit)

  • Nuclease-free water or Elution buffer (as provided in the kit)

  • Isopropanol (B130326) or Ethanol (as required by the kit protocol)

Procedure:

  • Follow the manufacturer's protocol for the specific spin column kit being used. A general workflow is as follows:

  • Add Binding Buffer and ethanol or isopropanol to the IVT reaction mixture.[12]

  • Apply the sample to the spin column and centrifuge. Discard the flow-through.

  • Wash the column with the provided Wash Buffer by centrifuging and discarding the flow-through. This step is typically repeated.[8]

  • Perform a final spin to dry the column matrix.

  • Place the column in a clean collection tube and add nuclease-free water or Elution Buffer directly to the center of the column matrix.

  • Incubate for 1-2 minutes at room temperature.

  • Centrifuge to elute the purified mRNA.

Protocol 6: Luciferase Reporter Assay for mRNA Translation Efficiency

This protocol measures the translation efficiency of the synthesized mRNA in a cell-based assay.

Materials:

  • Purified, capped, and polyadenylated mRNA encoding a luciferase reporter (e.g., Firefly or Renilla luciferase)

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium

  • Transfection reagent suitable for mRNA

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Prepare the mRNA-transfection reagent complexes according to the manufacturer's instructions.

  • Transfect the cells with the luciferase-encoding mRNA. It is recommended to co-transfect with a control mRNA encoding a different luciferase for normalization.

  • Incubate the cells for a desired period (e.g., 6-24 hours) to allow for mRNA translation.

  • Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.[13]

  • Measure the luciferase activity of both reporters using a luminometer according to the assay kit's protocol.[14]

  • Calculate the relative translation efficiency by normalizing the experimental luciferase activity to the control luciferase activity.

Visualizations

The following diagrams illustrate key workflows and pathways in the synthesis and action of RNA-based therapeutics.

mRNA_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Final Product pDNA Plasmid DNA Template Linearization Plasmid Linearization pDNA->Linearization IVT In Vitro Transcription (IVT) Linearization->IVT Purification mRNA Purification IVT->Purification Capping 5' Capping Purification->Capping Tailing Poly(A) Tailing Capping->Tailing Final_Purification Final Purification & Analysis Tailing->Final_Purification Formulation Lipid Nanoparticle Formulation Final_Purification->Formulation Final_Product Final mRNA Therapeutic Formulation->Final_Product CTP_input ATP, GTP, UTP, CTP CTP_input->IVT

Caption: Overall workflow for mRNA therapeutic production.

mRNA_Vaccine_MoA cluster_cellular Cellular Events cluster_immune Immune Response LNP mRNA-LNP Vaccine Endocytosis Endocytosis by Antigen Presenting Cell (APC) LNP->Endocytosis mRNA_Release mRNA Release into Cytoplasm Endocytosis->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Antigen Viral Antigen Production Translation->Antigen MHC_Presentation Antigen Presentation on MHC Molecules Antigen->MHC_Presentation T_Cell_Activation T-Cell Activation MHC_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation Antibody_Production Antibody Production B_Cell_Activation->Antibody_Production Immune_Memory Immune Memory B_Cell_Activation->Immune_Memory

Caption: Mechanism of action for an mRNA vaccine.

References

Application Notes: CTP as a Substrate for RNA Polymerase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytidine triphosphate (CTP) is a pyrimidine (B1678525) nucleoside triphosphate essential for cellular life.[1][2] As one of the four canonical ribonucleotides, it serves as a fundamental building block for the synthesis of RNA by RNA polymerase (RNAP) enzymes.[1] The process of transcription, where a DNA template is copied into an RNA molecule, relies on the sequential incorporation of ATP, GTP, CTP, and UTP by RNAP. This central role makes CTP, and its various analogs, indispensable tools for researchers studying transcription mechanisms, enzyme kinetics, and for professionals in drug development targeting viral or bacterial RNA polymerases.[3][4]

Key Applications

  • In Vitro Transcription (IVT): CTP is a core component of any IVT reaction mixture, used for synthesizing RNA probes for applications like in situ hybridization, Northern blotting, and CRISPR guide RNA production.[5][6] By controlling the concentration of CTP and other NTPs, transcription can be initiated and studied under defined conditions.[7]

  • Enzyme Kinetics and Mechanistic Studies: The kinetics of CTP incorporation provide critical insights into the efficiency and fidelity of RNA polymerase.[8] By varying CTP concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).[9][10] These studies are fundamental to understanding the enzyme's mechanism, including nucleotide selection, translocation, and pausing.[9]

  • Drug Discovery and High-Throughput Screening (HTS): RNA polymerase is a validated target for antimicrobial and antiviral drugs.[11][12] HTS assays are often designed to identify inhibitors that block the RNAP active site or allosterically regulate its function.[13][14] These assays frequently monitor the incorporation of CTP or a labeled CTP analog, where a decrease in signal indicates the activity of a potential inhibitor.

  • Labeled RNA Synthesis: Modified CTP analogs allow for the production of labeled RNA transcripts for various downstream applications.

    • Radiolabeling: [α-³²P]-CTP is traditionally used to internally label RNA transcripts, enabling highly sensitive detection via autoradiography or phosphorimaging.[5][15][16]

    • Fluorescent Labeling: Non-radioactive detection methods often employ CTP analogs conjugated to fluorophores, such as Fluorescein-12-CTP or the fluorescent base analog tCTP.[17][18] These are used for applications like fluorescence in situ hybridization (FISH) and single-molecule tracking studies.[19]

    • Affinity Tagging: Analogs like 5-mercuricytidine triphosphate (Hg-CTP) can be incorporated into RNA, allowing for the specific purification of newly synthesized transcripts using affinity chromatography.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of CTP and its analogs in RNA polymerase assays.

Table 1: Kinetic Parameters of CTP and Analogs with Various RNA Polymerases

RNA PolymeraseSubstrateKₘ (µM)kcat (s⁻¹)Vmax (% of natural NTP)Notes
Influenza RNA PolymeraseCTP~1 - 5N/AN/AKₘ values were comparable in TCA precipitation and SPA assays.[21]
T7 RNA PolymerasetCTP~240~110N/ACatalytic efficiency (kcat/Kₘ) for tCTP was 2-fold higher than for natural CTP.[18]
E. coli RNA PolymeraseFluorescent CTP analogSlightly increasedN/A~50-70%Analog contained 1-aminonaphthalene-5-sulfonate attached via a gamma-phosphoamidate bond.[22]
EV71 RdRP (WT)CTP11.2 ± 1.612.6 ± 0.6N/APre-steady-state kinetic analysis of single-nucleotide elongation.[10]
EV71 RdRP (K163A Mutant)CTP13.9 ± 3.40.05 ± 0.00N/AMutation in the active site significantly impaired the catalytic rate.[10]

Table 2: Efficiency and Effects of Modified CTP Incorporation

CTP AnalogRNA Polymerase / SystemObservation
5-mercuricytidine triphosphate (Hg-CTP)Mouse L cell nucleiRNA synthesis rate reduced to 60-70% of control (when used with Hg-UTP).[20]
5-mercuricytidine triphosphate (Hg-CTP)Mouse mammary gland nucleiKinetic pattern and rate of RNA synthesis were essentially similar to unmodified CTP.[20]
Arabinose-CTP (ara-CTP)SARS-CoV-2 RdRPActs as an inhibitor by inducing long pauses after incorporation.[23]
1,3-diaza-2-oxophenothiazine-ribose-5′-triphosphate (tCTP)T7 RNA PolymeraseT7 RNAP incorporates tCTP opposite guanine (B1146940) with high fidelity, discriminating against misincorporation opposite adenine.[18]

Mandatory Visualizations

General RNA Polymerase Elongation Cycle EC Elongation Complex (EC) RNAP + DNA + RNA NTP_Binding 1. NTP Binding (CTP enters active site) EC->NTP_Binding Conformation 2. Active Site Conformational Change NTP_Binding->Conformation Correct base pair Catalysis 3. Catalysis (Phosphodiester Bond Formation) Conformation->Catalysis Mg²⁺ dependent Translocation 4. Translocation (RNAP moves downstream) Catalysis->Translocation PPi released EC_Next Elongation Complex (RNA extended by 1 nt) Translocation->EC_Next EC_Next->NTP_Binding Cycle Repeats

Caption: The core cycle of transcription elongation by RNA Polymerase.

Workflow for In Vitro Transcription with [α-³²P]-CTP Labeling Start Start: Assemble Reaction Mix Incubation 1. Transcription Reaction Incubate at 37°C Start->Incubation Components Components: - T7 RNAP - Linear DNA Template - RNAP Buffer - ATP, GTP, UTP - [α-³²P]-CTP Components->Incubation DNase 2. Template Removal Add DNase I Incubation->DNase Purification 3. RNA Purification (e.g., Phenol-Chloroform Extraction / Ethanol Precipitation) DNase->Purification Analysis 4. Analysis Denaturing Urea-PAGE Purification->Analysis Detection 5. Detection Autoradiography or Phosphorimaging Analysis->Detection End End: Quantify Labeled RNA Detection->End

Caption: Experimental workflow for synthesizing radiolabeled RNA probes.

Logic of a Fluorescence-Based HTS Assay for RNAP Inhibitors Assay_Setup Assay Setup (in multi-well plate) RNAP + DNA Template + Fluorescent CTP Analog Add_Compound Add Test Compound (from library) Assay_Setup->Add_Compound Initiate_Rxn Initiate Transcription (Add other NTPs, Mg²⁺) Add_Compound->Initiate_Rxn Incubate Incubate and Read Fluorescence Initiate_Rxn->Incubate Decision Analyze Signal Change Incubate->Decision No_Inhibition No Inhibition: RNAP is active, incorporates CTP analog => High Fluorescence Signal Decision->No_Inhibition High Signal Inhibition Inhibition: RNAP is blocked, no incorporation => Low/No Fluorescence Signal Decision->Inhibition Low Signal Hit_ID Hit Compound Identified Inhibition->Hit_ID

Caption: Workflow for high-throughput screening of RNA polymerase inhibitors.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT) using Radiolabeled [α-³²P]-CTP

This protocol is adapted for T7 RNA polymerase and is suitable for generating internally labeled RNA transcripts for high-sensitivity applications.[5][6][16]

Materials and Reagents:

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • Linearized plasmid DNA or PCR product with a T7 promoter (template)

  • NTP mix (10 mM each of ATP, GTP, UTP)

  • CTP solution (10 mM)

  • [α-³²P]-CTP (800-3000 Ci/mmol, 10 µCi/µl)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Denaturing gel loading buffer (e.g., 95% formamide, 20 mM EDTA)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, assemble the following components in a nuclease-free microfuge tube in the order listed. The final CTP concentration is lowered to ensure efficient incorporation of the radiolabel.

    • Nuclease-free water: to a final volume of 20 µl

    • 10x Transcription Buffer: 2 µl

    • NTP mix (ATP, GTP, UTP): 0.5 µl of each (250 µM final each)

    • CTP (100 µM stock): 0.5 µl (2.5 µM final)

    • DNA Template: ~0.5-1 µg

    • RNase Inhibitor: 1 µl

    • [α-³²P]-CTP: 1-2 µl

    • T7 RNA Polymerase: 1 µl

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 1-2 hours.

  • Template Digestion: Add 1 µl of DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.5 M EDTA.

  • Analysis: Add an equal volume (22 µl) of denaturing gel loading buffer. Heat the sample at 95°C for 5 minutes and place on ice.

  • Gel Electrophoresis: Separate the labeled RNA products on a denaturing polyacrylamide/urea gel.

  • Detection: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

Notes:

  • Always handle radioactive materials with appropriate shielding and safety precautions.

  • The ratio of unlabeled CTP to labeled [α-³²P]-CTP can be adjusted to modify the specific activity of the resulting RNA probe.

Protocol 2: Non-Radioactive IVT using Fluorescein-12-CTP

This protocol provides a safer alternative to radiolabeling for applications like FISH where direct fluorescence detection is desired.[17]

Materials and Reagents:

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Linearized DNA template with a T7 promoter

  • NTP mix (10 mM each of ATP, GTP, UTP)

  • CTP solution (10 mM)

  • Fluorescein-12-CTP (1 mM stock)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Ethanol (100% and 70%)

  • Sodium Acetate (3 M, pH 5.2)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, assemble a 20 µl reaction:

    • Nuclease-free water: to final volume

    • 10x Transcription Buffer: 2 µl

    • ATP, GTP, UTP (10 mM): 2 µl of each (1 mM final each)

    • CTP (10 mM): 1 µl (0.5 mM final)

    • Fluorescein-12-CTP (1 mM): 3 µl (0.15 mM final)

    • DNA Template: 1 µg

    • RNase Inhibitor: 1 µl

    • T7 RNA Polymerase: 2 µl

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • Template Digestion: Add 1 µl of DNase I and incubate for 15 minutes at 37°C.

  • RNA Precipitation:

    • Add 100 µl of nuclease-free water to the reaction.

    • Add 10 µl of 3 M Sodium Acetate and 300 µl of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing:

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µl of cold 70% ethanol.

    • Centrifuge for 5 minutes, discard the supernatant, and air-dry the pellet briefly.

  • Resuspension: Resuspend the labeled RNA pellet in an appropriate volume of nuclease-free water or buffer.

  • Quantification and Analysis: Determine the concentration and labeling efficiency via spectrophotometry. The fluorescent RNA can be visualized after gel electrophoresis using a UV or blue-light transilluminator.

Notes:

  • The ratio of unlabeled CTP to Fluorescein-12-CTP is critical. A typical ratio is between 3:1 and 4:1 to ensure efficient incorporation without overly inhibiting the polymerase.[17]

  • Labeled RNA may run at a slightly different size on a gel compared to its unlabeled counterpart.

Protocol 3: RNA Polymerase Kinetic Assay (Single Nucleotide Incorporation)

This protocol uses a rapid chemical quench-flow method to measure pre-steady-state kinetics of CTP incorporation.[9][15]

Materials and Reagents:

  • Purified RNA Polymerase

  • Pre-annealed DNA/RNA scaffold: A DNA template with a complementary RNA primer positioned one base before a site requiring CTP incorporation. The RNA primer is often 5'-radiolabeled.

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 5 mM DTT)

  • CTP solutions of various concentrations

  • Quench Solution (e.g., 1 M HCl or 0.5 M EDTA)

  • Chemical quench-flow instrument

  • Denaturing gel loading buffer

Procedure:

  • Elongation Complex (EC) Formation: Incubate the RNA Polymerase with the DNA/RNA scaffold in Reaction Buffer to form stable elongation complexes.

  • Instrument Setup:

    • Load one syringe of the quench-flow instrument with the prepared ECs.

    • Load the second syringe with the CTP solution (at 2x the final desired concentration) in Reaction Buffer containing MgCl₂.

    • Load the quench syringe with the Quench Solution.

  • Rapid Mixing (Pulse):

    • Initiate the reaction by rapidly mixing the contents of the EC syringe and the CTP syringe. This starts the "pulse" of CTP incorporation.

    • The reaction is allowed to proceed for a series of very short, defined time points (e.g., 5 ms (B15284909) to 5 s).

  • Quenching: After each time point, the reaction is stopped by mixing with the Quench Solution.

  • Analysis:

    • Neutralize the quenched samples.

    • Add denaturing gel loading buffer, heat, and separate the product (RNA primer + 1 C) from the substrate (RNA primer) on a high-resolution denaturing polyacrylamide/urea gel.

  • Data Acquisition and Fitting:

    • Quantify the fraction of product formed at each time point using a phosphorimager.

    • Plot the product concentration versus time. The resulting curve is typically a burst phase followed by a linear phase.

    • Fit the data from multiple CTP concentrations to kinetic models (e.g., Michaelis-Menten) to determine kcat and Kₘ for CTP incorporation.[10]

Notes:

  • This is a technically demanding experiment that requires specialized equipment.

  • Ensuring that the ECs are stalled at a single, defined position is critical for accurate results.

References

Application Notes and Protocols for High-Purity CTP Disodium Salt in Sensitive Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) is a crucial pyrimidine (B1678525) nucleoside triphosphate involved in a multitude of essential cellular processes.[1][2][3] Its high-purity disodium (B8443419) salt form offers enhanced stability and solubility, making it an ideal reagent for sensitive enzymatic assays.[2] This document provides detailed application notes and protocols for the effective utilization of high-purity CTP disodium salt in key enzymatic reactions, including RNA synthesis, phospholipid biosynthesis, and sialylation.

High-purity CTP is paramount for sensitive enzymatic assays as contaminants can lead to inhibition of enzymatic activity or the generation of misleading results. The data, protocols, and visualizations provided herein are intended to guide researchers in obtaining accurate and reproducible results in their studies.

Data Presentation

Table 1: Specifications of High-Purity CTP Disodium Salt

This table summarizes the typical specifications for high-purity CTP disodium salt available from various commercial suppliers, which is crucial for ensuring the quality and consistency of experimental results.

ParameterSpecificationSource(s)
Purity (HPLC) ≥95% to >98%[1][4][5][6]
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃[1][5][6]
Molecular Weight ~527.12 g/mol [3][4][5]
Form White to pale cream powder or crystalline powder[5][6]
Storage Conditions -20°C, under desiccating conditions[1][6]
Heavy Metals ≤10ppm[5]
Table 2: Recommended CTP Concentrations in Various Enzymatic Assays

The optimal concentration of CTP is critical for achieving maximal enzyme activity and depends on the specific enzyme and assay conditions. This table provides a guide to recommended CTP concentrations for several key enzymatic assays.

Enzyme AssayRecommended CTP ConcentrationNotes
In Vitro Transcription (T7, T3, SP6) 0.5 mM - 10 mMHigher concentrations can be inhibitory for some polymerases.[7]
CTP:Phosphocholine (B91661) Cytidylyltransferase 1.5 mM - 10 mMThe rate-limiting step in phosphatidylcholine synthesis.[8]
CMP-Sialic Acid Synthetase 2 mM - 5.0 mMEssential for the synthesis of CMP-sialic acid.[2]
CTP Synthetase 2 mMUsed to measure the conversion of UTP to CTP.

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway culminating in the production of UTP, which is then converted to CTP by CTP synthetase.[9] This pathway is essential for nucleic acid synthesis and other metabolic processes.

Pyrimidine_Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthetase

De novo pyrimidine biosynthesis pathway.
Kennedy Pathway for Phospholipid Synthesis

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in mammalian cells.[10] CTP plays a central role in this pathway by activating phosphocholine and phosphoethanolamine.

Kennedy_Pathway cluster_choline CDP-Choline Branch cluster_ethanolamine CDP-Ethanolamine Branch Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:Phosphocholine Cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine CTP_in_choline CTP CTP_in_choline->CDP-Choline Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase Phosphatidylethanolamine Phosphatidylethanolamine CDP-Ethanolamine->Phosphatidylethanolamine CTP_in_ethanolamine CTP CTP_in_ethanolamine->CDP-Ethanolamine Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine Diacylglycerol->Phosphatidylethanolamine

The Kennedy Pathway for phospholipid synthesis.
Experimental Workflow for an In Vitro Transcription Assay

This diagram illustrates a typical workflow for performing an in vitro transcription assay using high-purity CTP disodium salt.

IVT_Workflow Prepare DNA Template Prepare DNA Template Prepare Reaction Mix Prepare Reaction Mix Prepare DNA Template->Prepare Reaction Mix Prepare Reaction Mix\n(NTPs including CTP, Buffer, Polymerase) Prepare Reaction Mix (NTPs including CTP, Buffer, Polymerase) Incubate at 37°C Incubate at 37°C DNase Treatment DNase Treatment Incubate at 37°C->DNase Treatment Purify RNA Purify RNA DNase Treatment->Purify RNA Analyze RNA Analyze RNA Purify RNA->Analyze RNA Analyze RNA\n(Gel Electrophoresis, Spectrophotometry) Analyze RNA (Gel Electrophoresis, Spectrophotometry) Prepare Reaction Mix->Incubate at 37°C

Workflow for in vitro transcription.

Experimental Protocols

Protocol 1: In Vitro Transcription Assay

This protocol is adapted for a standard 20 µL in vitro transcription reaction using T7 RNA polymerase.[7]

Materials:

  • High-purity CTP disodium salt (e.g., >98% purity)

  • ATP, GTP, UTP solutions (10 mM each)

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA loading buffer

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, UTP, CTP (10 mM each): 2 µL of each

    • Linearized DNA template: 1 µL (0.5-1.0 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by flicking the tube and briefly centrifuge. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the quantity and quality of the synthesized RNA using UV spectrophotometry and denaturing agarose (B213101) gel electrophoresis.

Protocol 2: CTP:Phosphocholine Cytidylyltransferase (CCT) Assay

This protocol describes a non-radioactive method for assaying CCT activity by monitoring the formation of CDP-choline using magnetic resonance spectroscopy (MRS).[2] A more traditional, radioactive assay is also described.

Method A: Magnetic Resonance Spectroscopy (Non-Radioactive)

Materials:

  • High-purity CTP disodium salt

  • Cell lysate containing CCT enzyme

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM EDTA, 5 mM EGTA, protease inhibitors)

  • Reaction Mixture (50 mM Tris-HCl pH 8.0, 10 mM CTP, 25 mM MgCl₂, 5 mM DTT, 5 mM phosphocholine)

  • NMR spectrometer

Procedure:

  • Cell Lysate Preparation: Prepare cell lysate containing the CCT enzyme and clarify by centrifugation.[2]

  • Reaction Initiation: Immediately before NMR analysis, add 100 µL of the reaction mixture to the cell lysate supernatant.

  • NMR Data Acquisition: Acquire ³¹P NMR spectra at 35°C over a time course (e.g., 1.5 hours).[2]

  • Data Analysis: Determine the peak areas of phosphocholine and CDP-choline by integration. Calculate the rate of CDP-choline formation.[2]

Method B: Radiometric Assay

Materials:

  • High-purity CTP disodium salt

  • [¹⁴C]Phosphocholine

  • Purified or partially purified CCT enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • Charcoal slurry

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified CCT enzyme, and CTP.[8]

  • Reaction Initiation: Start the reaction by adding [¹⁴C]phosphocholine.[8]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[8]

  • Reaction Termination: Stop the reaction by heating at 100°C for 2-3 minutes.[8]

  • Separation of Product: Add a charcoal slurry to the reaction mixture to bind the unincorporated [¹⁴C]phosphocholine. Centrifuge to pellet the charcoal.

  • Quantification: Measure the radioactivity of the supernatant, which contains the [¹⁴C]CDP-choline product, using a scintillation counter.

Protocol 3: CMP-Sialic Acid Synthetase (CMAS) Assay

This protocol is for an in vitro assay to measure the activity of CMP-Sialic Acid Synthetase.[2]

Materials:

  • High-purity CTP disodium salt

  • Purified recombinant CMAS protein

  • Sialic acid (Neu5Ac)

  • Reaction Buffer (100 mM Tris-HCl)

  • MgCl₂

  • Na₃VO₄ (phosphatase inhibitor)

  • Alkaline phosphatase

  • Ethanol (99.5%, chilled)

  • HPLC system

Procedure:

  • Reaction Setup: Prepare a 25 µL reaction mixture containing:

    • 100 mM Tris-HCl

    • Purified CMAS protein (appropriate amount)

    • 1.0 mM Sialic acid (Neu5Ac)

    • 2.0–5.0 mM CTP

    • 20 mM MgCl₂

    • 0.1 mM Na₃VO₄[2]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2]

  • Reaction Termination and Dephosphorylation: Stop the reaction by adding 25 µL of alkaline phosphatase (32 units) in 200 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours to dephosphorylate unreacted CTP.[2]

  • Precipitation: Add 150 µL of chilled ethanol and incubate at -30°C for 30 minutes to precipitate proteins.[2]

  • Sample Preparation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate. Collect the supernatant.[2]

  • Analysis: Quantify the amount of CMP-Sialic Acid in the supernatant using HPLC analysis.[2]

Troubleshooting

For general troubleshooting of enzymatic assays, refer to comprehensive guides that cover common issues such as low or no signal, high background, and inconsistent results.[11][12] Key considerations include:

  • Reagent Quality: Ensure the purity and integrity of all reagents, especially the CTP disodium salt.

  • Enzyme Activity: Confirm the activity of the enzyme preparation.

  • Buffer Conditions: Optimize pH, ionic strength, and cofactor concentrations.

  • Temperature and Incubation Time: Adhere strictly to the specified temperature and incubation times.

  • Pipetting Accuracy: Use calibrated pipettes and ensure accurate dispensing of all reagents.

Conclusion

High-purity CTP disodium salt is an indispensable reagent for a wide range of sensitive enzymatic assays that are fundamental to research in molecular biology and drug development. The protocols and data presented in these application notes provide a comprehensive resource for researchers, enabling the generation of reliable and reproducible data. Careful attention to reagent quality, experimental design, and execution is crucial for success in these sensitive applications.

References

Applications of Cytidine Triphosphate (CTP) in the Development of Antiviral Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the role of Cytidine Triphosphate (CTP) and its analogs in the development of novel antiviral therapies. It is intended for researchers, scientists, and drug development professionals working in the field of virology and medicinal chemistry.

Introduction

Cytidine Triphosphate (CTP) is an essential precursor for the synthesis of viral RNA and DNA, making the CTP biosynthesis pathway a critical target for antiviral drug development. Viruses, being obligate intracellular parasites, rely on the host cell's machinery and nucleotide pools for their replication. Consequently, targeting CTP availability and utilization presents a promising strategy to inhibit viral propagation. This document explores two primary approaches: the development of CTP analogs as direct-acting antivirals and the inhibition of host enzymes involved in CTP synthesis, such as CTP synthetase (CTPS).

Recent research, particularly spurred by the SARS-CoV-2 pandemic, has highlighted the intricate interplay between viral infection and host cell metabolism. Viruses can actively manipulate host metabolic pathways to their advantage. For instance, SARS-CoV-2 has been shown to activate the host enzyme CTP synthetase 1 (CTPS1) to increase the intracellular CTP pool, thereby fueling its own replication.[1][2][3] This has opened up new avenues for antiviral intervention by targeting host factors essential for viral replication.

This document will detail the mechanisms of action, provide quantitative data on the efficacy of various CTP-based antiviral strategies, and present detailed protocols for key experiments used to evaluate these therapies.

Data Presentation: Quantitative Antiviral Activity

The following tables summarize the in vitro efficacy of selected CTP analogs and inhibitors of CTP synthesis against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are provided, which represent the concentration of the compound required to inhibit viral replication or enzyme activity by 50%.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (µM)Reference
CTP Analogs
Cyclopentenylcytosine (CPE-C)Adenovirus type 1Plaque Reduction AssayA5490.059[4]
Adenovirus type 2Plaque Reduction AssayA5490.048[4]
Adenovirus type 3Plaque Reduction AssayA5490.030[4]
Adenovirus type 4Plaque Reduction AssayA5490.032[4]
Adenovirus type 5Plaque Reduction AssayA5490.041[4]
Adenovirus type 7aPlaque Reduction AssayA5490.034[4]
Adenovirus type 8Plaque Reduction AssayA5490.041[4]
Adenovirus type 19Plaque Reduction AssayA5490.037[4]
Adenovirus type 37Plaque Reduction AssayA5490.037[4]
3'-deoxy-3',4'-didehydro-CTP (ddhCTP)Dengue Virus (DV) RdRpIn vitro polymerase assay-60 (at 0.1 µM CTP)[5]
West Nile Virus (WNV) RdRpIn vitro polymerase assay-Not explicitly stated, but shown to be inhibited[1][5]
Zika Virus (ZIKV) RdRpIn vitro polymerase assay-Not explicitly stated, but shown to be inhibited[1][5]
SARS-CoV-2 PolymeraseIn vitro polymerase assay-Potent inhibition observed[6]
CTP Synthesis Inhibitors
Compound 1 (CTPS1 inhibitor)SARS-CoV-2Plaque AssayCaco-2~2-6[7]

Signaling Pathways and Experimental Workflows

CTP Metabolism and Viral Replication

Viruses heavily rely on the host cell's CTP pool for genome replication and other essential processes. The diagram below illustrates the central role of CTP in viral replication and highlights the points of intervention for antiviral therapies.

CTP_Metabolism_and_Viral_Replication cluster_host Host Cell cluster_virus Virus UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 CTP CTP CTPS1->CTP ATP -> ADP + Pi Viral_RNA_Polymerase Viral RNA Polymerase CTP->Viral_RNA_Polymerase Viral_Envelope Viral Envelope Synthesis CTP->Viral_Envelope tRNA_synthesis tRNA Synthesis (CCA addition) CTP->tRNA_synthesis Protein_Glycosylation Protein Glycosylation CTP->Protein_Glycosylation Viral_Genome Viral Genome Replication Viral_RNA_Polymerase->Viral_Genome CTP_Analog CTP Analog (e.g., ddhCTP) CTP_Analog->Viral_RNA_Polymerase Inhibits CTPS1_Inhibitor CTPS1 Inhibitor (e.g., Compound 1) CTPS1_Inhibitor->CTPS1 Inhibits SARS_CoV_2_Proteins SARS-CoV-2 Proteins (e.g., ORF8) SARS_CoV_2_Proteins->CTPS1 Activates

Caption: CTP's central role in viral replication and points of therapeutic intervention.

Experimental Workflow for Evaluating CTPS1 Inhibitors

The following workflow outlines the key steps in evaluating a novel CTPS1 inhibitor for its antiviral activity.

Experimental_Workflow start Start: Novel CTPS1 Inhibitor Candidate biochemical_assay In vitro CTPS1 Enzyme Activity Assay start->biochemical_assay cell_viability Cytotoxicity Assay (e.g., MTT Assay) start->cell_viability ctp_measurement Measure Intracellular CTP Levels (HPLC) biochemical_assay->ctp_measurement viral_replication Viral Replication Assay (Plaque Assay or RT-qPCR) cell_viability->viral_replication ctp_measurement->viral_replication ifn_response Interferon Response Assay (Luciferase Reporter Assay) viral_replication->ifn_response in_vivo In vivo Efficacy Studies (Animal Models) ifn_response->in_vivo end End: Lead Compound for Antiviral Therapy in_vivo->end

Caption: Workflow for preclinical evaluation of a CTPS1 inhibitor.

Experimental Protocols

Protocol for Plaque Assay to Determine Viral Titer

This protocol is a standard method for quantifying the concentration of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of unknown titer.

  • Growth medium (e.g., DMEM) with and without serum.

  • Phosphate-buffered saline (PBS).

  • Overlay medium: Growth medium containing 1% low-melting-point agarose (B213101) or methylcellulose.

  • Fixative solution (e.g., 10% formaldehyde (B43269) in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: The day before the assay, seed host cells into 6-well or 12-well plates to achieve a 90-100% confluent monolayer on the day of infection.

  • Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in serum-free growth medium.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Wash the cells once with PBS.

    • Infect the cells by adding 200-500 µL of each virus dilution to duplicate or triplicate wells.

    • Incubate for 1 hour at 37°C in a CO₂ incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the cell monolayer from drying out.

  • Overlay:

    • After the incubation period, aspirate the viral inoculum.

    • Gently add 2-3 mL of the overlay medium (pre-warmed to 37°C) to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for the specific virus to form visible plaques (typically 2-14 days).

  • Fixation and Staining:

    • Once plaques are visible, fix the cells by adding the fixative solution directly on top of the overlay and incubate for at least 1 hour.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 5-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in the wells. Wells with 20-100 plaques are ideal for accurate counting.

  • Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol for Viral RNA Quantification by RT-qPCR

This protocol describes the quantification of viral RNA from infected cell culture supernatants or cell lysates.

Materials:

  • Viral RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or probe-based).

  • Forward and reverse primers specific for a viral gene.

  • (Optional) Fluorescently labeled probe specific for the viral amplicon.

  • Nuclease-free water.

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Follow the manufacturer's protocol, which typically involves mixing the RNA template with reverse transcriptase, dNTPs, and either random primers, oligo(dT) primers, or gene-specific reverse primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, (optional) probe, and nuclease-free water.

    • Add the synthesized cDNA to the reaction mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA levels by either absolute quantification (using a standard curve of known concentrations) or relative quantification (comparing the Ct values of treated samples to untreated controls, often normalized to a reference gene).

Protocol for In Vitro CTP Synthetase (CTPS1) Enzyme Activity Assay

This protocol is for measuring the enzymatic activity of CTPS1 by quantifying the CTP produced.

Materials:

  • Purified recombinant CTPS1 enzyme.

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mM GTP).

  • Substrates: UTP, ATP, and L-glutamine.

  • Test compound (potential CTPS1 inhibitor).

  • Quenching solution (e.g., perchloric acid or EDTA).

  • LC-MS/MS system for CTP quantification.

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture in the assay buffer containing UTP, ATP, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding L-glutamine and the purified CTPS1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • CTP Quantification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of CTP produced.

  • Data Analysis:

    • Calculate the rate of CTP formation.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Protocol for Luciferase Reporter Assay for IFN-β Induction

This assay is used to assess the effect of a compound on the type I interferon (IFN) response, which is a crucial part of the innate immune defense against viral infections.

Materials:

  • HEK293T cells (or other suitable cell line).

  • IFN-β promoter-luciferase reporter plasmid.

  • Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • Virus or other IFN-inducing agent (e.g., poly(I:C)).

  • Test compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours, treat the transfected cells with the test compound at various concentrations.

    • After a pre-incubation period with the compound, stimulate the cells with a virus or another IFN-inducing agent.

  • Cell Lysis and Luciferase Measurement:

    • After an appropriate incubation period (e.g., 16-24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of the IFN-β promoter activity in response to the stimulus and assess the effect of the test compound on this induction.

Conclusion

The targeting of CTP metabolism represents a vibrant and promising area for the discovery and development of novel antiviral therapies. By providing a deeper understanding of the mechanisms involved and standardized protocols for their evaluation, this document aims to facilitate the advancement of this important field of research. The continued exploration of CTP analogs and inhibitors of CTP synthesis holds the potential to deliver broad-spectrum antiviral agents to combat both existing and emerging viral threats.

References

The Pivotal Role of CTP in Recombinant Protein Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acronym "CTP" holds a dual significance in the field of recombinant protein production, representing two distinct yet crucial molecular entities: Cytidine Triphosphate , a fundamental building block for cellular processes, and C-terminal Peptide , a versatile tool for protein engineering. Understanding the roles and applications of both is paramount for optimizing the yield, quality, and functionality of recombinant proteins. These application notes provide a detailed overview of the functions of both types of CTP, complete with experimental protocols and data to guide researchers in their effective implementation.

Section 1: Cytidine Triphosphate (CTP) in Recombinant Protein Production

Cytidine Triphosphate (CTP) is an essential nucleotide that plays a central role in numerous cellular processes critical for the synthesis of recombinant proteins. Its primary functions include serving as a precursor for RNA synthesis and as a key component in the biosynthesis of phospholipids, which are vital for cell membrane formation and protein secretion.

Application Note 1.1: CTP as a Critical Substrate for Transcription

The production of recombinant proteins begins with the transcription of the corresponding gene into messenger RNA (mRNA). CTP, along with ATP, GTP, and UTP, is a fundamental building block required by RNA polymerase for the elongation of the mRNA transcript. In both in vivo expression systems and in vitro cell-free protein synthesis (CFPS) systems, the availability of CTP can directly impact the rate and efficiency of transcription, and consequently, the overall protein yield.

Application Note 1.2: The Role of CTP in Phospholipid Biosynthesis and Protein Secretion

CTP is a rate-limiting substrate for the enzyme CTP:phosphocholine cytidylyltransferase (CCT), which catalyzes a key step in the Kennedy pathway for the de novo synthesis of phosphatidylcholine (PC).[1][2][3] PC is a major component of cellular membranes, including the endoplasmic reticulum (ER) and Golgi apparatus, which are central to the proper folding, modification, and secretion of many recombinant proteins.[4] An adequate supply of CTP is therefore crucial for maintaining the integrity and capacity of the secretory pathway, ensuring efficient transit and release of the target protein. Deficiencies in CTP can lead to ER stress and reduced secretion efficiency.

Quantitative Data Summary: CTP in Protein Synthesis Systems
System TypeTypical CTP ConcentrationExpected Impact of OptimizationReference
Cell-Free (E. coli) 0.85 mM - 2 mMIncreased protein yield up to a saturation point.[1][5]
Cell-Free (CHO) 0.30 mMEssential for transcription and maintaining energy balance.[1]
CHO Cell Culture (Fed-batch) Varies (supplemented as nucleosides)Improved cell growth and antibody production with nucleoside addition.[6][7][8]
Experimental Protocols

This protocol provides a general guideline for optimizing CTP concentration in an E. coli-based cell-free protein synthesis system.

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)

  • Reaction mix (containing buffers, amino acids, energy sources)

  • Plasmid DNA encoding the protein of interest with a T7 promoter

  • T7 RNA Polymerase

  • CTP stock solution (e.g., 100 mM)

  • ATP, GTP, UTP stock solutions (e.g., 100 mM each)

  • Nuclease-free water

Procedure:

  • Prepare a master mix: Combine the cell-free extract, reaction mix, plasmid DNA, and T7 RNA Polymerase.

  • Set up a concentration gradient: Prepare a series of reactions with varying final concentrations of CTP (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM). Keep the concentrations of ATP, GTP, and UTP constant at their optimal levels (e.g., 1.5 mM, 1.5 mM, and 0.9 mM respectively).[9]

  • Incubate: Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 2-4 hours).

  • Analyze protein expression: Quantify the yield of the recombinant protein using methods such as SDS-PAGE with Coomassie staining or Western blotting.

  • Determine optimal concentration: Identify the CTP concentration that results in the highest protein yield.

This protocol describes a method for supplementing a fed-batch culture of Chinese Hamster Ovary (CHO) cells with nucleosides, including cytidine, to potentially enhance recombinant protein production.[7][8]

Materials:

  • CHO cell line producing the recombinant protein

  • Basal culture medium (e.g., DMEM/F12 or a proprietary formulation)

  • Feed medium

  • Stock solutions of sterile-filtered nucleosides (e.g., 100 mM cytidine, 100 mM uridine, 100 mM thymidine (B127349), 100 mM hypoxanthine)

  • Shake flasks or bioreactor

Procedure:

  • Cell Culture Initiation: Seed the CHO cells in the basal medium at a specific density.

  • Fed-batch Strategy: Begin the fed-batch process at a designated time point (e.g., day 2 or 3) by adding the feed medium.

  • Nucleoside Supplementation:

    • Prepare a concentrated stock solution of the desired nucleosides. A common combination is cytidine, uridine, hypoxanthine, and thymidine (CHUT).[7]

    • On a specific day of the culture (e.g., day 2), add the nucleoside stock solution to the culture to achieve a final concentration in the range of 25-100 µM for each nucleoside.[6][7]

  • Monitoring: Monitor cell growth (viable cell density), viability, and recombinant protein titer throughout the culture period.

  • Analysis: Compare the growth profile and final protein yield of the supplemented culture to a control culture without nucleoside addition.

Visualizations

CTP_in_Transcription DNA Gene of Interest (DNA) mRNA mRNA Transcript DNA->mRNA Transcription T7 T7 RNA Polymerase T7->mRNA NTPs ATP, GTP, UTP, CTP NTPs->mRNA Protein Recombinant Protein mRNA->Protein Translation Ribosome Ribosome Ribosome->Protein

Figure 1. Role of CTP in the transcription of a gene of interest.

CCT_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Choline Choline PCho Phosphocholine Choline->PCho ATP -> ADP CK Choline Kinase CK->PCho CDPCho CDP-Choline PCho->CDPCho CTP_node CTP CTP_node->CDPCho CCT CTP:phosphocholine cytidylyltransferase (CCT) CCT->CDPCho PC Phosphatidylcholine (PC) CDPCho->PC DAG Diacylglycerol (DAG) DAG->PC CPT Cholinephosphotransferase CPT->PC Membrane ER Membrane Biogenesis PC->Membrane Secretion Protein Secretion Pathway Membrane->Secretion

Figure 2. The CTP-dependent Kennedy pathway for phosphatidylcholine synthesis.

Section 2: C-terminal Peptide (CTP) Tags in Recombinant Protein Production

C-terminal Peptide (CTP) tags are short amino acid sequences genetically fused to the C-terminus of a recombinant protein. These tags serve a variety of purposes, including simplifying purification, enhancing stability, and enabling detection and labeling.

Application Note 2.1: CTP Tags for Affinity Purification

Affinity tags are one of the most common applications of CTPs. A well-defined peptide sequence at the C-terminus allows for highly specific capture of the recombinant protein from a complex mixture of host cell proteins using an affinity chromatography resin that specifically binds to the tag. A notable example is the small, four-amino-acid EPEA tag, which allows for efficient one-step purification.[10][11]

Application Note 2.2: CTP Tags for Enhancing Protein Stability

The addition of certain C-terminal peptide sequences can significantly improve the stability of a recombinant protein.[12] This can be particularly beneficial for proteins that are prone to degradation or aggregation. The stabilizing effect can be attributed to various factors, such as improved folding, protection from proteases, or favorable intramolecular interactions.

Quantitative Data Summary: Impact of C-terminal Tags
Tag TypeExample SequencePrimary ApplicationQuantitative ImpactReference
Purification Tag EPEAAffinity Purification>85% recovery and >70% purity in a single step.[11]
Stability Tag -IGCIILTEnhanced Thermal StabilityIncreased melting temperature (Tm) of chimeric proteins.[12]
Dual-purpose Tag His6-MBPPurification & SolubilityImproved yield and solubility of target proteins.[13]
Experimental Protocols

This protocol outlines a general method for adding a C-terminal EPEA (Glu-Pro-Glu-Ala) tag to a gene of interest using Polymerase Chain Reaction (PCR).

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase

  • dNTPs

  • Forward primer annealing to the start of the gene

  • Reverse primer designed to add the EPEA tag

  • PCR thermocycler

  • DNA purification kit

  • Restriction enzymes and ligase for cloning into an expression vector

Reverse Primer Design: The reverse primer should anneal to the 3' end of the gene, omitting the stop codon, and should contain the coding sequence for the EPEA tag, followed by a new stop codon and a restriction site for cloning.

Example Reverse Primer: 5' - [Restriction Site] - [Stop Codon] - GCT GAG CCG GAG - [Last 18-25 bases of gene (no stop codon)] - 3'

Procedure:

  • PCR Amplification: Perform PCR using the forward and reverse primers with the plasmid DNA as a template. Optimize annealing temperature and extension time based on the primer and gene characteristics.

  • Purify PCR Product: Purify the amplified DNA fragment using a DNA purification kit.

  • Digestion and Ligation: Digest the purified PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene into the vector.

  • Transformation: Transform the ligated plasmid into a suitable E. coli strain for plasmid propagation.

  • Sequence Verification: Sequence the resulting plasmid to confirm the correct in-frame fusion of the EPEA tag.

This protocol describes the one-step affinity purification of a protein fused with a C-terminal EPEA tag using a CaptureSelect C-tagXL affinity matrix.[11]

Materials:

  • Cell lysate containing the EPEA-tagged recombinant protein

  • Equilibration Buffer (e.g., 20 mM Tris, pH 7.5)

  • Wash Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris, 2.0 M MgCl2, pH 7.5 or 100 mM Glycine, pH 3.0)[11]

  • CaptureSelect C-tagXL affinity resin

  • Chromatography column

Procedure:

  • Column Equilibration: Pack the chromatography column with the CaptureSelect C-tagXL resin and equilibrate with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the clarified cell lysate containing the tagged protein onto the column.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein with 3-5 column volumes of Elution Buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.

This protocol provides a method to assess the thermal stability of a protein, which can be used to compare a protein with and without a C-terminal stability tag.[14][15][16]

Materials:

  • Purified recombinant protein (with and without C-terminal tag)

  • SYPRO Orange dye (5000x stock)

  • Appropriate buffer for the protein

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Prepare Protein and Dye Mixture: In a 96-well PCR plate, prepare triplicate reactions for each protein variant. In each well, mix the purified protein (final concentration 2-20 µM) and SYPRO Orange dye (final concentration 2x-5x) in the protein's buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring fluorescence.

  • Data Analysis: The instrument will generate a melting curve showing an increase in fluorescence as the protein unfolds and the dye binds to exposed hydrophobic regions.

  • Determine Melting Temperature (Tm): The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability. Compare the Tm values of the protein with and without the C-terminal tag to quantify the stabilizing effect.

Visualizations

CTP_Tagging_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification Gene Gene of Interest PCR PCR with Tag-encoding Primer Gene->PCR Tagged_Gene Gene with C-terminal Tag PCR->Tagged_Gene Vector Expression Vector Ligation Ligation Vector->Ligation Ligation->Tagged_Gene Host Host Cells (e.g., E. coli, CHO) Tagged_Gene->Host Expression Expression & Lysis Host->Expression Lysate Cell Lysate with Tagged Protein Expression->Lysate Column Affinity Chromatography Lysate->Column Wash Wash Column->Wash Elute Elute Wash->Elute Pure_Protein Purified Tagged Protein Elute->Pure_Protein

Figure 3. Experimental workflow for expressing and purifying a C-terminally tagged protein.

Stability_Assay Protein_WT Protein (Wild-Type) Mix_WT Mix with SYPRO Orange Protein_WT->Mix_WT Protein_CTP Protein + CTP Stability Tag Mix_CTP Mix with SYPRO Orange Protein_CTP->Mix_CTP Heat_WT Thermal Denaturation (RT-PCR) Mix_WT->Heat_WT Heat_CTP Thermal Denaturation (RT-PCR) Mix_CTP->Heat_CTP Curve_WT Melting Curve (Tm1) Heat_WT->Curve_WT Curve_CTP Melting Curve (Tm2) Heat_CTP->Curve_CTP Comparison Compare Tm (Tm2 > Tm1 indicates increased stability) Curve_WT->Comparison Curve_CTP->Comparison

Figure 4. Workflow for assessing protein stability enhancement by a C-terminal tag.

References

Application Notes: CTP Disodium Salt for the Study of Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide essential for numerous cellular processes, most notably as a fundamental building block for RNA synthesis.[1] Its high-purity, stable, and soluble disodium salt form makes it an indispensable reagent in molecular biology for studying gene expression and regulation. These application notes provide detailed protocols and quantitative data for utilizing CTP disodium salt in key experimental workflows, including in vitro transcription for RNA production, analysis of transcriptional regulation, and RNA labeling.

Core Applications

CTP disodium salt is primarily used as a substrate for RNA polymerases during transcription.[2] This process is central to gene expression, where the genetic information encoded in DNA is transcribed into RNA molecules. By controlling the availability and concentration of CTP, researchers can influence the rate, yield, and fidelity of transcription, thereby enabling the study of gene regulation at the transcriptional level.

Beyond its role as a precursor for nucleic acid synthesis, CTP is also involved in other crucial cellular functions such as phospholipid biosynthesis and protein glycosylation.[1][3] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), an enzyme that is tightly regulated and often upregulated in rapidly proliferating cells, including cancer cells, making it a significant target in drug development.[1][2][4]

Data Presentation

Table 1: Recommended CTP Disodium Salt Concentrations for Various Applications
ApplicationCTP Final ConcentrationOther NTPs Final Concentration (each)Key Considerations
Standard in vitro Transcription (High Yield)5 mM - 10 mM5 mM - 10 mMHigher NTP concentrations can increase RNA yield but may also lead to higher incidence of dsRNA byproducts.[5]
in vitro Transcription for RNA Labeling (e.g., with [α-³²P]CTP)12 µM - 25 µM (unlabeled)0.5 mM (ATP, GTP, UTP)The concentration of the limiting nucleotide (in this case, CTP) should be kept low to ensure efficient incorporation of the labeled counterpart.[2]
Promoter Escape and Elongation Studies25 µM - 800 µMVaried depending on the experimentLower CTP concentrations can be used to stall RNA polymerase at specific sites to study promoter escape and elongation dynamics.[6][7]
High-Fidelity Transcription1.2 mM1.5 mM (ATP), 3.0 mM (GTP), 1.2 mM (UTP)Balanced NTP pools are crucial for maintaining the fidelity of transcription by RNA polymerase.[8]
Table 2: Typical RNA Yield from in vitro Transcription
DNA Template AmountCTP ConcentrationOther NTPs Concentration (each)Incubation TimeExpected RNA Yield
1 µg5 mM5 mM2 hours50 - 100 µg
1 µg10 mM10 mM2 hours100 - 200 µg
50 ng/µL10 mM10 mM1 hour>90% mRNA integrity achieved in optimized systems.[5]

Experimental Protocols

Protocol 1: High-Yield in vitro Transcription of RNA

This protocol is designed for the synthesis of large quantities of unlabeled RNA for applications such as structural studies, in vitro translation, or as a template for reverse transcription.

Materials:

  • Linearized DNA template (1 µg/µL) with a T7 promoter

  • CTP disodium salt (100 mM stock solution)

  • ATP, GTP, UTP (100 mM stock solutions of each)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 300 mM MgCl₂, 20 mM Spermidine)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, GTP, UTP (100 mM each): 2 µL of each (for a final concentration of 10 mM each)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Mix gently by pipetting up and down and centrifuge briefly.

  • Incubate the reaction at 37°C for 1-2 hours.[5]

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.

  • Quantify the synthesized RNA using a spectrophotometer.

Protocol 2: RNA Labeling with [α-³²P]CTP during in vitro Transcription

This protocol is for the synthesis of radiolabeled RNA probes for use in hybridization-based assays like Northern blotting or in situ hybridization.

Materials:

  • Linearized DNA template (1 µg/µL) with a T7 promoter

  • CTP disodium salt (100 µM stock solution)

  • ATP, GTP, UTP (10 mM stock solutions of each)

  • [α-³²P]CTP (e.g., 800 Ci/mmol, 10 mCi/mL)

  • 10x Transcription Buffer

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, UTP (10 mM each): 1 µL of each (for a final concentration of 0.5 mM each)

    • CTP (100 µM): 2.4 µL (for a final concentration of 12 µM)

    • [α-³²P]CTP: 5 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Mix gently and incubate at 37°C for 1 hour.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the labeled RNA using a spin column or other appropriate method to remove unincorporated nucleotides.

Visualizations

CTP Biosynthesis Pathway

CTP_Biosynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_regulation Regulation cluster_downstream Downstream Processes UTP UTP CTPS CTP Synthase (CTPS1/CTPS2) UTP->CTPS CTP CTP CTPS->CTP RNA_DNA RNA/DNA Synthesis CTP->RNA_DNA Phospholipids Phospholipid Biosynthesis CTP->Phospholipids Glycosylation Protein Glycosylation CTP->Glycosylation Glutamine Glutamine Glutamine->CTPS NH₃ source ATP ATP ATP->CTPS Energy Cytidine Cytidine CK Cytidine Kinase Cytidine->CK CMP CMP CK->CMP CMK CMP Kinase CMP->CMK CDP CDP CMK->CDP NDPK NDP Kinase CDP->NDPK NDPK->CTP GTP GTP GTP->CTPS Allosteric Activator CTP_reg CTP CTP_reg->CTPS Feedback Inhibition

Caption: De novo and salvage pathways for CTP biosynthesis and its downstream applications.

General Experimental Workflow for in vitro Transcription

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) IVT_Reaction 2. In Vitro Transcription Reaction (T7 RNA Polymerase, NTPs including CTP) Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment RNA_Purification 4. RNA Purification (Column or Precipitation) DNase_Treatment->RNA_Purification QC 5. Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Purification->QC Downstream 6. Downstream Applications (Translation, Transfection, etc.) QC->Downstream

Caption: A streamlined workflow for producing RNA using in vitro transcription.

Workflow for Studying Transcriptional Regulation by Varying CTP Concentration

CTP_Regulation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcomes Outcomes IVT_High_CTP IVT with High [CTP] Yield_Analysis RNA Yield Quantification (Spectrophotometry) IVT_High_CTP->Yield_Analysis IVT_Low_CTP IVT with Low [CTP] Processivity_Analysis Elongation/Processivity Analysis (Gel Electrophoresis of truncated products) IVT_Low_CTP->Processivity_Analysis IVT_Varying_CTP IVT with Varying [CTP] Fidelity_Analysis Transcription Fidelity Analysis (Sequencing) IVT_Varying_CTP->Fidelity_Analysis Yield_Data Determine Optimal [CTP] for RNA Yield Yield_Analysis->Yield_Data Fidelity_Data Assess [CTP] Effect on Error Rate Fidelity_Analysis->Fidelity_Data Processivity_Data Investigate [CTP] Role in Promoter Escape and Elongation Processivity_Analysis->Processivity_Data

Caption: Experimental design for investigating the impact of CTP concentration on transcription.

References

Application Notes and Protocols for the Study of Lipid Biosynthesis Using CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine Triphosphate (CTP) is a critical nucleotide that serves as a high-energy molecule and a precursor for the synthesis of several key phospholipids (B1166683) essential for membrane biogenesis and cellular signaling. This document provides detailed application notes and experimental protocols for studying the role of CTP in lipid biosynthesis, focusing on the Kennedy and CDP-diacylglycerol pathways. These pathways are central to the production of major membrane components such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). Understanding the enzymes and reactions involving CTP in these pathways is crucial for research in cell biology, metabolism, and the development of therapeutics targeting lipid-related disorders.

Key CTP-Dependent Lipid Biosynthesis Pathways

Two primary pathways utilize CTP for the synthesis of phospholipids: the Kennedy pathway and the CDP-diacylglycerol pathway.

The Kennedy Pathway: This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[1] It involves the activation of phosphocholine (B91661) and phosphoethanolamine by CTP to form CDP-choline and CDP-ethanolamine, respectively. These activated intermediates are then transferred to diacylglycerol (DAG) to produce PC and PE. The key CTP-dependent enzymes in this pathway are:

  • CTP:phosphocholine cytidylyltransferase (CCT): Catalyzes the rate-limiting step in PC synthesis.[2][3]

  • CTP:phosphoethanolamine cytidylyltransferase (Pcyt2): The analogous regulatory enzyme in PE synthesis.[4][5][6]

The CDP-Diacylglycerol Pathway: This pathway generates phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[7][8] It begins with the reaction of CTP with phosphatidic acid (PA) to form CDP-diacylglycerol (CDP-DAG), a key liponucleotide intermediate.[7][9] The central CTP-dependent enzyme in this pathway is:

  • CDP-diacylglycerol synthase (CDS): Catalyzes the formation of CDP-DAG from phosphatidic acid and CTP.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the CTP-dependent enzymes in lipid biosynthesis.

Table 1: Specific Activities of CTP-Dependent Enzymes

EnzymeOrganism/Cell TypeSubstrateSpecific ActivityReference
CDS1Human (COS7 cells)1-stearoyl-2-arachidonoyl-sn-phosphatidic acid (SAPA)2.4 ± 0.2 µmol/min/mg[10]
CDS2Human (COS7 cells)1-stearoyl-2-arachidonoyl-sn-phosphatidic acid (SAPA)4.5 ± 0.2 µmol/min/mg[10]
CCTMouse Embryo (Oocyte)Phosphocholine2.8 ± 0.3 fmol/oocyte/min[9]
CCTMouse Embryo (1-cell)Phosphocholine1.4 ± 0.05 fmol/embryo/min[9]

Table 2: Effects of Modulating CTP Synthetase Activity on Lipid Synthesis in Saccharomyces cerevisiae

ConditionFold Increase in PC SynthesisFold Increase in PE SynthesisFold Increase in Phosphatidate SynthesisFold Decrease in PS SynthesisReference
Expression of mutant CTP synthetase (E161K)1.51.32.01.7[12]

Experimental Protocols

Protocol 1: Assay for CTP:phosphocholine cytidylyltransferase (CCT) Activity

This protocol describes a radiometric assay to measure the activity of CCT, the rate-limiting enzyme in phosphatidylcholine synthesis.

Materials:

  • Cell lysate or purified CCT enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 5 mM DTT

  • 10 mM CTP solution

  • 5 mM [¹⁴C]-phosphocholine (specific activity 1,000-1,500 dpm/nmol)

  • Lipid vesicles (e.g., 1 mM large unilamellar vesicles - LUVs)

  • Activated charcoal slurry

  • Scintillation vials and scintillation cocktail

  • Water bath at 37°C

  • Boiling water bath

  • Centrifuge

Procedure:

  • Enzyme Preparation: Prepare cell lysates or use purified CCT enzyme. If using cell lysates, homogenize cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.0, 5 mM EDTA, 5 mM EGTA, protease inhibitors) and clarify by centrifugation.[13]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µL of purified CCT or cell lysate (1.8–2.0 µg of CCT)[14]

    • 20 µL of 15 mM CTP solution[14]

    • A suspension of lipid vesicles to a final concentration of 1 mM in a final assay volume of 100 µl.[14]

  • Initiate Reaction: Start the reaction by adding 10 µL of [¹⁴C]-phosphocholine.[14]

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes.[14]

  • Terminate Reaction: Stop the reaction by placing the tubes in a boiling water bath for 2-3 minutes.[14]

  • Adsorb Unreacted Substrate: Add activated charcoal slurry to the tubes to adsorb the unreacted [¹⁴C]-phosphocholine.

  • Separation: Centrifuge the tubes at 12,000 x g to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the [¹⁴C]-CDP-choline product, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express the enzyme activity as nmol/min/mg of protein.

Protocol 2: Assay for CDP-Diacylglycerol Synthase (CDS) Activity

This protocol outlines a radiometric assay to measure the activity of CDS by quantifying the incorporation of [³H]-CTP into CDP-diacylglycerol.

Materials:

  • Isolated membrane fractions or purified CDS enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 74 mM KCl, 0.1 mM EGTA, 20 mM MgCl₂, 0.25 mM DTT

  • Phosphatidic acid (PA) substrate (e.g., 200 µM Egg PA)

  • 5.1 mM Triton X-100

  • [5-³H]-CTP (2.5 µCi/sample)

  • Stop Solution: 0.1 N HCl in methanol

  • Chloroform (B151607)

  • 0.6 N HCl

  • Scintillation vials and scintillation cocktail

  • Water bath at room temperature

  • Centrifuge

Procedure:

  • Enzyme and Substrate Preparation: Prepare isolated membrane fractions (50 µg protein) or purified CDS enzyme. Prepare a mixed micellar solution of phosphatidic acid and Triton X-100.[10]

  • Reaction Mixture Preparation: In a tube, combine the following in a final volume of 180 µL:

    • Assay buffer components

    • PA substrate

    • Triton X-100

    • Membrane fraction or purified enzyme[15]

  • Initiate Reaction: Start the reaction by adding 20 µL of 0.2 mM CTP containing [5-³H]-CTP.[10]

  • Incubation: Incubate the reaction at room temperature for 5 minutes.[10]

  • Terminate Reaction: Stop the reaction by adding 500 µL of stop solution.[10]

  • Lipid Extraction:

    • Add 1 mL of chloroform and 300 µL of 0.6 N HCl.[10]

    • Vortex and centrifuge at 2000 rpm for 2 minutes to separate the phases.[10]

    • Transfer the lower organic phase to a new tube.

  • Wash: Wash the organic phase with 1 mL of an ice-cold "upper phase" solution (methanol/0.6 N HCl/chloroform; 10/6/20 v/v/v).[10]

  • Quantification: Take an aliquot (e.g., 500 µL) of the final organic phase, evaporate the solvent, add scintillation cocktail, and measure the radioactivity to determine the amount of [³H]-CDP-DAG formed.[10]

  • Calculate Activity: Calculate the specific activity based on the amount of product formed per unit time and protein concentration.

Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol describes the extraction of phospholipids from biological samples and their separation by one-dimensional TLC.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • Water

  • TLC plates (Silica Gel 60)

  • TLC developing tank

  • TLC Developing Solvent: Chloroform/Methanol/Water (65:25:4, v/v/v) or Chloroform/Methanol/Ammonium Hydroxide (65:25:4, v/v/v)[16]

  • Iodine vapor tank for visualization

  • Ninhydrin (B49086) spray (for aminophospholipids)

  • Phosphorus spray (for all phospholipids)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform/methanol (2:1, v/v) mixture.[16]

    • Add water to achieve a final chloroform:methanol:water ratio of 8:4:3 to induce phase separation.[16]

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Sample Preparation for TLC:

    • Resuspend the dried lipid extract in a small volume of chloroform.

  • TLC Plate Preparation and Sample Application:

    • Activate the TLC plate by heating it on a hot plate.[16]

    • Spot the lipid extract onto the origin of the TLC plate using a fine capillary or syringe.

  • TLC Development:

    • Place the TLC plate in a developing tank pre-equilibrated with the developing solvent.

    • Allow the solvent front to migrate up the plate until it is near the top.

    • Remove the plate and dry it in a fume hood.

  • Visualization:

    • Place the dried plate in an iodine vapor tank to visualize the lipid spots.

    • Alternatively, spray the plate with ninhydrin to detect PE and PS (pink/purple spots) or with a phosphorus-specific spray to detect all phospholipids.[13][16]

  • Quantification (Optional):

    • Scrape the identified lipid spots from the plate.

    • Extract the lipids from the silica (B1680970) gel using a suitable solvent mixture (e.g., chloroform/methanol/water).[17]

    • Quantify the amount of lipid by methods such as phosphorus assay or by including radiolabeled precursors in the initial experiment and measuring radioactivity.

Diagrams of Signaling Pathways and Experimental Workflows

Kennedy_Pathway cluster_PC Phosphatidylcholine (PC) Synthesis cluster_PE Phosphatidylethanolamine (PE) Synthesis Choline (B1196258) Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase (CPT) Ethanolamine (B43304) Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) PE Phosphatidylethanolamine CDP_Ethanolamine->PE Ethanolaminephosphotransferase (EPT) CTP CTP CTP->CDP_Choline CTP->CDP_Ethanolamine DAG Diacylglycerol (DAG) DAG->PC DAG->PE

Caption: The Kennedy Pathway for de novo synthesis of PC and PE.

CDP_DAG_Pathway PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol (CDP-DAG) PA->CDP_DAG CDP-diacylglycerol synthase (CDS) CTP CTP CTP->CDP_DAG PI Phosphatidylinositol (PI) CDP_DAG->PI PI Synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase CL Cardiolipin (CL) PG->CL Cardiolipin Synthase

Caption: The CDP-Diacylglycerol Pathway for phospholipid synthesis.

CCT_Assay_Workflow start Prepare Enzyme (Lysate or Purified CCT) mix Prepare Reaction Mixture (Buffer, CTP, Lipid Vesicles) start->mix initiate Initiate Reaction with [¹⁴C]-Phosphocholine mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Boiling) incubate->terminate adsorb Adsorb Unreacted Substrate (Charcoal) terminate->adsorb separate Centrifuge to Pellet Charcoal adsorb->separate quantify Measure Radioactivity of Supernatant separate->quantify calculate Calculate Enzyme Activity quantify->calculate

Caption: Workflow for the radiometric assay of CCT activity.

Lipid_Extraction_TLC_Workflow start Homogenize Sample in Chloroform/Methanol phase_sep Induce Phase Separation (add Water) start->phase_sep centrifuge1 Centrifuge phase_sep->centrifuge1 collect_organic Collect Lower Organic Phase centrifuge1->collect_organic dry Dry Lipid Extract collect_organic->dry resuspend Resuspend in Chloroform dry->resuspend spot Spot on TLC Plate resuspend->spot develop Develop TLC spot->develop visualize Visualize Spots (Iodine, Ninhydrin, etc.) develop->visualize quantify Scrape and Quantify (Optional) visualize->quantify

References

Troubleshooting & Optimization

Troubleshooting low yield in in vitro transcription with CTP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in in vitro transcription (IVT) reactions, with a particular focus on the role of Cytidine Triphosphate (CTP).

Troubleshooting Guide: Low RNA Yield

Low or no yield of your target RNA is a common issue in in vitro transcription. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Question: My in vitro transcription reaction has a low or no yield of RNA. What are the potential causes and how can I troubleshoot it?

Answer:

Low RNA yield in an IVT reaction can stem from several factors, ranging from the quality of your template DNA to the integrity of your reagents. Below is a step-by-step troubleshooting workflow to help you pinpoint the issue.

Troubleshooting Workflow for Low IVT Yield

IVT_Troubleshooting start Low IVT Yield check_template 1. Assess DNA Template Quality start->check_template check_rnase 2. Check for RNase Contamination check_template->check_rnase Template OK sub_template1 Verify concentration and purity (A260/280, A260/230) check_template->sub_template1 sub_template2 Confirm complete linearization by gel electrophoresis check_template->sub_template2 check_reagents 3. Evaluate Reaction Components check_rnase->check_reagents No RNase sub_rnase1 Use RNase-free water, tips, and tubes check_rnase->sub_rnase1 sub_rnase2 Add RNase inhibitor check_rnase->sub_rnase2 check_conditions 4. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Check NTP (including CTP) concentration and quality check_reagents->sub_reagents1 sub_reagents2 Verify enzyme activity (T7 RNA Polymerase) check_reagents->sub_reagents2 success High IVT Yield check_conditions->success Optimized sub_conditions1 Optimize incubation time and temperature check_conditions->sub_conditions1 sub_conditions2 Adjust Mg2+ concentration check_conditions->sub_conditions2 IVT_Workflow template_prep 1. DNA Template Preparation (Linearization) ivt_reaction 2. In Vitro Transcription Reaction Assembly template_prep->ivt_reaction incubation 3. Incubation (37°C, 2-4h) ivt_reaction->incubation dnase_treatment 4. DNase I Treatment (Template Removal) incubation->dnase_treatment purification 5. RNA Purification dnase_treatment->purification qc 6. Quality Control (Gel, Spectrophotometry) purification->qc final_product Purified RNA qc->final_product

Technical Support Center: Optimizing CTP for Efficient RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro RNA synthesis, with a focus on optimizing Cytidine Triphosphate (CTP) concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for CTP in a standard in vitro transcription (IVT) reaction?

A1: For a standard in vitro transcription reaction using T7 RNA Polymerase, the recommended starting concentration for each nucleotide triphosphate (NTP), including CTP, is typically in the range of 1-2 mM.[1][] However, this concentration can be adjusted based on the specific requirements of the experiment, such as the length and sequence of the RNA transcript.[] For some applications, concentrations as low as 0.5 mM or as high as 10 mM for each NTP have been reported.[3][4]

Q2: How does CTP concentration affect the yield and quality of synthesized RNA?

A2: CTP concentration, along with the other NTPs, is a critical factor that directly influences both the yield and quality of the synthesized RNA.

  • Yield: Higher NTP concentrations can provide more building blocks for RNA synthesis, potentially leading to a higher yield of the final product.[5][6] However, excessively high concentrations can sometimes be inhibitory.[5]

  • Quality: An imbalance in NTP concentrations can lead to issues such as premature termination of transcription or an increase in the production of double-stranded RNA (dsRNA), which can be an undesirable byproduct in many applications.[][7] The ratio of NTPs to magnesium ions (Mg²⁺) is also crucial for maintaining the fidelity and quality of the transcribed RNA.[][7]

Q3: Can the GC content of my DNA template influence the optimal CTP concentration?

A3: Yes, the GC content of your DNA template can influence the optimal concentration of GTP and CTP. For templates with a high GC content, providing a proportionally higher concentration of GTP and CTP compared to ATP and UTP may be beneficial for transcription efficiency.[8]

Q4: I am performing co-transcriptional capping. How does this affect the required CTP concentration?

A4: During co-transcriptional capping, a cap analog competes with GTP for initiation of transcription.[1] To optimize capping efficiency, the ratio of the cap analog to GTP is a critical parameter that needs to be carefully adjusted.[1] While this primarily affects the GTP concentration, the overall balance of all four NTPs is important for efficient transcription. Therefore, after determining the optimal cap analog-to-GTP ratio, it may be necessary to re-optimize the concentrations of ATP, CTP, and UTP to maintain a high yield of full-length capped mRNA.[1]

Troubleshooting Guide

Problem: Low RNA Yield

Low RNA yield is a common issue in in vitro transcription. Several factors related to CTP and other NTPs can contribute to this problem.

Potential Cause Recommended Action
Suboptimal NTP Concentration The concentration of all NTPs, including CTP, may be too low, limiting the synthesis of RNA.[9] Increase the concentration of each NTP. You can try titrating NTP concentrations, for example, up to 4 mM each.[10] It is important to also adjust the Mg²⁺ concentration accordingly.
Imbalanced NTP Ratio An incorrect ratio of the four NTPs can lead to inefficient transcription.[] Ensure that you are using an appropriate ratio of ATP, CTP, GTP, and UTP. For templates with high GC content, consider increasing the relative concentrations of GTP and CTP.[8]
NTP Degradation NTP solutions can degrade with repeated freeze-thaw cycles. Use fresh, high-quality NTP solutions for your reaction.
Insufficient Magnesium Ions (Mg²⁺) Mg²⁺ is a critical cofactor for RNA polymerase.[] The concentration of Mg²⁺ should typically be in slight excess of the total NTP concentration. If you increase the NTP concentration, you must also increase the Mg²⁺ concentration. A general guideline is to have the Mg²⁺ concentration be 4 mM above the total NTP concentration.[10]
Presence of Inhibitors Contaminants from the DNA template purification, such as ethanol (B145695) or salts, can inhibit RNA polymerase.[9] Ensure your DNA template is clean by performing an ethanol precipitation and wash.

Problem: Presence of Truncated RNA Transcripts

The presence of shorter-than-expected RNA transcripts can be due to premature termination of the transcription reaction.

Potential Cause Recommended Action
Low NTP Concentration Depletion of one or more NTPs during the reaction can cause transcription to halt prematurely.[9] Try increasing the concentration of all four NTPs.
GC-Rich Template Regions RNA polymerase may pause or dissociate at GC-rich sequences, especially with suboptimal NTP concentrations. Consider increasing the reaction temperature (if using a thermostable polymerase) or adding reaction enhancers like betaine (B1666868) or DMSO.[7] Also, ensure GTP and CTP concentrations are not limiting.

Data Presentation

Table 1: Recommended NTP and Mg²⁺ Concentrations for Standard T7 IVT

ComponentStarting ConcentrationOptimized Range
ATP1-2 mM0.5 - 10 mM
CTP 1-2 mM 0.5 - 10 mM
GTP1-2 mM0.5 - 10 mM
UTP1-2 mM0.5 - 10 mM
Mg²⁺2-4 mM above total NTPsVaries with NTP concentration

Table 2: Troubleshooting Summary for CTP-Related Issues

IssuePotential CTP-Related CauseSuggested Solution
Low RNA YieldCTP concentration is too low.Increase CTP concentration (in balance with other NTPs).
Imbalanced NTP ratio.Adjust NTP ratios, especially for GC-rich templates.
Truncated TranscriptsCTP (or other NTP) depletion.Increase all NTP concentrations.
High dsRNA FormationExcess NTPs relative to Mg²⁺.Optimize the NTP:Mg²⁺ ratio.

Experimental Protocols

Protocol 1: Optimization of NTP Concentration for High-Yield RNA Synthesis

This protocol provides a method for systematically testing different NTP concentrations to determine the optimal condition for your specific DNA template and application.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM UTP solution

  • 100 mM GTP solution

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Prepare NTP Mixes: Prepare a series of NTP mixes with varying final concentrations. For example, you can test final concentrations of 1 mM, 2 mM, 4 mM, and 6 mM for each NTP. Remember to adjust the MgCl₂ concentration in the reaction buffer accordingly.

  • Set up Transcription Reactions: On ice, set up a series of 20 µL transcription reactions. For each reaction, add the following components in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • DNA template (e.g., 1 µg)

    • 2 µL of the respective NTP mix

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently and incubate the reactions at 37°C for 2-4 hours.[11]

  • Analysis: Analyze the yield and integrity of the synthesized RNA using methods such as UV spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • Determine Optimal Concentration: Compare the results from the different NTP concentrations to identify the condition that produces the highest yield of full-length RNA.

Visualizations

IVT_Workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis DNA_Template Linearized DNA Template Reaction_Mix Assemble Reaction on Ice DNA_Template->Reaction_Mix NTPs ATP, CTP, GTP, UTP (Optimized Concentrations) NTPs->Reaction_Mix Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Reaction_Mix Buffer Transcription Buffer (with Mg²⁺) Buffer->Reaction_Mix Incubation Incubate at 37°C (2-4 hours) Reaction_Mix->Incubation Purification RNA Purification Incubation->Purification Quantification Yield (Spectrophotometry) Purification->Quantification Quality_Check Integrity (Gel Electrophoresis) Purification->Quality_Check

Caption: A general workflow for performing an in vitro transcription experiment.

Troubleshooting_Low_Yield Start Low RNA Yield Check_Template Check DNA Template Quality and Quantity Start->Check_Template Check_RNase RNase Contamination? Check_Template->Check_RNase Template OK Repurify_Template Repurify or Re-linearize Template Check_Template->Repurify_Template Issue Found Check_Reagents Check Reagent Integrity (NTPs, Enzyme) Check_RNase->Check_Reagents No RNase Use_RNase_Inhibitor Use RNase-free Techniques & Inhibitor Check_RNase->Use_RNase_Inhibitor Suspected Optimize_NTPs Optimize NTP Concentrations Check_Reagents->Optimize_NTPs Reagents OK Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Degraded Increase_NTPs Increase NTPs (e.g., 2-4 mM each) Optimize_NTPs->Increase_NTPs Optimize_Mg Optimize Mg²⁺ Concentration Adjust_Mg Adjust Mg²⁺ (maintain excess over NTPs) Optimize_Mg->Adjust_Mg Optimize_Incubation Optimize Incubation Time and Temperature Vary_Conditions Test different times (e.g., 2, 4, 6 hours) Optimize_Incubation->Vary_Conditions Success High RNA Yield Repurify_Template->Check_Template Use_RNase_Inhibitor->Check_RNase Use_New_Reagents->Check_Reagents Increase_NTPs->Optimize_Mg Adjust_Mg->Optimize_Incubation Vary_Conditions->Success

Caption: A troubleshooting decision tree for addressing low RNA yield in IVT.

References

Common issues with Cytidine-5'-triphosphate disodium salt stability in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of CTP in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cytidine-5'-triphosphate disodium salt instability in aqueous solutions?

A1: The primary cause of CTP instability in aqueous solutions is the hydrolysis of the phosphoanhydride bonds linking the three phosphate (B84403) groups. This non-enzymatic degradation is influenced by factors such as pH, temperature, and the presence of divalent metal ions. The terminal phosphate group is the most susceptible to cleavage, resulting in the formation of Cytidine-5'-diphosphate (CDP) and inorganic phosphate, followed by the potential further hydrolysis of CDP to Cytidine-5'-monophosphate (CMP).

Q2: What are the recommended storage conditions for CTP solutions?

A2: For long-term stability, CTP solutions should be stored at -20°C or below. Some manufacturers recommend storage at -80°C for periods of six months or longer. For short-term storage (up to one month), -20°C is generally acceptable. It is advisable to prepare aliquots of the CTP solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. While CTP is stable for several days at room temperature, it is typically shipped on wet or dry ice to ensure stability during transit.

Q3: How does pH affect the stability of CTP in solution?

A3: The stability of CTP is significantly influenced by the pH of the solution. Generally, CTP is more stable in slightly alkaline conditions compared to acidic or neutral pH. Studies on nucleotide triphosphates suggest that a pH range of 8 to 10 can be optimal for stability in aqueous solutions, showing higher stability than at a pH of 7.0 to 7.5.[1] Acidic conditions can accelerate the hydrolysis of the phosphate bonds.

Q4: Can the type of buffer used in my experiment affect CTP stability?

A4: Yes, the choice of buffer can impact CTP stability. For instance, studies on other nucleotides have shown that phosphate buffers can increase the rate of degradation compared to Tris buffers at the same concentration and pH.[2] Therefore, when designing experiments, it is important to consider the potential catalytic effect of the buffer components on CTP hydrolysis.

Q5: Are there any specific ions or molecules I should be aware of that can affect CTP stability?

A5: Divalent metal ions, such as Mg²⁺, Ca²⁺, Zn²⁺, and Cu²⁺, can influence the stability and function of nucleotide triphosphates.[3] While essential for many enzymatic reactions involving CTP, their presence in solution can also promote dephosphorylation.[2] Additionally, compounds containing thiol (sulfhydryl) groups, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), can be problematic in specific applications, for example, with mercurated CTP (Hg-CTP).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving CTP.

Problem 1: My enzymatic reaction is showing lower than expected activity, and I suspect CTP degradation.

  • Question: Have you recently prepared the CTP solution?

    • Answer: CTP solutions should be freshly prepared or properly stored in aliquots at -20°C or -80°C to minimize degradation. If the solution has been stored for an extended period at 4°C or has undergone multiple freeze-thaw cycles, its integrity may be compromised.

  • Question: What is the pH of your reaction buffer?

    • Answer: As mentioned, CTP is generally more stable at a slightly alkaline pH (8-10).[1] If your reaction buffer is acidic or neutral, consider if the experimental conditions allow for adjusting the pH to a more favorable range for CTP stability without affecting your enzyme's activity.

  • Question: What is the incubation temperature and duration of your experiment?

    • Answer: Higher temperatures accelerate the rate of hydrolysis. If your experiment involves prolonged incubation at elevated temperatures, CTP degradation could be a significant factor. Consider running a control experiment to assess CTP stability under your specific reaction conditions.

  • Question: Does your reaction mixture contain high concentrations of divalent metal ions?

    • Answer: While necessary for many enzymes, an excess of divalent cations can promote the non-enzymatic hydrolysis of CTP. Ensure that the concentration of these ions is optimized for your specific enzyme and not in large excess.

Problem 2: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing CTP.

  • Question: What are the retention times of the unexpected peaks?

    • Answer: The primary degradation products of CTP are CDP and CMP. If you have standards for these compounds, you can compare their retention times to the unexpected peaks in your chromatogram. The formation of these products is a strong indicator of CTP degradation.

  • Question: How was the CTP solution handled prior to the experiment?

    • Answer: Improper handling, such as leaving the solution at room temperature for extended periods or repeated freeze-thaw cycles, can lead to the accumulation of degradation products.

  • Question: Could there be enzymatic degradation occurring?

    • Answer: If your sample is a cell lysate or contains other biological components, it may contain phosphatases or other enzymes that can degrade CTP. Consider including phosphatase inhibitors in your sample preparation if enzymatic degradation is a concern.

Data on CTP Stability

Table 1: Relative Stability of CTP at Different pH Values (Constant Temperature)

pH RangeRelative StabilityExpected Primary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of phosphoanhydride bonds
4 - 6ModerateSpontaneous hydrolysis
7 - 7.5Moderate to LowSpontaneous and potential buffer-catalyzed hydrolysis
8 - 10HighSlower spontaneous hydrolysis[1]
> 11Moderate to LowBase-catalyzed hydrolysis

Table 2: Relative Stability of CTP at Different Temperatures (Constant pH)

TemperatureRelative StabilityNotes
-80°CVery HighRecommended for long-term storage (months to years)
-20°CHighSuitable for short to medium-term storage (weeks to months)
4°CLowSignificant degradation can occur within days to weeks
Room Temp (~25°C)Very LowDegradation can be observed within hours to days
> 37°CExtremely LowRapid hydrolysis is expected

Experimental Protocols

Protocol: Analysis of CTP Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for separating and quantifying CTP and its primary degradation products, CDP and CMP.

1. Materials and Reagents:

  • CTP disodium salt standard

  • CDP and CMP standards

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Ammonium (B1175870) acetate (B1210297) or potassium phosphate buffer

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Mobile Phase A: Prepare an aqueous buffer solution, for example, 50 mM ammonium acetate, and adjust the pH to the desired value (e.g., 6.5) with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 10-20 µL

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 20% Mobile Phase B

    • 15-20 min: Hold at 20% Mobile Phase B

    • 20-25 min: Return to 100% Mobile Phase A and re-equilibrate

4. Sample Preparation:

  • Prepare a stock solution of CTP in HPLC-grade water or a suitable buffer.

  • To assess stability, incubate aliquots of the CTP solution under the desired conditions (e.g., different temperatures and pH values).

  • At specified time points, take a sample, dilute it with Mobile Phase A to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

5. Data Analysis:

  • Identify the peaks for CTP, CDP, and CMP based on the retention times of the standards.

  • Quantify the amount of each component by integrating the peak areas.

  • Calculate the percentage of CTP remaining at each time point to determine the rate of degradation.

Visual Diagrams

CTP_Degradation_Pathway CTP Cytidine-5'-triphosphate (CTP) CDP Cytidine-5'-diphosphate (CDP) CTP->CDP Hydrolysis Pi1 Inorganic Phosphate (Pi) CTP->Pi1 CMP Cytidine-5'-monophosphate (CMP) CDP->CMP Hydrolysis Pi2 Inorganic Phosphate (Pi) CDP->Pi2

CTP Hydrolysis Pathway

CTP_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ctp Prepare CTP Stock Solution aliquot Aliquot into Samples prep_ctp->aliquot incubate Incubate at Different Conditions (pH, Temp) aliquot->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify CTP, CDP, CMP hplc->data

CTP Stability Experimental Workflow

CTP_Troubleshooting_Flowchart start Low Experimental Activity check_ctp Is CTP solution fresh and properly stored? start->check_ctp prepare_fresh Prepare fresh CTP solution and use proper aliquots. check_ctp->prepare_fresh No check_conditions Are reaction conditions (pH, temp) optimal for CTP? check_ctp->check_conditions Yes prepare_fresh->check_conditions optimize_conditions Optimize buffer pH (8-10) and minimize incubation time/temp. check_conditions->optimize_conditions No check_hplc Run HPLC on CTP stock. Are degradation peaks present? check_conditions->check_hplc Yes other_factors Investigate other experimental factors (enzyme activity, etc.). optimize_conditions->other_factors new_stock Obtain new CTP stock. check_hplc->new_stock Yes check_hplc->other_factors No

References

Technical Support Center: Cytidine Triphosphate (CTP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information and troubleshooting advice to help you prevent the degradation of Cytidine Triphosphate (CTP) during long-term storage, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of CTP degradation during long-term storage?

A1: The primary cause of CTP degradation is non-enzymatic hydrolysis of the phosphoanhydride bonds. This reaction breaks down CTP into Cytidine Diphosphate (CDP) and subsequently Cytidine Monophosphate (CMP), releasing inorganic phosphate. This process is accelerated by factors such as elevated temperature and acidic pH.

Q2: What is the recommended temperature for long-term storage of CTP solutions?

A2: For long-term stability, it is strongly recommended to store CTP solutions at -20°C or below. Storage at 4°C is suitable for short-term use only, as degradation will occur more rapidly at this temperature. Room temperature storage should be avoided as it leads to significant degradation in a short period.

Q3: How does pH affect the stability of CTP in aqueous solutions?

A3: CTP is most stable in slightly alkaline conditions. Storing CTP solutions at a pH greater than 7.5, typically between 8.0 and 10.0, can significantly slow down the rate of hydrolysis compared to neutral or acidic pH.[1]

Q4: Is it necessary to aliquot CTP solutions for storage?

A4: Yes, it is highly recommended to aliquot CTP solutions into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the entire stock is subjected to, which can compromise its stability.

Q5: Can I use a CTP solution that has been repeatedly frozen and thawed?

A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of CTP. For critical applications, it is best to use a fresh aliquot that has not undergone multiple freeze-thaw cycles. If you suspect degradation, the integrity of the CTP solution should be verified.

Q6: Are there any specific buffer components that can help stabilize CTP?

A6: While specific stabilizing agents are not always necessary, storing CTP in a buffer that maintains a slightly alkaline pH is crucial. Tris-HCl is a commonly used buffer for this purpose. The presence of chelating agents like EDTA can be beneficial as they sequester divalent cations that can catalyze hydrolysis, although storing in purified water at the correct pH is also common.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results (e.g., low yield in transcription reactions) CTP degradation leading to lower effective concentration.- Verify the storage conditions (temperature and pH) of your CTP stock. - Use a fresh, single-use aliquot of CTP that has been stored at -20°C. - Perform a quality control check on your CTP stock to assess its purity (see Experimental Protocols section).
Visible precipitate in the CTP solution after thawing Formation of insoluble salts or degradation products.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If the precipitate does not dissolve, it may indicate significant degradation. It is advisable to discard the solution and use a fresh stock.
Unexpected pH shift in experimental reactions Release of protons upon CTP hydrolysis.- Ensure your CTP solution is buffered at the recommended alkaline pH. - Consider using a buffer with a higher buffering capacity in your reaction mix if CTP stability is a concern over a long incubation period.

Quantitative Data on CTP Stability

The following table summarizes the expected stability of CTP under various storage conditions. Please note that these are estimates, and actual degradation rates can vary based on buffer composition and other factors.

Storage TemperaturepHExpected Purity after 12 MonthsRecommendations
-20°C8.0 - 10.0>98%Recommended for long-term storage.
4°C8.0 - 10.0Noticeable degradationSuitable for short-term storage (days to a few weeks).
Room Temperature (20-25°C)7.0Significant degradationNot recommended for storage.

Experimental Protocols

Protocol: Assessment of CTP Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to separate and quantify CTP and its primary degradation products, CDP and CMP.

1. Materials and Reagents:

  • CTP sample (stored and a control standard)

  • CDP and CMP standards

  • Mobile Phase A: 100 mM Potassium Phosphate Monobasic, pH 6.0

  • Mobile Phase B: 100 mM Potassium Phosphate Monobasic, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0

  • HPLC grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A and B (see table below)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 271 nm

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Injection Volume: 10 µL

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
100100
150100
161000
201000

3. Sample Preparation:

  • Thaw CTP samples on ice.

  • Dilute a small aliquot of the CTP sample and standards to a final concentration of approximately 100 µM in HPLC grade water.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Run the standards to determine the retention times for CTP, CDP, and CMP.

  • Inject the CTP sample and integrate the peak areas for CTP and any degradation products.

  • Calculate the percentage purity of the CTP sample using the following formula: % Purity = (Area_CTP / (Area_CTP + Area_CDP + Area_CMP)) * 100

Visualizing CTP Stability Factors

CTP_Stability cluster_storage_conditions Storage Conditions cluster_degradation_pathway Degradation Pathway cluster_outcomes Impact on Experiments Temperature Temperature CTP CTP Temperature->CTP High Temp Accelerates pH pH pH->CTP Low pH Accelerates FreezeThaw Freeze-Thaw Cycles FreezeThaw->CTP Multiple Cycles Accelerate CDP CDP CTP->CDP Hydrolysis ReducedYield Reduced Yield in Enzymatic Reactions CTP->ReducedYield InaccurateQuantification Inaccurate Quantification CTP->InaccurateQuantification CMP CMP CDP->CMP Hydrolysis

Caption: Factors influencing CTP degradation and experimental impact.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve artifacts related to Cytidine Triphosphate (CTP) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is CTP and why might it be present in my biochemical assay?

A1: Cytidine Triphosphate (CTP) is a pyrimidine (B1678525) nucleotide essential for RNA and DNA synthesis.[1] It can be intentionally included in assays studying nucleotide metabolism or be an unintended contaminant in ATP stocks or biological lysates. Its structural similarity to ATP means it can sometimes participate in or interfere with enzymatic reactions.

Q2: How can CTP cause artifacts in biochemical assays?

A2: CTP can cause artifacts through several mechanisms:

  • Competitive Inhibition: As a structural analog of ATP, CTP can compete for the active site of ATP-dependent enzymes, such as kinases, leading to apparent inhibition.

  • Chelation of Divalent Cations: CTP can chelate divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺), which are essential cofactors for many enzymes. This sequestration can lead to a decrease in enzyme activity that is not due to direct inhibition.

  • Interference with Detection Systems: CTP can interfere with assay readout technologies. For example, it has been shown to enhance and alter the kinetics of light production in luciferase-based assays, which could be misinterpreted as a direct effect on the enzyme being studied.[2] It may also quench fluorescence in certain fluorescence-based assays.

  • Non-Canonical Substrate Usage: Some enzymes may utilize CTP as a phosphate (B84403) donor, albeit often with lower efficiency than ATP. This can lead to a valid, but unexpected, biological signal that might be misinterpreted as an artifact.

Q3: What are the tell-tale signs of a CTP-related artifact?

A3: Suspect a CTP-related artifact if you observe:

  • Unexpected inhibition of an ATP-dependent enzyme.

  • A high background signal or altered kinetics in a luciferase-based assay.

  • A decrease in signal in a fluorescence-based assay (quenching).

  • Results that are inconsistent across different assay platforms (e.g., activity in a luminescence assay but not in a radioactivity-based assay).

  • A loss of enzymatic activity that can be rescued by increasing the concentration of divalent cations like Mg²⁺.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of an ATP-Dependent Enzyme (e.g., a Kinase)

If you observe unexpected inhibition in your assay, it could be due to CTP acting as a competitive inhibitor or chelating essential metal cofactors.

Troubleshooting Workflow for Unexpected Inhibition

G cluster_0 Start: Unexpected Inhibition Observed cluster_1 Investigation cluster_2 Diagnosis A Unexpected inhibition of ATP-dependent enzyme B Run ATP Competition Assay: Vary ATP concentration at a fixed inhibitor (suspected CTP) concentration. A->B C Perform Divalent Cation Titration: Increase Mg²⁺/Mn²⁺ concentration at fixed CTP and ATP concentrations. A->C D Run Nucleotide Specificity Control: Replace ATP with an equimolar concentration of CTP. A->D E IC50 increases with increasing [ATP]? Yes -> Competitive Inhibition B->E F Activity restored with higher [Mg²⁺]/[Mn²⁺]? Yes -> Divalent Cation Chelation C->F G Enzyme shows activity with CTP? Yes -> Non-canonical substrate usage D->G H No change in inhibition or activity? Consider other interference mechanisms. E->H No F->H No G->H No

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Experimental Protocols:

  • ATP Competition Assay:

    • Prepare a concentration-response curve of your test compound (suspected to contain CTP or be CTP) at a low, physiologically relevant ATP concentration (e.g., at or below the Km for ATP).

    • Repeat the concentration-response curve at a high ATP concentration (e.g., 10-fold or 100-fold higher).

    • Interpretation: A rightward shift in the IC50 value at the higher ATP concentration is indicative of competitive inhibition at the ATP-binding site.

  • Divalent Cation Rescue Experiment:

    • Determine the IC50 of the suspected CTP-containing sample under standard assay conditions.

    • Repeat the IC50 determination in the presence of an elevated concentration of MgCl₂ or MnCl₂ (e.g., 5-10 mM higher than the standard concentration).

    • Interpretation: A significant increase in the IC50 value (weaker inhibition) in the presence of higher divalent cation concentrations suggests that the inhibitory effect is at least partially due to cation chelation.

  • Nucleotide Specificity Control:

    • Run your standard enzyme assay with the enzyme and substrate.

    • In a parallel reaction, replace ATP with an equimolar concentration of high-purity CTP.

    • Interpretation: If the enzyme shows activity with CTP, it can utilize it as a non-canonical substrate. This is a real biological effect, not an artifact, but it's important to characterize it.

Issue 2: High Background or Altered Kinetics in a Luciferase-Based Assay (e.g., ADP-Glo™)

CTP has been shown to enhance light production and alter the decay kinetics in firefly luciferase assays.[2] This can lead to a higher background signal or a misinterpretation of the enzyme's activity.

Troubleshooting Workflow for Luciferase Assay Interference

G cluster_0 Start: Anomalous Luciferase Signal cluster_1 Investigation cluster_2 Diagnosis & Resolution A High background or altered kinetics in luciferase-based assay B Run 'No Enzyme' Control: Include all assay components and suspected CTP, but omit the primary enzyme. A->B C Perform CTP Titration with Luciferase: Titrate CTP in the presence of luciferase and its substrates (in the absence of the primary enzyme). A->C D High signal in 'No Enzyme' control? Yes -> Direct interference with luciferase. Subtract this background from all readings. B->D E CTP concentration-dependent change in signal? Yes -> Direct effect on luciferase. Characterize and account for this effect in data analysis. C->E F No anomalous signal? Consider other sources of interference. D->F No E->F No

Caption: Workflow for diagnosing luciferase assay interference.

Experimental Protocol:

  • Luciferase Interference Assay:

    • Set up your standard kinase reaction conditions, but do not add your kinase.

    • Add your test compound (suspected to contain CTP) at the desired concentration.

    • Proceed with the addition of the luciferase-based detection reagents (e.g., ADP-Glo™ reagents).

    • Measure the luminescence.

    • Interpretation: A significant luminescent signal in the absence of your primary enzyme indicates that a component in your test sample is directly affecting the luciferase reaction. This background signal should be subtracted from your experimental wells. For the ADP-Glo™ assay, do not use a magnesium-chelating agent like EDTA to stop the kinase reaction, as the luciferase system requires magnesium.[3]

Data on CTP Interference

Assay TypePotential ArtifactMechanismQuantitative Data (Example)
Kinase Assays (ATP-dependent) False-positive inhibitionCompetitive inhibition at the ATP binding siteFor CTP Synthetase 1 (CTPS1), CTP has an IC50 of approximately 140 µM. For CTPS2, the IC50 is approximately 40 µM.[4] While this is a known regulatory interaction, it demonstrates the potential for CTP to bind to nucleotide-binding sites with inhibitory effects.
False-positive inhibitionChelation of Mg²⁺/Mn²⁺ cofactorsNo specific IC50 data available for CTP-induced chelation in kinase assays. However, ATP is known to chelate these ions, and CTP is expected to have a similar effect.[5]
Luciferase-based Assays (e.g., ADP-Glo™) High background, altered signal kineticsDirect enhancement of luciferase activityCTP can change the flash pattern of light production to a more constant glow.[2]
Fluorescence-based Assays Signal quenching (false positive) or enhancement (false negative)Direct interaction with the fluorophore or alteration of the enzyme's conformation affecting a fluorescent label.CTP has been shown to cause fluorescence quenching in studies of CoaE.[6]

CTP in Signaling: Differentiating Artifact from Biology

It is crucial to distinguish between a true biological effect of CTP and an experimental artifact. CTP is not just a building block for nucleic acids; it also plays a role in certain signaling pathways.

Example of a CTP-Regulated Pathway

G cluster_0 CTP Synthesis and Regulation cluster_1 Downstream Processes UTP UTP CTPS CTP Synthetase (CTPS) UTP->CTPS CTP CTP CTPS->CTP CTP->CTPS Feedback Inhibition Phospholipid Phospholipid Synthesis CTP->Phospholipid RNA_DNA RNA/DNA Synthesis CTP->RNA_DNA

Caption: CTP's role in its own synthesis and downstream pathways.

CTP is a known allosteric inhibitor of CTP synthetase, the enzyme responsible for its own de novo synthesis.[7] Therefore, if you are studying this enzyme, inhibition by CTP is an expected regulatory mechanism, not an artifact. CTP is also a key precursor for the synthesis of phospholipids.[7] If your experimental system involves lipid metabolism, be aware that changes in CTP levels could have genuine biological consequences.

By carefully designing control experiments and considering the potential for both direct interference and legitimate biological roles, researchers can confidently identify and resolve CTP-related artifacts in their biochemical assays.

References

Technical Support Center: Enhancing CTP Incorporation by RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Cytidine Triphosphate (CTP) incorporation during RNA synthesis by RNA polymerase.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key factors influencing the efficiency of CTP incorporation by RNA polymerase?

A1: The efficiency of CTP incorporation is a multifactorial process influenced by several critical components of the in vitro transcription (IVT) reaction. Key factors include the quality and concentration of the DNA template, the concentration and purity of all four nucleotide triphosphates (NTPs), the specific RNA polymerase used (e.g., T7, SP6, Pol II), the concentration of divalent metal ions like Mg2+, and the overall reaction buffer conditions such as pH and temperature.[][2] The sequence of the DNA template, particularly the presence of homopolymeric regions, can also affect incorporation efficiency.[3]

Q2: What is the optimal concentration of CTP and other NTPs for an in vitro transcription reaction?

A2: The optimal concentration for NTPs, including CTP, typically ranges from 1 mM to 5 mM each.[][4] However, the ideal concentration can vary based on the specific RNA polymerase, the DNA template, and whether modified nucleotides are being used.[5] For high-yield reactions, it is crucial to maintain a balanced ratio of all four NTPs.[] Exceeding an optimal total NTP concentration can sometimes lead to lower yields.[5] For specialized applications like co-transcriptional capping, the ratio of the cap analog to GTP is critical and often requires reducing the GTP concentration relative to ATP, CTP, and UTP.[5][6]

Q3: How do divalent cations like Magnesium (Mg2+) and Manganese (Mn2+) affect CTP incorporation?

A3: Divalent metal ions are essential cofactors for RNA polymerase activity.[7][8] Mg2+ is the most commonly used and physiologically relevant cofactor, playing a crucial role in catalysis by coordinating the incoming NTP and facilitating the nucleotidyl transfer reaction.[9][10] The optimal Mg2+ concentration is typically between 2 mM and 10 mM and must be determined experimentally, as excess Mg2+ can reduce RNA yield and integrity.[4][11] Mn2+ can sometimes substitute for Mg2+ and may even enhance the activity of certain polymerases, but it is also known to decrease transcriptional fidelity, leading to higher misincorporation rates.[12][13]

Troubleshooting Common Issues

Q4: I am observing very low yields of my RNA transcript. What are the potential causes and solutions?

A4: Low RNA yield is a common issue with several potential causes. First, verify the quality and integrity of your DNA template; it should be linear, pure, and free of contaminants.[] Next, confirm the concentration and purity of your NTPs, as impurities can inhibit RNA polymerase.[][14] The activity of the RNA polymerase itself may be compromised; ensure it has been stored correctly and consider titrating the enzyme concentration, as too much enzyme can sometimes be inhibitory or lead to unwanted side products.[] Finally, optimize the reaction buffer, particularly the Mg2+ concentration, and ensure no RNase contamination is present in your reagents or workspace.[][15]

Q5: My transcription reactions are producing truncated or incomplete RNA strands. How can I resolve this?

A5: Premature termination of transcription can be caused by several factors. An imbalanced supply of NTPs can lead to stalling and termination.[2] The DNA template sequence itself might contain termination signals or difficult-to-transcribe regions like long homopolymeric tracts.[3] If using modified nucleotides, the polymerase may incorporate them less efficiently than their canonical counterparts, leading to incomplete transcripts.[14] In such cases, titrating the ratio of modified to unmodified CTP (e.g., a 50:50 or 70:30 mix) can sometimes improve processivity.[14] The accumulation of pyrophosphate, a byproduct of the reaction, can also inhibit polymerase activity; adding pyrophosphatase to the reaction can help increase the yield of full-length transcripts.[15]

Q6: I am using a modified CTP analog (e.g., 5-Methyl-CTP) and the incorporation efficiency is poor. What can I do?

A6: While many modified nucleotides are designed for efficient incorporation, some can be challenging for RNA polymerase.[4][14] If you experience low yield or incomplete incorporation, first ensure the modified NTP is pure and at the correct concentration.[14] Some polymerases exhibit a preference for partial substitution; try varying the ratio of the modified CTP to the standard CTP in the reaction (e.g., 70% modified, 30% standard).[14] Additionally, you may need to re-optimize other reaction parameters, such as enzyme and Mg2+ concentration, as the requirements may differ from reactions with only standard NTPs.[11]

Data Presentation

Table 1: Troubleshooting Guide for Low CTP Incorporation Efficiency

Problem Potential Cause Recommended Solution Citation(s)
Low RNA Yield Degraded or impure DNA templatePurify the linearized DNA template. Verify integrity via gel electrophoresis.[]
Suboptimal NTP concentration/purityUse high-purity NTPs. Confirm concentrations and ensure they are balanced.[][14]
Inactive RNA polymeraseUse fresh enzyme or enzyme from a reliable source. Titrate enzyme concentration.[]
RNase contaminationUse RNase-free water, buffers, and consumables. Add an RNase inhibitor to the reaction.[][15]
Pyrophosphate inhibitionAdd pyrophosphatase to the IVT reaction mix.[15]
Incomplete Transcripts Imbalanced NTP ratioEnsure equimolar concentrations of ATP, GTP, UTP, and CTP (or optimized ratio for modified NTPs).[2]
Difficult template sequence (e.g., repeats)This is an inherent property of the template; sometimes altering the sequence or using a different polymerase can help.[3]
Poor incorporation of modified CTPTitrate the ratio of modified CTP to canonical CTP (e.g., 50-70% modified).[14]
Degraded RNA Product RNase contamination during reaction or purificationMaintain a sterile, RNase-free environment. Use RNase inhibitors.[][14]
Excessive Mg2+ concentrationOptimize the Mg2+ concentration by titration.[11]

Table 2: Kinetic Comparison of CTP vs. Fluorescent tCTP Incorporation by T7 RNA Polymerase

Parameter CTP tCTP Fold Difference (tCTP/CTP) Citation(s)
Catalytic Efficiency (kcat/KM) --2.3 ± 0.1 (Elongation Mode)[16]
Catalytic Efficiency (kcat/KM) --2.5 ± 0.1 (Initiation Mode)[16]
Discrimination against misincorporation opposite template Adenine HighHigh (40 to 300-fold discrimination)T7 RNAP is highly discriminative for both.[16]
Note: This table highlights that certain modified analogs, like tCTP, can be incorporated with even higher efficiency than the natural CTP by T7 RNA polymerase.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT) with T7 RNA Polymerase

This protocol provides a general framework for high-yield RNA synthesis.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (100-500 ng/µL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM Spermidine)

  • NTP solution mix (e.g., 10 mM each of ATP, CTP, GTP, UTP)

  • Dithiothreitol (DTT, 100 mM)

  • RNase Inhibitor

  • Pyrophosphatase (optional)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice and vortex gently to mix before use.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • DTT, 100 mM (1 µL)

    • NTP solution mix (e.g., 4 µL for a final concentration of 2 mM each)

    • RNase Inhibitor (1 µL)

    • Pyrophosphatase (1 µL, if using)

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • After incubation, add DNase I to remove the DNA template. Incubate at 37°C for 15-30 minutes.[17]

  • Purify the synthesized RNA using a suitable method, such as a spin column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[18]

  • Quantify the RNA yield and assess its integrity using gel electrophoresis.

Protocol 2: Optimizing IVT for 5-Methyl-CTP Incorporation

This protocol is adapted for use with modified nucleotides to enhance mRNA stability.[4][14]

Procedure:

  • Prepare NTP Mix: Create an NTP mix where canonical CTP is partially or fully replaced by 5-Methyl-CTP. For initial optimization, try a 1:1 molar ratio of 5-Methyl-CTP to CTP.[14]

  • Reaction Setup: Assemble the IVT reaction as described in Protocol 1, using the modified NTP mix.

  • Troubleshooting Low Yield: If the yield of full-length transcript is low, perform a titration experiment by varying the ratio of 5-Methyl-CTP to CTP (e.g., 100:0, 75:25, 50:50, 25:75).[14]

  • Optimize Mg2+: The optimal Mg2+ concentration may differ. Perform parallel reactions with varying Mg2+ concentrations (e.g., 6 mM, 8 mM, 10 mM) to find the ideal condition for the modified nucleotide.[11]

  • Analyze Products: Analyze the yield and integrity of the resulting RNA on a denaturing agarose (B213101) or polyacrylamide gel to determine the optimal incorporation ratio.

Visualizations

troubleshooting_workflow start Start: Low CTP Incorporation or Low RNA Yield check_template Step 1: Verify DNA Template - Purity - Integrity - Concentration start->check_template check_reagents Step 2: Check Reaction Components - NTP Purity & Balance - Enzyme Activity - Buffer Composition check_template->check_reagents Template OK optimize_conditions Step 3: Optimize Reaction Conditions - Titrate Mg2+ Concentration - Titrate Enzyme Concentration - Add Pyrophosphatase check_reagents->optimize_conditions Reagents OK check_modified_ntp Step 4: If Using Modified CTP - Titrate Modified:Standard CTP Ratio - Confirm NTP Purity optimize_conditions->check_modified_ntp Standard NTPs? analyze Step 5: Analyze RNA Product - Gel Electrophoresis - Quantify Yield optimize_conditions->analyze No Modified NTPs check_modified_ntp->analyze Optimization Complete success Success: Efficient Incorporation analyze->success Yield & Integrity OK fail Problem Persists: Consult Advanced Support analyze->fail Yield/Integrity Poor

Caption: Workflow for troubleshooting inefficient CTP incorporation.

ivt_workflow prep 1. Reagent Preparation (Template, NTPs, Buffer, Enzyme) assembly 2. Reaction Assembly (Combine all components) prep->assembly incubation 3. Incubation (37°C, 2-4 hours) assembly->incubation dnase 4. DNase Treatment (Template Removal) incubation->dnase purification 5. RNA Purification (Spin Column or Precipitation) dnase->purification analysis 6. Quality Control (Quantification & Gel Analysis) purification->analysis

Caption: Standard experimental workflow for in vitro transcription (IVT).

nucleotide_addition_cycle ec Elongation Complex (RNAP + DNA + RNA) ntp_binding 1. NTP Binding (CTP enters active site) ec->ntp_binding Cycle Start bond_formation 2. Phosphodiester Bond Formation (CTP incorporated, PPi released) ntp_binding->bond_formation translocation 3. Translocation (RNAP moves one base forward) bond_formation->translocation translocation->ec Ready for next NTP

Caption: Simplified diagram of the RNA polymerase nucleotide addition cycle.[19]

References

Best practices for handling and aliquoting CTP disodium salt.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should CTP disodium salt powder be stored upon receipt?

A1: CTP disodium salt powder is stable for at least 1.5 years when stored at -20°C.[1] It is recommended to store the powder under desiccating conditions to prevent degradation from moisture.

Q2: What is the recommended solvent for reconstituting CTP disodium salt?

A2: For most applications, such as in vitro transcription and PCR, nuclease-free water is the recommended solvent for reconstituting CTP disodium salt.

Q3: What is the recommended concentration for a CTP stock solution?

A3: A 100 mM stock solution is a commonly used concentration for CTP disodium salt. This concentration provides a convenient starting point for dilution into various experimental setups.

Q4: Is it necessary to adjust the pH of the CTP stock solution?

A4: Yes, it is crucial to adjust the pH of the CTP solution to a range of 7.3-7.5.[2] Nucleotide triphosphate solutions are more stable at a slightly alkaline pH.[3] Acidic conditions can lead to the hydrolysis of the triphosphate chain.

Q5: How should the CTP stock solution be stored?

A5: The CTP stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the CTP.

Q6: How many freeze-thaw cycles can a CTP aliquot tolerate?

A6: While there is no definitive number of freeze-thaw cycles that CTP can withstand without any degradation, it is best practice to minimize them. For sensitive applications, it is recommended to use a fresh aliquot for each experiment. Repeated freeze-thaw cycles can lead to a decrease in the concentration of the triphosphate form.

Experimental Protocols

Preparation of a 100 mM CTP Disodium Salt Stock Solution

This protocol describes the preparation of a 100 mM stock solution of CTP disodium salt with proper pH adjustment.

Materials:

  • CTP disodium salt (powder)

  • Nuclease-free water

  • 1 M NaOH solution

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

  • Spectrophotometer

Procedure:

  • Weighing: Carefully weigh out the required amount of CTP disodium salt powder in a sterile, nuclease-free tube. For a 1 mL 100 mM solution, you would theoretically need 52.71 mg (assuming a molecular weight of 527.12 g/mol ). However, it is recommended to prepare a slightly larger volume (e.g., 5 mL) to ensure accurate measurements.

  • Dissolving: Add the appropriate volume of nuclease-free water to the tube containing the CTP powder. Vortex briefly to dissolve the powder completely.

  • pH Adjustment:

    • Measure the initial pH of the solution using a calibrated pH meter. The initial pH will likely be acidic.

    • Carefully add small increments of 1 M NaOH solution, mixing well after each addition.

    • Monitor the pH closely and continue adding NaOH until the pH reaches 7.3-7.5. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.

  • Concentration Determination:

    • Measure the absorbance of a diluted sample of the CTP solution at 271 nm using a spectrophotometer.

    • Calculate the precise concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (9,000 M⁻¹cm⁻¹ at pH 7.0), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[2]

  • Aliquoting and Storage: Aliquot the CTP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage of Powder -20°C, desiccatedLong-term stability.
Stock Solution Concentration 100 mMA common and convenient concentration.
Solution pH 7.3 - 7.5Crucial for the stability of the triphosphate.[2][3]
Storage of Aliquots -20°C or -80°CMinimize freeze-thaw cycles.
Molar Extinction Coefficient (ε) 9,000 M⁻¹cm⁻¹ at 271 nm (pH 7.0)For accurate concentration determination.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield in enzymatic reactions (e.g., in vitro transcription, PCR) CTP degradation due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of CTP stock solution. Always thaw aliquots on ice.
Incorrect CTP concentration in the reaction mix.Verify the concentration of your CTP stock solution using a spectrophotometer. Recalculate the required volume for your reaction. An incorrect concentration of dNTPs can inhibit PCR.[2]
Incorrect pH of the CTP stock solution leading to degradation.Prepare a new stock solution and carefully adjust the pH to 7.3-7.5.
Precipitate observed in the CTP solution upon thawing Precipitation of the salt at low temperatures.Gently warm the tube in your hand and vortex briefly to redissolve the precipitate before use. Ensure the solution is completely clear before adding to your reaction.
pH shift during freezing.While less common with proper buffering, re-check the pH of a thawed aliquot. If the pH has shifted significantly, prepare a new stock solution. Freezing can cause pH changes in buffer solutions.[4]
Inconsistent experimental results Inaccurate pipetting of the viscous CTP solution.Use calibrated pipettes and pipette slowly and carefully to ensure accurate dispensing.
Degradation of CTP over time.For critical experiments, consider preparing fresh CTP stock solutions periodically (e.g., every few months).

Visualizations

G cluster_0 Receiving and Storage cluster_1 Reconstitution and QC cluster_2 Long-Term Storage Receive CTP\nDisodium Salt (Powder) Receive CTP Disodium Salt (Powder) Store at -20°C\n(Desiccated) Store at -20°C (Desiccated) Receive CTP\nDisodium Salt (Powder)->Store at -20°C\n(Desiccated) Weigh Powder Weigh Powder Store at -20°C\n(Desiccated)->Weigh Powder Dissolve in\nNuclease-Free Water Dissolve in Nuclease-Free Water Weigh Powder->Dissolve in\nNuclease-Free Water Adjust pH to 7.3-7.5\nwith NaOH Adjust pH to 7.3-7.5 with NaOH Dissolve in\nNuclease-Free Water->Adjust pH to 7.3-7.5\nwith NaOH Determine Concentration\n(A271) Determine Concentration (A271) Adjust pH to 7.3-7.5\nwith NaOH->Determine Concentration\n(A271) Aliquot into\nSingle-Use Tubes Aliquot into Single-Use Tubes Determine Concentration\n(A271)->Aliquot into\nSingle-Use Tubes Store Aliquots\nat -20°C or -80°C Store Aliquots at -20°C or -80°C Aliquot into\nSingle-Use Tubes->Store Aliquots\nat -20°C or -80°C

Caption: Experimental workflow for handling and aliquoting CTP disodium salt.

G Start Start Experiment Failed Experiment Failed Start->Experiment Failed Check CTP Integrity Check CTP Integrity Experiment Failed->Check CTP Integrity Low/No Product Use Fresh Aliquot Use Fresh Aliquot Check CTP Integrity->Use Fresh Aliquot Multiple Freeze-Thaws? Verify Concentration Verify Concentration Check CTP Integrity->Verify Concentration Concentration OK? Recalculate and Repeat Recalculate and Repeat Verify Concentration->Recalculate and Repeat No Check pH of Stock Check pH of Stock Verify Concentration->Check pH of Stock Yes Prepare New Stock Prepare New Stock Check pH of Stock->Prepare New Stock Incorrect pH Review Protocol Review Protocol Check pH of Stock->Review Protocol pH OK

Caption: Troubleshooting guide for experiments involving CTP disodium salt.

References

The Effect of Freeze-Thaw Cycles on CTP Integrity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the integrity of Cytidine (B196190) Triphosphate (CTP) during experimental workflows involving freeze-thaw cycles. Below are troubleshooting guides and frequently asked questions to address common issues and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How do repeated freeze-thaw cycles affect the integrity of CTP solutions?

Q2: What are the visible signs of CTP degradation in my experiments?

Visible signs of CTP degradation are often indirect and observed through experimental outcomes. These can include:

  • Reduced Yield: A noticeable decrease in the yield of your desired product (e.g., RNA transcript).

  • Inconsistent Results: High variability in results between experiments using the same CTP stock.

  • Complete Reaction Failure: In severe cases, the enzymatic reaction may fail to produce any product.

Q3: What is the best way to store and handle CTP solutions to minimize degradation?

To minimize degradation, it is crucial to adhere to proper storage and handling protocols. CTP solutions should be stored at -20°C or, for long-term storage, at -80°C.[4] It is highly recommended to aliquot the CTP solution into smaller, single-use volumes upon receipt. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to. When thawing, it is best to do so on ice and to keep the solution cold throughout the experimental setup.

Q4: How can I check the integrity of my CTP stock?

The integrity of a CTP stock can be assessed by determining its purity and concentration. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying CTP, CDP, and CMP, thus providing a clear picture of the solution's integrity.[5][6] Enzymatic assays that specifically consume CTP can also be used to determine the concentration of the active triphosphate form.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving CTP, potentially due to freeze-thaw-related degradation.

Problem Possible Cause Recommended Solution
Low or no yield in enzymatic reactions (e.g., in vitro transcription) CTP degradation leading to insufficient concentration of the active triphosphate form.1. Use a fresh aliquot of CTP that has not undergone multiple freeze-thaw cycles.2. Verify the concentration and purity of your CTP stock using HPLC or an appropriate enzymatic assay.3. As a control, perform the reaction with a newly purchased CTP stock.
Inconsistent results between experimental replicates Variable CTP integrity due to different numbers of freeze-thaw cycles for aliquots used in each replicate.1. Strictly adhere to the practice of using a fresh aliquot for each experiment.2. Ensure all components of the reaction mixture are properly mixed before use.3. Re-aliquot your main CTP stock to ensure consistency across future experiments.
Complete failure of the reaction Severe degradation of the CTP stock, resulting in a concentration below the required threshold for the enzyme.1. Discard the suspect CTP stock and use a new, verified batch.2. Routinely check the integrity of long-term stored CTP stocks, especially if they are not aliquoted.

Factors Affecting CTP Stability During Freeze-Thaw Cycles

While specific quantitative data for CTP degradation is limited, the following table summarizes factors known to affect the stability of nucleotides and other biomolecules during freeze-thaw cycles.

FactorImpact on StabilityRecommendations
Number of Freeze-Thaw Cycles Increased cycles lead to progressive degradation.[1][2][3]Aliquot CTP solutions into single-use volumes to minimize cycles.
Thawing and Freezing Rate Slow freezing can lead to the formation of large ice crystals that can damage biomolecules.Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath. Thaw on ice.
Buffer Composition and pH Suboptimal pH can accelerate hydrolysis of the triphosphate chain.Ensure CTP is dissolved and stored in a buffer with a stable pH, typically around 7.0-8.0.
Presence of Contaminants Nucleases or phosphatases can enzymatically degrade CTP.Use nuclease-free water and reagents when preparing CTP solutions.
Concentration Higher concentrations can sometimes offer a protective effect against degradation.[2]Store CTP at the concentration recommended by the manufacturer.

Experimental Protocols

Protocol 1: Assessment of CTP Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the relative amounts of CTP, CDP, and CMP in a sample.

Materials:

  • CTP sample

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase A (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0)

  • Mobile phase B (e.g., 0.1 M potassium phosphate buffer with 1 M KCl, pH 6.0)

  • CTP, CDP, and CMP standards

Procedure:

  • Standard Preparation: Prepare a series of known concentrations for CTP, CDP, and CMP standards to generate a calibration curve.

  • Sample Preparation: Dilute the CTP sample to be tested to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared standard or sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the nucleotides. The more negatively charged nucleotides (like CTP) will elute later.

    • Monitor the absorbance at 271 nm (the approximate absorbance maximum for cytosine).

  • Data Analysis:

    • Identify the peaks corresponding to CTP, CDP, and CMP based on the retention times of the standards.

    • Calculate the area under each peak.

    • Determine the concentration of each species in the sample by comparing the peak areas to the standard calibration curve.

    • Calculate the purity of CTP as a percentage of the total cytidine nucleotide species.

Visualizations

CTP Integrity Troubleshooting Workflow

CTP_Troubleshooting start Experiment Yields Poor or Inconsistent Results check_ctp Is CTP integrity a potential issue? start->check_ctp new_aliquot Use a Fresh Aliquot of CTP (Minimal Freeze-Thaw Cycles) check_ctp->new_aliquot re_run Re-run Experiment new_aliquot->re_run problem_solved Problem Resolved? re_run->problem_solved yes Yes problem_solved->yes no No problem_solved->no end End yes->end assess_integrity Assess CTP Integrity (e.g., via HPLC) no->assess_integrity is_degraded Is CTP Degraded? assess_integrity->is_degraded degraded Yes is_degraded->degraded not_degraded No is_degraded->not_degraded discard_ctp Discard Old CTP Stock and Use a New Batch degraded->discard_ctp troubleshoot_other Troubleshoot Other Experimental Parameters (Enzyme, Buffer, etc.) not_degraded->troubleshoot_other discard_ctp->new_aliquot troubleshoot_other->end

Caption: A workflow for troubleshooting experiments where CTP integrity is suspected.

References

Contamination issues in CTP stocks and their impact on experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Cytidine Triphosphate (CTP) stock contamination. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve experimental problems arising from impure CTP.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in CTP stocks?

A1: CTP stocks can contain several types of contaminants that can adversely affect experimental outcomes. These include:

  • Degradation Products: The most common contaminants are hydrolysis byproducts such as Cytidine Diphosphate (CDP) and Cytidine Monophosphate (CMP).

  • Other Nucleotides: Contamination with other ribonucleotides (ATP, GTP, UTP) or deoxyribonucleotides (dCTP) can occur during manufacturing.

  • Modified Nucleotides: In stocks of modified CTP, such as 5-Methyl-CTP, there can be residual, unmodified CTP.

  • Metal Ions: Divalent metal ions can be introduced during manufacturing or from labware and can affect enzyme activity.[1][2][3][4]

  • Enzymes: RNases or DNases can be introduced during the manufacturing process or through improper handling in the lab.

Q2: How can CTP contamination affect my experiments?

A2: The impact of CTP contamination is wide-ranging and depends on the specific contaminant and the experimental setup. Key effects include:

  • Reduced Yield in In Vitro Transcription: Contaminants can inhibit RNA polymerase activity, leading to lower yields of RNA transcripts.

  • Introduction of Errors: Incorporation of incorrect or modified nucleotides can lead to errors in the synthesized RNA or DNA sequence.

  • Altered Enzyme Kinetics: Contaminants can act as competitive or non-competitive inhibitors of polymerases and other enzymes, altering kinetic parameters.

  • Complete Experimental Failure: High levels of contamination can lead to complete failure of enzymatic reactions like PCR and in vitro transcription.[5][6][7]

Q3: My in vitro transcription reaction has a low yield. Could CTP contamination be the cause?

A3: Yes, poor CTP quality is a likely cause. Contaminants such as CDP, other nucleotides, or metal ions can inhibit T7, T3, or SP6 RNA polymerases. Additionally, if the CTP has degraded, its effective concentration will be lower than expected, limiting the transcription reaction.

Q4: I am seeing unexpected bands in my PCR or RT-PCR. Can this be due to my CTP stock?

A4: While less common for PCR which uses dNTPs, contamination in the CTP stock used for the preceding reverse transcription (RT) step in RT-PCR can be a factor. More directly for PCR, unbalanced nucleotide concentrations, including contaminants in any of the dNTP stocks, can lead to sequence errors and non-specific amplification.[5]

Q5: Are there specific signaling pathways that are sensitive to CTP levels and therefore potentially affected by contamination?

A5: Yes, cellular processes that are highly dependent on CTP concentration can be affected. CTP is crucial for:

  • Phospholipid Biosynthesis: CTP is a key precursor in the synthesis of phospholipids, which are essential components of cell membranes.

  • Protein Sialylation: CTP is involved in the glycosylation of proteins.

  • Cell Proliferation: The enzyme CTP synthetase, which produces CTP, is a critical regulator of cell proliferation and is often upregulated in cancer cells.[8][9] Contamination that alters the effective CTP concentration could indirectly impact studies of these pathways by affecting cellular homeostasis.

Troubleshooting Guides

Issue 1: Failed or Low-Yield In Vitro Transcription
Potential Cause Troubleshooting Step Expected Outcome
CTP Degradation 1. Use a fresh, unopened aliquot of CTP. 2. Quantify CTP concentration using UV spectrophotometry. 3. Analyze CTP purity via HPLC.A fresh aliquot should restore yield. HPLC analysis will confirm the presence of degradation products like CDP.
Inhibitory Contaminants 1. Try a CTP stock from a different manufacturer or lot. 2. Purify the CTP stock using anion-exchange chromatography.A different CTP stock may be free of the inhibitor. Purified CTP should improve transcription efficiency.
Incorrect Nucleotide Concentration 1. Re-quantify all NTP stocks. 2. Prepare fresh NTP mixes.Accurate quantification ensures optimal reaction conditions and should restore the expected yield.
Issue 2: Inconsistent Results in Enzymatic Assays
Potential Cause Troubleshooting Step Expected Outcome
Variable Contaminant Levels 1. Aliquot CTP stocks upon receipt to minimize freeze-thaw cycles. 2. Use a single, quality-controlled batch of CTP for a series of experiments.Consistent CTP quality will lead to more reproducible results.
Metal Ion Inhibition 1. Add a chelating agent like EDTA to your reaction buffer (if compatible with your enzyme). 2. Use CTP from a supplier that certifies low metal ion content.Chelation of inhibitory metal ions can restore enzyme activity.[1][2][3][4]
General Reagent Issues 1. Ensure all reagents are properly thawed and mixed. 2. Use high-purity, molecular biology grade reagents. 3. Always run positive and negative controls.[10][11]Proper handling and high-quality reagents will minimize variability. Controls will help isolate the problematic component.

Data Presentation

Table 1: Summary of Potential CTP Contaminants and Their Impact

ContaminantSourcePotential Impact on Experiments
Cytidine Diphosphate (CDP) CTP hydrolysisCompetitive inhibition of RNA polymerases, leading to reduced transcript yield.
Cytidine Monophosphate (CMP) CTP hydrolysisMay have inhibitory effects on some enzymes, though generally less potent than CDP.
Other Ribonucleotides (ATP, GTP, UTP) Manufacturing cross-contaminationCan lead to misincorporation during transcription, though polymerases have some fidelity. May alter optimal reaction kinetics.
Deoxycytidine Triphosphate (dCTP) Manufacturing cross-contaminationCan be incorporated by some RNA polymerases, leading to modified RNA. Can cause issues in RT-PCR.
Methylated CTP Inadvertent modification5-methyl-CTP is used to enhance mRNA stability, but its presence as a contaminant in standard CTP can alter RNA properties. 5-methyl-dCTP is not efficiently incorporated by RNA polymerases.[12][13]
Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) Manufacturing process, leaching from containersCan inhibit DNA and RNA polymerases. Some have IC50 values significantly below 1 mM.[1][2][3]
RNases/DNases Environmental or manufacturing contaminationDegradation of RNA or DNA templates and products, leading to failed experiments.

Table 2: Recommended CTP Purity for Different Applications

ApplicationRecommended PurityKey Considerations
Standard PCR/RT-PCR >98%High purity is important to avoid inhibition and ensure accurate quantification.
In Vitro Transcription (general use) >99%Minimizes inhibition of RNA polymerase and reduces the chance of abortive transcripts.
mRNA vaccine/therapeutic production >99.5% (GMP grade)Stringent purity is required to minimize dsRNA byproducts and ensure safety and efficacy.[14][15][16]
Enzyme kinetics studies >99.5%High purity is essential for accurate determination of kinetic parameters.
Sequencing >99%Ensures high fidelity of polymerases and accurate sequence determination.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of CTP Purity

This protocol provides a method for the separation and quantification of CTP and its common degradation product, CDP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: 100% Acetonitrile.

  • CTP and CDP standards.

Procedure:

  • Sample Preparation: Dilute the CTP stock solution to a final concentration of approximately 100 µM in nuclease-free water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 271 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A.

    • 5-15 min: Linear gradient to 80% Mobile Phase A, 20% Mobile Phase B.

    • 15-20 min: Hold at 80% Mobile Phase A, 20% Mobile Phase B.

    • 20-25 min: Return to 100% Mobile Phase A and re-equilibrate.

  • Data Analysis:

    • Run CTP and CDP standards to determine their retention times.

    • Integrate the peak areas for CTP and any contaminating peaks in the sample chromatogram.

    • Calculate the percentage purity of the CTP stock.

Mandatory Visualizations

Experimental_Workflow_for_Troubleshooting_CTP_Contamination cluster_0 Initial Observation cluster_1 Hypothesis: CTP Contamination cluster_2 Troubleshooting Steps cluster_3 Quality Control Methods cluster_4 Resolution start Experiment Fails (e.g., low IVT yield) check_ctp Is CTP quality a potential issue? start->check_ctp new_ctp Use fresh CTP aliquot check_ctp->new_ctp Yes diff_lot Try CTP from a different lot/supplier new_ctp->diff_lot No Improvement success Experiment Succeeds new_ctp->success Problem Solved qc_ctp Perform QC on CTP stock diff_lot->qc_ctp No Improvement diff_lot->success Problem Solved hplc HPLC Analysis for Purity qc_ctp->hplc uv_spec UV Spectrophotometry for Concentration qc_ctp->uv_spec failure Experiment Still Fails hplc->failure CTP is impure uv_spec->failure Concentration is incorrect other_issues Investigate other experimental parameters failure->other_issues

Caption: Troubleshooting workflow for CTP contamination issues.

CTP_Dependent_Signaling_Pathways UTP UTP CTPS CTP Synthetase UTP->CTPS CTP CTP CTPS->CTP Glutamine ATP Phospholipids Phospholipid Biosynthesis CTP->Phospholipids Glycosylation Protein Glycosylation CTP->Glycosylation NucleicAcids DNA/RNA Synthesis CTP->NucleicAcids Membrane Membrane Integrity Phospholipids->Membrane Signaling Cell Signaling Glycosylation->Signaling Proliferation Cell Proliferation NucleicAcids->Proliferation

Caption: Overview of key CTP-dependent signaling pathways.

Logical_Relationship_of_CTP_Purity_and_Experimental_Outcome CTP_Stock CTP Stock High_Purity High Purity (>99%) CTP_Stock->High_Purity Low_Purity Low Purity (<98%) CTP_Stock->Low_Purity Enzymatic_Reaction Enzymatic Reaction (e.g., IVT, PCR) High_Purity->Enzymatic_Reaction Contaminants Contaminants Present (CDP, Metal Ions, etc.) Low_Purity->Contaminants Contaminants->Enzymatic_Reaction Optimal_Activity Optimal Enzyme Activity Enzymatic_Reaction->Optimal_Activity If CTP is pure Inhibition Enzyme Inhibition Enzymatic_Reaction->Inhibition If CTP is contaminated High_Yield High Yield of Correct Product Optimal_Activity->High_Yield Low_Yield Low Yield / Failed Reaction Inhibition->Low_Yield

Caption: Impact of CTP purity on experimental outcomes.

References

Adjusting reaction conditions to enhance CTP utilization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions involving Cytidine Triphosphate (CTP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance CTP utilization in their experiments, particularly in in vitro transcription systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments that can affect CTP incorporation and overall reaction efficiency.

Q1: My in vitro transcription yield is low. Could CTP concentration be the limiting factor?

A1: Yes, low nucleotide concentration is a common cause of reduced transcript yield and the production of prematurely terminated transcripts.[1][2] When a nucleotide, including CTP, is at a suboptimal concentration, the RNA polymerase may stall or dissociate from the DNA template.

Troubleshooting Steps:

  • Verify Nucleotide Concentration: Ensure that the concentration of all NTPs, including CTP, is sufficient. Standard protocols often recommend a concentration of 1-2 mM for each nucleotide.[]

  • Increase Limiting Nucleotide: If you are using labeled CTP, its concentration is often lower and can be the limiting factor. Supplementing the reaction with unlabeled ("cold") CTP can increase the proportion of full-length transcripts.[1][2]

  • Optimize Nucleotide Ratios: Ensure a balanced concentration of all four NTPs (ATP, GTP, CTP, UTP) unless specific experimental conditions require otherwise.[]

Q2: I'm observing a smear or degraded RNA on my gel. How can I improve the integrity of my transcripts?

A2: RNA degradation is often due to RNase contamination.[] However, reaction conditions can also lead to incomplete transcripts, which may appear as a smear.

Troubleshooting Steps:

  • RNase Contamination:

    • Use RNase-free water, reagents, and equipment.[]

    • Incorporate an RNase inhibitor into your reaction.[2]

  • Incomplete Transcription:

    • GC-Rich Templates: For templates with high GC content, premature termination can occur. Lowering the reaction temperature from 37°C to 30°C can sometimes help the polymerase read through these regions.[2]

    • Template Quality: Ensure your DNA template is intact and free of contaminants like salts or ethanol, which can inhibit RNA polymerase.[2][][4] Repeated freeze-thaw cycles can also degrade the template.[]

Q3: How does magnesium concentration impact CTP utilization?

A3: Magnesium ions (Mg²⁺) are critical cofactors for RNA polymerases.[][5] They play a crucial role in the catalytic process of phosphodiester bond formation.[5] An optimal Mg²⁺ concentration is essential for enzyme activity; both insufficient and excessive levels can be detrimental. The optimal concentration often depends on the total NTP concentration.

Key Considerations:

  • Role of Mg²⁺: One Mg²⁺ ion helps to deprotonate the 3'-OH group of the growing RNA strand, allowing it to attack the incoming NTP (like CTP). Another Mg²⁺ ion stabilizes the transition state and neutralizes the negative charge of the leaving pyrophosphate.[5]

  • Mg²⁺ and NTP Concentration: The concentration of Mg²⁺ should be optimized relative to the total concentration of NTPs. One study on T7 RNA polymerase found that for efficient and specific transcription, the total rNTP concentration should be about 9 mM greater than the Mg²⁺ concentration.[6]

Q4: Can reaction temperature and pH be adjusted to improve CTP incorporation?

A4: Yes, both temperature and pH are critical parameters that affect enzyme activity and, consequently, CTP utilization.[7][8][9]

Temperature:

  • General Effects: Increasing the temperature generally increases the rate of enzymatic reactions up to an optimal point.[7][10] Beyond this temperature, the enzyme can denature, leading to a rapid loss of activity.[7][11]

  • Troubleshooting: For standard in vitro transcription reactions, temperatures are typically set at 37°C.[1] However, if you are experiencing issues with premature termination, especially with GC-rich templates, lowering the temperature to around 30°C or even as low as 4°C can slow down the polymerase and allow it to read through difficult sequences.[1][2]

pH:

  • Optimal Range: Every enzyme has an optimal pH range for maximum activity.[7][12] For most in vitro transcription reactions, the buffer system maintains the pH at an optimal level, typically around 7.5 to 8.0.

  • Troubleshooting: Ensure your reaction buffer is correctly prepared and has not degraded, as pH shifts can significantly reduce enzyme efficiency.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for Optimal CTP Utilization in Standard In Vitro Transcription
ParameterRecommended RangeNotes
CTP Concentration1 - 2 mMCan be adjusted based on specific experimental needs.[]
Other NTPs (ATP, GTP, UTP)1 - 2 mM eachMaintain a balanced ratio for efficient incorporation.[]
Limiting (Labeled) NTP>12 µMSupplement with unlabeled NTP to increase full-length transcripts.[2]
Mg²⁺ ConcentrationVaries (often 2-10 mM)Must be optimized relative to the total NTP concentration.[][6]
Temperature30°C - 37°CLower temperatures may be required for GC-rich templates.[1][2]
pH7.5 - 8.0Maintained by the reaction buffer.

Experimental Protocols

Protocol 1: Optimizing CTP Concentration for In Vitro Transcription

This protocol provides a method for testing different CTP concentrations to maximize RNA yield.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM stocks)

  • CTP solution (100 mM stock)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing all components except CTP. This will include the 10x buffer, other NTPs, RNase inhibitor, T7 RNA polymerase, and your DNA template.

  • Set up Test Reactions: Aliquot the master mix into several reaction tubes.

  • Create a CTP Gradient: Add varying final concentrations of CTP to each tube. For example: 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, and 2.5 mM.

  • Incubate: Incubate all reactions at 37°C for 2 hours.

  • Stop Reaction & Purify: Stop the reaction by adding EDTA or using a column-based RNA purification kit. Purify the RNA from each reaction.

  • Quantify and Analyze: Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop). Analyze the integrity of the transcripts on a denaturing agarose (B213101) or polyacrylamide gel. The optimal CTP concentration will be the one that gives the highest yield of full-length transcript.

Protocol 2: DNase Treatment to Remove Template DNA

This is a crucial step after in vitro transcription to ensure the purified RNA is free of DNA template.

Materials:

  • In vitro transcription reaction product

  • DNase I, RNase-free

  • 10x DNase I Buffer

  • EDTA (0.5 M) or RNA purification kit

  • Nuclease-free water

Procedure:

  • Add DNase I: To your completed transcription reaction, add 1 µL of RNase-free DNase I and the appropriate amount of 10x DNase I buffer.

  • Incubate: Incubate the reaction at 37°C for 15-30 minutes.

  • Inactivate DNase:

    • Heat Inactivation: If your downstream application is compatible, heat the reaction at 75°C for 10 minutes. Note that this may not be suitable for all RNA.

    • EDTA Inactivation: Add EDTA to a final concentration of 5 mM to chelate the Mg²⁺ required for DNase activity.

    • Column Purification: The most common method is to proceed directly to an RNA purification column, which will remove the DNase, nucleotides, and buffer components.[]

  • Proceed to Purification: Purify the RNA using your chosen method.

Visualizations

Experimental Workflow for Optimizing CTP Utilization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis MasterMix Prepare Master Mix (w/o CTP) A Reaction A (0.5 mM CTP) MasterMix->A Aliquot B Reaction B (1.0 mM CTP) MasterMix->B Aliquot C Reaction C (1.5 mM CTP) MasterMix->C Aliquot D Reaction D (2.0 mM CTP) MasterMix->D Aliquot Template Linearized DNA Template Template->MasterMix Purify Purify RNA A->Purify Incubate & Stop B->Purify Incubate & Stop C->Purify Incubate & Stop D->Purify Incubate & Stop Quantify Quantify Yield Purify->Quantify Gel Analyze on Gel Quantify->Gel Optimal Determine Optimal CTP Concentration Gel->Optimal

Caption: Workflow for optimizing CTP concentration in an in vitro transcription reaction.

Troubleshooting Logic for Low Transcript Yield

G cluster_ntp_solutions cluster_template_solutions cluster_conditions_solutions Start Low Transcript Yield NTPs Check NTP Concentration Start->NTPs Template Assess Template Quality NTPs->Template [NTPs OK] LowNTP Increase Limiting NTP NTPs->LowNTP [Low/Limiting] Balanced Ensure Balanced Ratio NTPs->Balanced [Unbalanced] Conditions Evaluate Reaction Conditions Template->Conditions [Template OK] Degraded Use Fresh Template Template->Degraded [Degraded] Contaminated Re-purify Template Template->Contaminated [Contaminated] Temp Optimize Temperature (e.g., lower for GC-rich) Conditions->Temp [Suboptimal Temp] Mg Titrate Mg²⁺ Concentration Conditions->Mg [Suboptimal Mg²⁺] End Re-run Experiment

Caption: A logical guide to troubleshooting common causes of low RNA transcript yield.

Role of Magnesium in CTP Incorporation

G cluster_ions Magnesium Ions Polymerase RNA Polymerase Active Site Growing RNA Strand (3'-OH) DNA Template CTP CTP α-P β-P γ-P Polymerase:f1->CTP:h Nucleophilic Attack Mg1 Mg²⁺ Mg1->Polymerase:f1 Deprotonates 3'-OH Mg2 Mg²⁺ Mg2->CTP:h Stabilizes Transition State CTP->Polymerase:f0 Enters Active Site PPi Pyrophosphate (PPi) CTP->PPi Release

Caption: The catalytic roles of two Mg²⁺ ions in the incorporation of CTP by RNA polymerase.

References

Troubleshooting unexpected results in CTP-dependent enzymatic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTP-dependent enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: My CTP-dependent enzyme shows lower activity than expected. What are the potential causes?

A1: Lower-than-expected enzyme activity can stem from several factors. A systematic approach to troubleshooting is recommended. Here are the most common causes:

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[1] Most enzymes have a narrow range of conditions for maximal activity.

  • Enzyme Instability: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[2]

  • Incorrect Reagent Concentrations: The concentrations of the enzyme, CTP, other substrates, or essential cofactors (like Mg²⁺) may be inaccurate.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. This includes the product CTP itself, which can act as a feedback inhibitor for some enzymes like CTP synthase.[3][4][5]

  • Degradation of CTP: CTP can be susceptible to degradation, especially with improper storage or handling, leading to a lower effective concentration in your reaction.

Q2: I'm observing inconsistent results between experiments. What should I check?

A2: Inconsistent results are often due to variations in experimental setup and execution. Here's a checklist to ensure reproducibility:

  • Reagent Preparation: Ensure all reagents, including buffers and substrate solutions, are prepared fresh and consistently for each experiment.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for enzymes and limiting substrates.

  • Temperature Control: Maintain a constant and uniform temperature throughout the incubation period.[2] Even slight temperature fluctuations can significantly impact enzyme activity.

  • Mixing: Ensure thorough mixing of reaction components upon addition.

  • Sample Quality: If using biological samples, variations in sample preparation or the presence of endogenous interfering substances can lead to inconsistency.[6] Consider performing a spike and recovery experiment to test for matrix effects.[7][8][9][10][11]

Q3: My enzyme activity is completely absent. What are the critical factors to verify?

A3: A complete lack of activity points to a critical failure in the experimental setup. Systematically check the following:

  • Enzyme Integrity: Verify that the correct enzyme was used and that it has not been inactivated. You can test this by running a positive control with a known active enzyme lot.

  • Essential Cofactors: Ensure that all necessary cofactors for the enzyme are present in the reaction buffer at the correct concentrations. For example, many CTP-dependent enzymes require Mg²⁺.

  • Reagent Omission: Double-check that all necessary reagents, especially the enzyme or CTP, were added to the reaction mixture.

  • Incorrect Buffer: Using a buffer with an extreme pH or one containing inhibitory components can completely abolish enzyme activity.

  • Instrument Settings: If using a plate reader or spectrophotometer, verify that the correct wavelength and other instrument settings are being used for detection.[6]

Troubleshooting Guides

Scenario 1: Unexpected Decrease in Enzyme Activity Over Time

Problem: The initial reaction rate is as expected, but the activity plateaus or decreases rapidly.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Substrate Depletion Increase the initial concentration of the limiting substrate (often not CTP).The linear phase of the reaction should extend for a longer duration.
Product Inhibition If the product of the reaction is a known inhibitor (e.g., CTP in CTP synthase reactions), measure activity at early time points before product accumulation becomes significant.Initial rates will be consistent with expectations, confirming product inhibition.
Enzyme Instability Perform a time-course experiment where the enzyme is pre-incubated in the reaction buffer at the assay temperature for varying durations before adding the substrates.A decrease in activity with longer pre-incubation times suggests enzyme instability under the assay conditions.
pH Shift Measure the pH of the reaction mixture at the beginning and end of the assay.A significant change in pH indicates that the buffering capacity is insufficient. Use a higher concentration of the buffer or a different buffer system.
Scenario 2: Suspected Inhibition by a Test Compound

Problem: The addition of a test compound results in a significant decrease in enzyme activity.

Troubleshooting Workflow:

A Start: Decreased activity with test compound B Perform control experiment: Assay without enzyme A->B C Is there a signal from the compound alone? B->C D Yes C->D E No C->E F Compound interferes with detection method. (e.g., autofluorescence, quenching). Consider alternative detection method. D->F G Determine IC50 at varying enzyme concentrations E->G H Does IC50 increase with [Enzyme]? G->H I Yes H->I J No H->J K Potential non-specific or irreversible inhibition. Consider further mechanism of action studies. I->K L Likely a true reversible inhibitor. Proceed with kinetic studies to determine inhibition type. J->L

Caption: Troubleshooting workflow for suspected enzyme inhibition.

Experimental Protocols

Protocol 1: CTP Synthase Activity Assay (Spectrophotometric)

This protocol measures the activity of CTP synthase by monitoring the increase in absorbance at 291 nm, which corresponds to the formation of CTP from UTP.

Materials:

  • Purified CTP synthase

  • Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM MgCl₂

  • Substrate Stock Solutions:

    • UTP (10 mM)

    • ATP (30 mM)

    • GTP (4 mM)

    • Glutamine (200 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 291 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix of the reaction components, excluding glutamine, according to the volumes in the table below. Prepare enough for all your reactions plus a little extra.

  • Enzyme Pre-incubation: Add the appropriate volume of purified CTP synthase to the reaction mix. Incubate at room temperature for 3 minutes, then transfer to a 37°C incubator for 4 minutes. This allows for the formation of the active tetrameric form of the enzyme.

  • Initiate Reaction: Transfer the enzyme-nucleotide mix to the wells of the 96-well plate or cuvettes. To start the reaction, add the pre-warmed glutamine solution.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 291 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of CTP formation can be calculated using the molar extinction coefficient of CTP at 291 nm.

Reaction Component Volumes (per 200 µL reaction):

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
Assay Buffer (10x)500 mM HEPES, 100 mM MgCl₂50 mM HEPES, 10 mM MgCl₂20
UTP10 mM0.6 mM12
ATP30 mM1.5 mM10
GTP4 mM0.2 mM10
CTP Synthase(Varies)(Empirically determined)X
Nuclease-free Water--Up to 190
Glutamine200 mM10 mM10
Total Volume 200
Protocol 2: Determining Km and Vmax

This protocol describes how to determine the Michaelis constant (Km) and maximum velocity (Vmax) of a CTP-dependent enzyme. This example assumes CTP is the variable substrate.

Procedure:

  • Set up Reactions: Prepare a series of reactions with varying concentrations of CTP, while keeping the concentrations of the enzyme and other substrates constant and saturating. It is recommended to use CTP concentrations ranging from 0.2 to 5 times the estimated Km.

  • Measure Initial Velocities: For each CTP concentration, measure the initial reaction velocity (V₀) as described in the relevant activity assay protocol.

  • Data Analysis:

    • Plot V₀ versus the CTP concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine Km and Vmax.

    • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data. The y-intercept is 1/Vmax, and the x-intercept is -1/Km.

Signaling Pathways and Workflows

CTP Synthase Regulation

CTP synthase activity is tightly regulated through multiple mechanisms, including allosteric activation by GTP and feedback inhibition by its product, CTP. The oligomeric state of the enzyme, transitioning from an inactive dimer to an active tetramer, is also crucial for its function.[12]

cluster_0 Inactive State cluster_1 Active State cluster_2 Reaction Dimer CTP Synthase (Inactive Dimer) Tetramer CTP Synthase (Active Tetramer) Dimer->Tetramer Tetramer->Dimer Dissociation UTP UTP + ATP + Glutamine CTP CTP + ADP + Glutamate UTP->CTP Catalysis GTP GTP GTP->Tetramer Allosteric Activation CTP_inhibitor CTP CTP_inhibitor->Tetramer Feedback Inhibition ATP_UTP ATP, UTP ATP_UTP->Dimer Promotes tetramerization

Caption: Regulation of CTP synthase activity.

General Troubleshooting Workflow for Low Enzyme Activity

A Start: Low or No Enzyme Activity B Check Reagents: - Correct enzyme & substrates? - Correct concentrations? - Reagents expired? A->B C Reagents OK? B->C D Yes C->D E No C->E G Check Assay Conditions: - Optimal pH? - Optimal temperature? - Correct buffer composition? D->G F Prepare fresh reagents and repeat experiment E->F R Problem Resolved F->R H Conditions OK? G->H I Yes H->I J No H->J L Check Enzyme Integrity: - Proper storage? - Multiple freeze-thaw cycles? I->L K Optimize assay conditions and repeat experiment J->K K->R M Integrity OK? L->M N Yes M->N O No M->O Q Consider Inhibitors: - Contaminants in sample? - Perform spike and recovery N->Q P Use a new aliquot or lot of enzyme and repeat O->P P->R

References

Validation & Comparative

A Comparative Guide to Validating CTP Incorporation in Newly Synthesized RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of cytidine (B196190) triphosphate (CTP) into newly synthesized RNA is crucial for understanding transcriptional processes, RNA metabolism, and the mechanism of action of nucleotide-based therapeutics. This guide provides an objective comparison of three primary methods for this validation: metabolic labeling with a fluorescent CTP analog, biotinylated CTP followed by affinity purification, and a CTP analog amenable to click chemistry.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance indicators for each method, offering a clear comparison to inform your experimental design.

FeatureFluorescent CTP AnalogBiotinylated CTP with Affinity PurificationCTP Analog with Click Chemistry
Principle of Detection Direct fluorescence detection of the incorporated analog.Affinity capture of biotinylated RNA using streptavidin-coated beads.Covalent ligation of a reporter molecule (e.g., fluorophore, biotin) to an RNA-incorporated CTP analog containing a bioorthogonal handle (e.g., azide (B81097) or alkyne).
Incorporation Efficiency Can be high; for example, the fluorescent analog tCTP is incorporated by T7 RNA polymerase with a 2-fold higher catalytic efficiency than natural CTP.[1][2][3]Generally lower efficiency to avoid steric hindrance. A common ratio is 1 biotin-CTP to 4 unlabeled CTPs. Higher ratios may inhibit transcription.[4]High incorporation rates are achievable, with minimal perturbation to transcription reported.
Detection Sensitivity Moderate; depends on the quantum yield of the fluorophore and the abundance of the transcript.High; the strong biotin-streptavidin interaction allows for efficient enrichment even of low-abundance transcripts.Very high; the click reaction is highly efficient and specific, leading to excellent signal-to-noise ratios.[5]
Potential for Bias The bulky fluorophore may alter RNA structure, function, and interactions.The presence of biotin (B1667282) can affect RNA structure and protein binding. Elution conditions can be harsh, potentially disrupting weaker interactions.[6]Minimal; the bioorthogonal handle is small, and the subsequent labeling reaction is highly specific and occurs under mild conditions.
Downstream Applications Fluorescence microscopy, FRET, and other imaging-based assays.RNA pull-down assays, identification of RNA-binding proteins, and transcript enrichment for sequencing.A wide range of applications, including imaging, pull-downs, and sequencing, depending on the reporter molecule used.
Ease of Use Relatively simple; direct detection after incorporation.Multi-step process involving transcription, purification, binding, washing, and elution.Multi-step process involving transcription, purification, and the click chemistry reaction.

Experimental Workflows

The following diagrams illustrate the experimental workflows for each validation method.

G cluster_0 Fluorescent CTP Analog Workflow A0 In Vitro Transcription with Fluorescent CTP Analog B0 RNA Purification A0->B0 C0 Direct Detection (e.g., Gel Electrophoresis, Microscopy) B0->C0

Caption: Workflow for validating CTP incorporation using a fluorescent CTP analog.

G cluster_1 Biotinylated CTP Workflow A1 In Vitro Transcription with Biotin-CTP B1 RNA Purification A1->B1 C1 Incubation with Streptavidin Beads B1->C1 D1 Washing Steps C1->D1 E1 Elution and/or On-Bead Analysis D1->E1

Caption: Workflow for validating CTP incorporation using biotinylated CTP and affinity purification.

G cluster_2 CTP Analog with Click Chemistry Workflow A2 In Vitro Transcription with Azide/Alkyne-CTP B2 RNA Purification A2->B2 C2 Click Reaction with Reporter Molecule B2->C2 D2 Removal of Excess Reagents C2->D2 E2 Detection/Analysis D2->E2

Caption: Workflow for validating CTP incorporation using a CTP analog and click chemistry.

Experimental Protocols

Here are detailed methodologies for the key experiments involved in each validation technique.

In Vitro Transcription with Modified CTP

This is the initial step for all three methods, with slight variations in the nucleotide mix.

  • Template DNA: Linearized plasmid DNA or a PCR product containing a T7, T3, or SP6 promoter upstream of the sequence of interest.

  • Reagents:

    • Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine)

    • RNase inhibitor

    • ATP, GTP, UTP (at a concentration of ~2 mM each)

    • Unlabeled CTP and the modified CTP analog (the ratio will vary depending on the method)

    • T7, T3, or SP6 RNA polymerase

  • Protocol:

    • Assemble the transcription reaction on ice. For a 20 µL reaction, combine the transcription buffer, RNase inhibitor, ATP, GTP, and UTP.

    • Add the unlabeled CTP and the modified CTP analog. For biotin-CTP, a 4:1 ratio of unlabeled to labeled CTP is common.[4] For fluorescent or click-chemistry-amenable analogs, the ratio can be adjusted based on the desired labeling density.

    • Add the template DNA (typically 200-500 ng).

    • Add the RNA polymerase and mix gently.

    • Incubate at 37°C for 2-4 hours.

    • (Optional) Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to degrade the DNA template.

    • Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Biotin-RNA Pull-Down

This protocol is for the capture of biotinylated RNA, often to identify interacting proteins.

  • Materials:

    • Biotinylated RNA (from the in vitro transcription step)

    • Cell lysate containing potential RNA-binding proteins

    • Streptavidin-coated magnetic beads

    • Binding buffer (e.g., TENT buffer: Tris, EDTA, NaCl, Triton)

    • Wash buffer (same as binding buffer)

    • Elution buffer (e.g., Laemmli sample buffer for Western blotting)

  • Protocol:

    • Prepare the cell lysate, ensuring to include protease and RNase inhibitors.

    • Incubate the biotinylated RNA with the cell lysate to allow for the formation of RNA-protein complexes (typically for 30 minutes at room temperature).

    • Wash the streptavidin beads with binding buffer.

    • Add the washed beads to the RNA-protein mixture and incubate for another 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the beads.

    • Use a magnetic stand to separate the beads from the supernatant.

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the RNA-protein complexes from the beads using an appropriate elution buffer. For protein analysis by Western blot, boil the beads in Laemmli sample buffer.

Click Chemistry Labeling of RNA

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label RNA that has been transcribed with an alkyne- or azide-modified CTP.

  • Materials:

    • RNA containing an azide or alkyne modification

    • Reporter molecule with the corresponding alkyne or azide (e.g., a fluorescent dye or biotin)

    • Copper(II) sulfate (B86663) (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper ligand (e.g., THPTA) to stabilize the Cu(I) ion

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Protocol:

    • In a microcentrifuge tube, dissolve the modified RNA in the reaction buffer.

    • Add the azide- or alkyne-containing reporter molecule.

    • Add the copper ligand, followed by the CuSO4.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

    • Purify the labeled RNA to remove excess reagents, for example, by ethanol precipitation or using a spin column.

Conclusion

The choice of method for validating CTP incorporation into newly synthesized RNA depends heavily on the specific research question and the downstream applications. Direct detection with fluorescent CTP analogs is straightforward but may be limited by potential steric hindrance and moderate sensitivity. Biotin-CTP with affinity purification is a powerful tool for enrichment and pull-down assays, though the labeling density must be carefully optimized. CTP analogs coupled with click chemistry offer a highly sensitive and versatile approach with minimal perturbation to the RNA molecule, making it suitable for a wide array of applications. By understanding the quantitative performance and experimental workflows of each method, researchers can select the most appropriate strategy for their studies.

References

A Comparative Analysis of CTP and Other Pyrimidine Triphosphates in Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cytidine Triphosphate (CTP) with other pyrimidine (B1678525) triphosphates, primarily Uridine Triphosphate (UTP), in the context of transcription. Understanding the distinct roles and biochemical properties of these essential building blocks of RNA is crucial for optimizing in vitro transcription reactions, interpreting experimental results, and developing novel therapeutic strategies. This document summarizes key performance data, details relevant experimental protocols, and visualizes important biochemical pathways and workflows.

Introduction

During transcription, RNA polymerase enzymes polymerize ribonucleoside triphosphates (NTPs) into a complementary RNA strand based on a DNA template. While all four NTPs (ATP, GTP, CTP, and UTP) are fundamental substrates, the pyrimidine triphosphates, CTP and UTP, exhibit noteworthy differences in their biosynthesis, intracellular concentrations, and incorporation kinetics. These differences can have significant implications for transcription efficiency, fidelity, and regulation.

CTP is synthesized from UTP by the enzyme CTP synthase, making the intracellular pools of these two pyrimidines intrinsically linked. Notably, cellular concentrations of CTP are often the lowest among the four NTPs, suggesting that its availability can be a rate-limiting factor for RNA synthesis. This guide delves into a comparative analysis of CTP and other pyrimidine triphosphates, providing researchers with the necessary information to make informed decisions in their experimental designs.

Data Presentation: Quantitative Comparison of Pyrimidine Triphosphates in Transcription

The following tables summarize key quantitative data comparing the performance of CTP and UTP in various aspects of transcription.

Table 1: Kinetic Parameters of T7 RNA Polymerase for CTP and UTP

NucleotideK_d (mM)k_pol (s⁻¹)
UTP (correct)Not reliably determined due to high efficiency>150
CTP (incorrect)2.23 ± 0.614.98 ± 0.71

Data from a pre-steady-state kinetic analysis of single nucleotide incorporation by T7 RNA polymerase. The experiment measured the incorporation of a correct nucleotide (UTP) versus an incorrect nucleotide (CTP) at a specific position on a DNA template.[1]

Table 2: General Error Rates of RNA Polymerases

RNA PolymeraseOrganism/SystemError Rate (per base)
RNA Polymerase IISaccharomyces cerevisiae~10⁻⁵ to 10⁻⁶
T7 RNA PolymeraseIn vitro~1 in 100,000 (~1 x 10⁻⁵)

General fidelity of RNA polymerases provides a baseline for understanding the context in which pyrimidine triphosphate selection occurs. Specific misincorporation rates can vary depending on the template sequence and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for specific research needs.

In Vitro Transcription (IVT) Assay

This protocol is a standard method for synthesizing RNA from a DNA template in vitro and can be adapted to study the effects of varying CTP and UTP concentrations.

Materials:

  • Linearized DNA template with a T7 promoter (50-100 ng/µL)

  • T7 RNA Polymerase (e.g., 15 U/µL)

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, UTP (10 mM each for a standard reaction)

  • RNase Inhibitor (e.g., 2 U/µL)

  • Pyrophosphatase (e.g., 0.005 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction mixture at room temperature in the following order:

    • Nuclease-free water

    • 10X Transcription Buffer

    • NTPs (to desired final concentrations)

    • RNase Inhibitor

    • Pyrophosphatase

    • DNA template

    • T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 1-2 hours.

  • To terminate the reaction, add DNase I and incubate for 15 minutes at 37°C to digest the DNA template.

  • Purify the synthesized RNA using a suitable method (e.g., spin column purification or phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • Quantify the RNA yield using spectrophotometry (A260) or a fluorometric assay (e.g., Qubit).[2][3]

Single-Nucleotide Incorporation Assay

This assay allows for the detailed kinetic analysis of the incorporation of a single nucleotide by RNA polymerase.

Materials:

  • Purified RNA Polymerase

  • DNA template with a promoter and a defined sequence for stalling the polymerase

  • RNA primer labeled with ³²P at the 5' end

  • A subset of NTPs to allow transcription to the stall site

  • The specific NTP (e.g., CTP or UTP, can be ³²P-labeled) to be assayed for incorporation

  • Quench solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Assemble the Elongation Complex:

    • Anneal the labeled RNA primer to the DNA template.

    • Incubate the RNA/DNA hybrid with RNA polymerase to form a stable elongation complex.

    • Add the subset of NTPs to allow the polymerase to transcribe to the desired stall site, one base before the position of interest.

  • Initiate Incorporation:

    • Rapidly mix the stalled elongation complex with the specific NTP (the substrate for the incorporation event being studied). This is often done using a quench-flow apparatus for precise timing.

  • Quench the Reaction:

    • After a defined time interval (ranging from milliseconds to minutes), stop the reaction by adding a quench solution.

  • Analyze the Products:

    • Denature the samples and resolve the RNA products on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

    • Quantify the amount of extended RNA product at each time point to determine the rate of nucleotide incorporation.[1][4][5]

Visualizations

The following diagrams illustrate key pathways and workflows related to the role of pyrimidine triphosphates in transcription.

CTP_Biosynthesis CTP Biosynthesis Pathway UTP UTP CTP_synthase CTP Synthase UTP->CTP_synthase RNA_Polymerase RNA Polymerase UTP->RNA_Polymerase CTP CTP CTP_synthase->CTP amination Glutamate Glutamate CTP_synthase->Glutamate ADP_Pi ADP + Pi CTP_synthase->ADP_Pi CTP->RNA_Polymerase Glutamine Glutamine Glutamine->CTP_synthase ATP ATP ATP->CTP_synthase RNA RNA RNA_Polymerase->RNA Transcription

Caption: De novo biosynthesis of CTP from UTP.

Single_Nucleotide_Incorporation_Workflow Single-Nucleotide Incorporation Assay Workflow cluster_prep 1. Elongation Complex Assembly cluster_reaction 2. Incorporation Reaction cluster_analysis 3. Product Analysis DNATemplate DNA Template ElongationComplex Stalled Elongation Complex DNATemplate->ElongationComplex RNAPrimer 32P-labeled RNA Primer RNAPrimer->ElongationComplex RNAPol RNA Polymerase RNAPol->ElongationComplex NTP_subset NTPs (subset) NTP_subset->ElongationComplex QuenchFlow Rapid Mixing (Quench-Flow) ElongationComplex->QuenchFlow TestNTP Test NTP (e.g., CTP or UTP) TestNTP->QuenchFlow Quench Quench Solution (EDTA) QuenchFlow->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Autoradiography/ Phosphorimaging PAGE->Imaging Quantification Quantification & Kinetic Analysis Imaging->Quantification

Caption: Experimental workflow for a single-nucleotide incorporation assay.

Comparative Discussion

Transcription Efficiency

The overall yield of an in vitro transcription reaction is dependent on the concentration of all four NTPs. Studies have shown that increasing the concentration of each NTP can lead to higher RNA yields, up to a certain point. The ratio of magnesium ions to NTPs is also a critical factor, as Mg²⁺ is an essential cofactor for RNA polymerase and also chelates NTPs.

While there is limited direct comparative data on the effect of varying the CTP to UTP ratio on overall transcription yield, the lower intracellular concentration of CTP suggests that it could become a limiting substrate under certain conditions. In standard IVT protocols, all four NTPs are typically provided at equimolar concentrations to ensure that no single nucleotide becomes rate-limiting.[2][3]

Transcription Fidelity

Transcription fidelity, or the accuracy of nucleotide incorporation, is a critical aspect of gene expression. RNA polymerases have an intrinsic error rate, and the selection of the correct NTP is a key determinant of this fidelity. The kinetic data presented in Table 1 demonstrates that T7 RNA polymerase has a much higher polymerization rate (k_pol) for the correct nucleotide (UTP) compared to an incorrect one (CTP) at a given position.[1] The dissociation constant (K_d) for the incorrect nucleotide is also significantly higher, indicating weaker binding.

The relative concentrations of correct and incorrect NTPs can influence the misincorporation rate. A higher concentration of an incorrect NTP relative to the correct one can increase the probability of a misincorporation event. Therefore, maintaining a balanced ratio of CTP to UTP is important for high-fidelity transcription.

Non-Canonical Roles

Beyond its canonical role as a building block for RNA synthesis, CTP is involved in other cellular processes, such as phospholipid biosynthesis. However, a distinct, non-canonical role for CTP in the direct regulation of transcription, for instance as a signaling molecule, is not as well-established as for some other nucleotides like ATP and GTP.

The regulation of CTP synthesis itself, however, is tightly linked to the cell cycle and proliferation. CTP synthase, the enzyme that produces CTP from UTP, is allosterically regulated by CTP (feedback inhibition) and GTP (activation). This regulation ensures a balanced supply of pyrimidine nucleotides for DNA and RNA synthesis. Dysregulation of CTP synthase has been implicated in cancer, highlighting the importance of maintaining appropriate CTP pools.

Conclusion

References

A Researcher's Guide to Comparing Commercial CTP Disodium Salt for Optimal Experimental Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of critical reagents like Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt are paramount to achieving reliable and reproducible experimental outcomes. As a key building block for RNA synthesis and a vital component in various cellular processes, the efficiency of CTP from different commercial sources can significantly impact the results of in vitro transcription, drug discovery assays, and other sensitive applications.[1][2][3]

This guide provides a comprehensive framework for comparing the efficiency of CTP disodium salt from various commercial suppliers. It outlines detailed experimental protocols for assessing purity, identity, stability, and functional performance. By following these protocols, researchers can make informed decisions and select the most suitable CTP source for their specific needs.

Key Performance Parameters and Hypothetical Comparison

The following table summarizes the key quality attributes for comparing CTP disodium salt from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The presented data is hypothetical but represents realistic expectations from the analytical and functional assays detailed in this guide.

Parameter Supplier A Supplier B Supplier C Method
Purity by HPLC (% Area) 99.2%97.5%95.8%Anion-Exchange HPLC
Identity Confirmation ConfirmedConfirmedConfirmedLC-MS
Moisture Content (%) 1.5%3.2%4.5%Karl Fischer Titration
Stability (Purity after Stress) 98.5%95.1%92.3%Stability-Indicating HPLC
In Vitro Transcription Yield (µg RNA) 120 µg105 µg85 µgIVT Assay
CTP Synthetase Activity (Vmax) 350 pmol/min330 pmol/min290 pmol/minCTP Synthetase Assay

Experimental Protocols

To ensure a thorough and unbiased comparison, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.

Purity and Identity Analysis by HPLC-MS

This protocol describes a method to determine the purity of CTP disodium salt and confirm its identity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

a. Materials and Reagents:

  • CTP disodium salt samples from different suppliers

  • Ultrapure water

  • Ammonium formate (B1220265)

  • Formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Anion-exchange HPLC column (e.g., WAX-1) or a C18 column for ion-pair chromatography

  • HPLC system with UV detector

  • Mass spectrometer

b. Sample Preparation:

  • Prepare a stock solution of each CTP sample at a concentration of 1 mg/mL in ultrapure water.

  • Further dilute the stock solutions to a working concentration of 50 µg/mL for HPLC analysis.

c. HPLC-MS Conditions:

  • Column: Anion-exchange column (e.g., WAX-1)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 272 nm and Mass Spectrometry in negative ion mode.

d. Data Analysis:

  • Calculate the purity of each sample by determining the percentage area of the CTP peak relative to the total peak area in the chromatogram.

  • Confirm the identity of the CTP peak by comparing its mass-to-charge ratio (m/z) with the theoretical value.

Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to assess the stability of CTP from different sources.

a. Forced Degradation Conditions:

  • Acid Hydrolysis: Incubate CTP solution (1 mg/mL) in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Incubate CTP solution (1 mg/mL) in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat CTP solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid CTP powder at 80°C for 48 hours.

b. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Prepare all samples for HPLC analysis as described in the purity testing protocol.

  • Analyze the samples using the same HPLC method.

c. Data Analysis:

  • Determine the percentage of CTP remaining after each stress condition.

  • Observe the formation of any degradation peaks in the chromatogram. A superior product will show less degradation.

Functional Efficiency in an In Vitro Transcription (IVT) Assay

This protocol evaluates the performance of CTP from different suppliers in a standard in vitro transcription reaction to synthesize a specific RNA molecule.[3][4][5][6][7]

a. Materials and Reagents:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)

  • ATP, GTP, UTP solutions (high purity)

  • CTP solutions from different suppliers (at the same concentration)

  • RNase inhibitor

  • DNase I (RNase-free)

b. IVT Reaction Setup (for a 20 µL reaction):

  • Combine 4 µL of 5x transcription buffer, 2 µL of 100 mM DTT, 1 µL of RNase inhibitor, and 1 µg of linearized DNA template.

  • Add 2 µL of 10 mM ATP, 2 µL of 10 mM GTP, and 2 µL of 10 mM UTP.

  • Add 2 µL of the 10 mM CTP solution from one of the suppliers.

  • Add ultrapure water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of T7 RNA Polymerase.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by adding 1 µL of DNase I and incubate for an additional 15 minutes at 37°C.

c. Analysis of RNA Yield:

  • Purify the synthesized RNA using a suitable column-based kit or ethanol (B145695) precipitation.

  • Quantify the RNA yield using a spectrophotometer (measuring absorbance at 260 nm) or a fluorometric assay.

d. Data Analysis:

  • Compare the total RNA yield obtained using CTP from each supplier. A higher yield indicates better performance of the CTP in the enzymatic reaction.

Performance in a CTP Synthetase Activity Assay

This assay measures the ability of CTP from different sources to act as a substrate for CTP synthetase, an essential enzyme in nucleotide metabolism.[8][9][10][11][12]

a. Materials and Reagents:

  • Purified CTP synthetase enzyme

  • Assay buffer (containing Tris-HCl, MgCl₂, ATP, UTP, glutamine, and GTP)

  • CTP solutions from different suppliers (as substrates)

  • LC-MS system for CTP quantification

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing the assay buffer and CTP synthetase.

  • Initiate the reaction by adding the CTP solution from one of the suppliers.

  • Incubate the reaction at 37°C.

  • Take aliquots at different time points (e.g., 0, 5, 10, 15, and 20 minutes).

  • Stop the reaction in the aliquots by adding a quenching solution (e.g., perchloric acid).

c. Analysis:

  • Analyze the amount of CTP produced at each time point using a validated LC-MS method.

d. Data Analysis:

  • Plot the concentration of CTP produced over time to determine the initial reaction velocity.

  • Calculate the Vmax (maximum reaction velocity) for the CTP from each supplier. A higher Vmax indicates a more efficient substrate.

Visualizing the Process: Workflows and Pathways

To better understand the experimental design and the biological context of CTP, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement & Initial Characterization cluster_analysis Analytical & Stability Testing cluster_functional Functional Assays cluster_decision Decision CTP_A CTP Supplier A Purity Purity & Identity (HPLC-MS) CTP_A->Purity CTP_B CTP Supplier B CTP_B->Purity CTP_C CTP Supplier C CTP_C->Purity Stability Stability (Forced Degradation) Purity->Stability IVT In Vitro Transcription Stability->IVT Enzyme CTP Synthetase Assay IVT->Enzyme Decision Select Optimal Supplier Enzyme->Decision

Caption: Experimental workflow for comparing CTP disodium salt sources.

Phospholipid_Synthesis_Pathway CTP CTP CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG CDP-DAG Synthase PhosphatidicAcid Phosphatidic Acid PhosphatidicAcid->CDP_DAG Phosphatidylinositol Phosphatidylinositol CDP_DAG->Phosphatidylinositol Cardiolipin Cardiolipin CDP_DAG->Cardiolipin

Caption: Simplified pathway of CTP in phospholipid synthesis.

Decision_Logic Start Start Evaluation PurityCheck Purity > 99%? Start->PurityCheck StabilityCheck High Stability? PurityCheck->StabilityCheck Yes Reject Reject Supplier PurityCheck->Reject No IVTCheck High IVT Yield? StabilityCheck->IVTCheck Yes StabilityCheck->Reject No Select Select Supplier IVTCheck->Select Yes IVTCheck->Reject No

Caption: Logic diagram for selecting the optimal CTP disodium salt supplier.

References

Cross-Validation of CTP Quantification: A Comparative Guide to Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of Cytidine Triphosphate (CTP) is crucial for understanding a range of cellular processes, from nucleic acid synthesis to lipid metabolism. This guide provides an objective comparison of common experimental methods for measuring CTP and CTP synthase activity, offering detailed protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

Cytidine Triphosphate (CTP) is an essential pyrimidine (B1678525) nucleotide that serves as a vital building block for RNA synthesis and is involved in the biosynthesis of phospholipids.[1][2][3][4][5] The enzyme responsible for the de novo synthesis of CTP is CTP synthase, which catalyzes the conversion of Uridine Triphosphate (UTP) to CTP.[6][7][8] Given its central role in cell metabolism and proliferation, CTP synthase is a recognized target for drug development in cancer and infectious diseases.[7][9]

Accurate measurement of intracellular CTP pools or the enzymatic activity of CTP synthase is fundamental to research in these areas. The choice of analytical method can significantly impact the precision, sensitivity, and throughput of these measurements. This guide compares the two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—along with enzymatic assays for determining CTP synthase activity.

Comparative Analysis of CTP Quantification Methods

The selection of a quantification method depends on the specific requirements of the experiment, such as the need for high sensitivity, the ability to measure multiple analytes simultaneously, or the availability of specialized equipment.

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by UV absorbance.[10][11]Separation by chromatography, detection by mass-to-charge ratio.[3][4]Coupled enzyme reactions leading to a detectable signal (e.g., colorimetric, fluorescent).[2]
Primary Application Quantification of known nucleotides.High-sensitivity quantification and identification of multiple nucleotides and their analogues.[3][12]Measurement of CTP synthase enzymatic activity.[2][4]
Sensitivity Lower to moderate.High to very high.[3]Moderate to high, depends on the specific assay design.
Selectivity Good, but can have interference from co-eluting compounds with similar UV spectra.[13]Excellent, highly specific due to mass-based detection.[3]High, but can be susceptible to interference from other enzymes or compounds in the lysate.
Lower Limit of Quantification (LLOQ) Typically in the low µM to high nM range.Can achieve sub-nM to low pM levels (e.g., 0.01 µg/mL for CTP).[3]Varies; dependent on enzyme kinetics and detection method.
Multiplexing Possible for several nucleotides, but resolution can be challenging.[10]Excellent; capable of simultaneously quantifying a dozen or more nucleotides.[3][10]Typically measures a single enzyme's activity.
Equipment Cost Moderate.High.Low to moderate.
Throughput Moderate.High, especially with modern UPLC systems.Can be high, especially in microplate formats.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and cross-validating experimental findings. Below are foundational protocols for the quantification of CTP and the measurement of CTP synthase activity.

Protocol 1: CTP Quantification by HPLC-UV

This method is based on the separation of nucleotides from a cell extract using a reversed-phase or ion-exchange column followed by detection using a UV detector.

1. Sample Preparation (Cell Extraction):

  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells using a cold extraction buffer (e.g., 60% methanol (B129727) or a trichloroacetic acid solution).
  • Centrifuge the lysate to pellet proteins and cellular debris.
  • Collect the supernatant containing the nucleotides.
  • Samples may require a solid-phase extraction (SPE) step for cleanup and concentration.[10]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[14][15]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: UV absorbance at 254 nm or 272 nm.[10]
  • Quantification: Compare the peak area of CTP in the sample to a standard curve generated from known concentrations of a CTP standard.

Protocol 2: CTP Quantification by LC-MS/MS

This highly sensitive and specific method is ideal for samples with low CTP concentrations or for studies requiring the simultaneous measurement of multiple nucleotides.

1. Sample Preparation:

  • Follow the same cell extraction procedure as for HPLC. A weak anion-exchanger (WAX) solid-phase extraction (SPE) cartridge can be used for sample cleanup.[3]
  • Incorporate a stable isotope-labeled CTP analog as an internal standard to improve quantification accuracy.[4]

2. LC-MS/MS Conditions:

  • LC Column: Porous graphitic carbon or a polar-RP column is often used for good retention and separation of polar nucleotides.[3][9]
  • Mobile Phase: Typically involves a gradient elution with eluents containing reagents like hexylamine (B90201) and diethylamine (B46881) (DEA) to improve peak shape and retention.[3]
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[3]
  • MRM Transitions: Specific precursor-to-product ion transitions for CTP and the internal standard are monitored for quantification.

Protocol 3: CTP Synthase Activity Assay (Enzymatic)

This assay measures the rate of CTP formation by CTP synthase in a cell lysate by quantifying a product of the reaction.

1. Lysate Preparation:

  • Prepare cell extracts in a neutral to basic buffer (pH 7.5-8.5) to preserve enzyme activity.[13]
  • Determine the total protein concentration of the lysate for normalization.

2. Reaction Mixture:

  • Prepare a reaction buffer containing the substrates: UTP, ATP, glutamine, and Mg2+.
  • Initiate the reaction by adding the cell lysate to the reaction mixture.
  • Incubate at a controlled temperature (e.g., 37°C) for a set period during which the reaction is linear.[2][13]

3. Detection and Quantification:

  • Method A (Direct CTP Measurement): Stop the reaction (e.g., with acid) and measure the amount of CTP produced using HPLC or LC-MS/MS as described above.[4][13]
  • Method B (Coupled Glutamate (B1630785) Measurement): A novel approach measures the co-product glutamate. The amount of glutamate is determined using glutamate dehydrogenase, where the reaction is monitored spectrophotometrically.[2]

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual reference for complex processes.

G cluster_0 Kennedy Pathway (Phospholipid Synthesis) CTP CTP Phosphocholine Phosphocholine CTP->Phosphocholine Choline Choline Choline->Phosphocholine ATP_Choline ATP ADP_Choline ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Choline Phosphotransferase DAG Diacylglycerol (DAG) DAG->PC CMP CMP

Caption: CTP is a key substrate in the Kennedy pathway for the synthesis of phosphatidylcholine.

G cluster_workflow Comparative Workflow: CTP Quantification cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method start Cell Sample extraction Nucleotide Extraction start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc_analysis HPLC Separation cleanup->hplc_analysis lcms_analysis LC Separation cleanup->lcms_analysis uv_detection UV Detection (272 nm) hplc_analysis->uv_detection hplc_quant Quantification vs. Standard Curve uv_detection->hplc_quant ms_detection Tandem MS Detection (MRM) lcms_analysis->ms_detection lcms_quant Quantification vs. Internal Standard ms_detection->lcms_quant

Caption: Workflow comparison for CTP quantification using HPLC-UV and LC-MS/MS methods.

References

CTP vs. dCTP: A Comparative Guide to RNA and DNA Polymerase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate synthesis of nucleic acids is fundamental to life, underpinning everything from genetic inheritance to gene expression. The enzymes responsible for this intricate process, DNA and RNA polymerases, exhibit a remarkable degree of specificity for their respective nucleotide substrates. This guide provides an in-depth comparison of the utilization of cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP) by these polymerases, supported by experimental data, detailed protocols, and mechanistic diagrams. Understanding this specificity is crucial for researchers in molecular biology, genetics, and for professionals involved in the development of antiviral and anticancer therapies that often target these fundamental cellular processes.

At a Glance: The Core Distinction

The primary difference between CTP and dCTP lies in the sugar moiety of the nucleotide. CTP contains a ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position. In contrast, dCTP possesses a deoxyribose sugar, which lacks this 2'-hydroxyl group. This seemingly minor structural variance is the linchpin of the differential recognition and incorporation by RNA and DNA polymerases.

Quantitative Comparison of Nucleotide Incorporation

The specificity of a polymerase for its cognate nucleotide over a non-cognate one can be quantified by comparing their kinetic parameters, primarily the Michaelis constant (KM or Kd) and the maximum rate of incorporation (kcat or kpol). A lower KM/Kd indicates a higher binding affinity, while a higher kcat/kpol signifies a faster catalytic rate. The catalytic efficiency is often expressed as the ratio kcat/KM.

The following table summarizes the kinetic data for the incorporation of dCTP and CTP by different polymerases.

PolymeraseSubstrateKd (µM)kpol (s⁻¹)Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Selectivity (dCTP/CTP)
Vent DNA Polymerase dCTP74650.886000-fold[1]
CTP11000.1600.000145
T7 RNA Polymerase CTP~80 (for ATP)~220 (for ATP)~2.75 (for ATP)High (qualitative)
dCTP---
Yeast DNA Polymerase δ dCTP---13,000-fold[2]
CTP---

The Molecular Basis of Specificity: A Tale of Two Active Sites

The high fidelity of DNA and RNA polymerases in selecting the correct nucleotide is primarily attributed to the specific architecture of their active sites.

DNA Polymerase: The "Steric Gate" Mechanism

DNA polymerases have evolved a highly effective mechanism to exclude ribonucleotides like CTP from their active site. This is often referred to as the "steric gate" model. A bulky amino acid residue, typically a tyrosine or glutamate, is positioned in the nucleotide-binding pocket in such a way that it would sterically clash with the 2'-hydroxyl group of an incoming ribonucleotide.[3][4][5] This steric hindrance prevents the proper alignment of the ribonucleotide for catalysis, leading to its rejection.[3][4]

StericGate cluster_DNA_Polymerase DNA Polymerase Active Site dCTP dCTP (No 2'-OH) ActiveSite Nucleotide Binding Pocket dCTP->ActiveSite Fits CTP CTP (with 2'-OH) StericGate Steric Gate (e.g., Tyrosine) CTP->StericGate Steric Clash Incorporation Incorporation ActiveSite->Incorporation Correct Geometry Rejection Rejection StericGate->Rejection Incorrect Geometry

Caption: Steric Gate Mechanism in DNA Polymerase.

RNA Polymerase: A Welcoming Environment for Ribonucleotides

In contrast to DNA polymerases, the active site of RNA polymerases is specifically designed to accommodate the 2'-hydroxyl group of ribonucleotides. Instead of a steric clash, the active site often contains residues that can form hydrogen bonds with the 2'-OH group, thereby stabilizing the correct positioning of the ribonucleotide for catalysis. This electrostatic interaction is a key determinant of the enzyme's specificity for ribonucleotides over deoxynucleotides.[3]

RNAPolymerase cluster_RNA_Polymerase RNA Polymerase Active Site CTP CTP (with 2'-OH) StabilizingResidue Stabilizing Residue (e.g., Aspartate) CTP->StabilizingResidue Hydrogen Bond dCTP dCTP (No 2'-OH) ActiveSite Nucleotide Binding Pocket dCTP->ActiveSite Weak Binding Rejection Rejection ActiveSite->Rejection Incorrect Geometry Incorporation Incorporation StabilizingResidue->Incorporation Correct Geometry

Caption: Ribonucleotide Stabilization in RNA Polymerase.

Experimental Protocols: Assessing Nucleotide Specificity

The determination of kinetic parameters for nucleotide incorporation is typically performed using pre-steady-state kinetic assays. These methods allow for the direct measurement of the rates of substrate binding and catalysis. A common technique is the rapid quench-flow experiment.

Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

Objective: To determine the kinetic parameters (Kd and kpol) for the incorporation of a single nucleotide (dCTP or CTP) by a polymerase.

Materials:

  • Purified DNA or RNA polymerase

  • Synthetic DNA or RNA template-primer duplex, with the primer 5'-radiolabeled (e.g., with 32P)

  • High-purity dCTP and CTP solutions of known concentrations

  • Reaction buffer (specific to the polymerase)

  • Quench solution (e.g., 0.5 M EDTA or 1 M HCl)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager and analysis software

  • Rapid quench-flow instrument

Methodology:

  • Enzyme-DNA/RNA Complex Formation: The polymerase is pre-incubated with the radiolabeled template-primer duplex to form a stable binary complex. This solution is loaded into one syringe of the rapid quench-flow instrument.

  • Nucleotide Solution: The nucleotide solution (dCTP or CTP) at a specific concentration is loaded into the second syringe.

  • Rapid Mixing and Reaction: The contents of the two syringes are rapidly mixed, initiating the nucleotide incorporation reaction. The reaction is allowed to proceed for a defined, short time interval (milliseconds to seconds).

  • Quenching: The reaction is rapidly stopped by mixing with the quench solution.

  • Time Course: Steps 3 and 4 are repeated for a series of different time intervals to generate a time course of product formation.

  • Product Analysis: The reaction products (extended primer) are separated from the unextended primer by denaturing PAGE.

  • Quantification: The amount of product formed at each time point is quantified using a phosphorimager.

  • Data Analysis: The product concentration is plotted against time. The resulting data is fit to a burst equation (for multiple turnovers) or a single-exponential equation (for single turnover) to determine the rate of incorporation (kpol). By repeating the experiment at various nucleotide concentrations, the dissociation constant (Kd) can be determined from the hyperbolic dependence of the observed rate on the nucleotide concentration.

ExperimentalWorkflow cluster_Preparation 1. Preparation cluster_Experiment 2. Rapid Quench-Flow Experiment cluster_Analysis 3. Analysis P_DNA Polymerase + Radiolabeled Primer/Template Mixing Rapid Mixing P_DNA->Mixing NTP dCTP or CTP Solution NTP->Mixing Reaction Reaction (ms to s) Mixing->Reaction Quenching Quenching Reaction->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Phosphorimaging PAGE->Imaging DataFit Data Fitting & Kinetic Parameter Determination Imaging->DataFit

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion and Implications

The specificity of DNA and RNA polymerases for dCTP and CTP, respectively, is a cornerstone of molecular biology, ensuring the integrity of the genome and the fidelity of gene expression. This discrimination is primarily achieved through the "steric gate" mechanism in DNA polymerases and specific stabilizing interactions in RNA polymerases. The quantitative data presented here underscore the remarkable efficiency of this selection process.

For researchers and drug development professionals, a deep understanding of these mechanisms is paramount. It informs the design of nucleotide analogs as antiviral and anticancer agents, which often function by targeting the active sites of viral or cellular polymerases. Furthermore, this knowledge is essential for optimizing molecular biology techniques such as PCR, reverse transcription, and in vitro transcription, where the fidelity of the polymerase is critical for the outcome of the experiment. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of polymerase specificity, paving the way for new discoveries and therapeutic innovations.

References

A Researcher's Guide to the Quantitative Analysis of CTP Incorporation in RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA transcription is paramount. The ability to accurately quantify the incorporation of nucleotides, such as cytidine (B196190) triphosphate (CTP), into newly synthesized RNA transcripts provides a powerful tool for elucidating mechanisms of gene regulation, evaluating the efficacy of therapeutic candidates, and dissecting the intricacies of RNA biology. This guide offers an objective comparison of key methodologies for the quantitative analysis of CTP incorporation, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable approach for your research needs.

This guide will delve into four principal strategies for quantifying CTP incorporation: metabolic labeling with clickable analogs, in vitro transcription with biotinylated CTP, in vitro transcription with a fluorescent CTP analog, and the classic method of radioactive labeling. Each method presents a unique set of advantages and limitations in terms of sensitivity, experimental complexity, and the nature of the data generated.

Comparative Analysis of Methodologies

The selection of an appropriate method for quantifying CTP incorporation is contingent on the specific experimental goals, available resources, and the biological system under investigation. The following table provides a quantitative and qualitative comparison of the four major approaches.

FeatureMetabolic Labeling (Click Chemistry)Biotin (B1667282) Labeling & CaptureFluorescent Labeling (in vitro)Radioactive Labeling (in vitro)
Principle In vivo or in vitro incorporation of a CTP analog with a clickable moiety (e.g., alkyne), followed by biotinylation and detection/capture.In vitro incorporation of biotin-conjugated CTP, followed by capture on a streptavidin matrix.In vitro incorporation of a fluorescent CTP analog, allowing for direct optical quantification.In vitro incorporation of [α-³²P]CTP, with quantification via scintillation counting or autoradiography.
Typical Labeling Efficiency High (>90% for some methods like SLAM-seq using 4sU)[1]High, with as few as 10 biotinylated residues per ~500 nt transcript ensuring >90% binding efficiency.[2]Dependent on the analog; for instance, tCTP is incorporated by T7 RNA polymerase with a 2-fold higher catalytic efficiency than CTP.[3]High, with over 50% of the label incorporated in a 10-minute reaction.[4]
Signal-to-Noise Ratio High, due to the specificity of the click reaction.[5]High, owing to the strong and specific biotin-streptavidin interaction.Good, but can be influenced by background fluorescence.Excellent, with very low background.
Primary Application In vivo and in vitro analysis of nascent RNA; suitable for qPCR, microarrays, and sequencing.In vitro transcription analysis; ideal for pull-down assays and enrichment of specific transcripts.In vitro transcription studies; enables real-time or endpoint fluorescence-based quantification.Gold standard for in vitro transcription quantification; highly sensitive for detecting low abundance transcripts.
Mode of Analysis Genome-wide (with sequencing) or gene-specific (with qPCR).Gene-specific or transcript-specific.Gene-specific or transcript-specific.Gene-specific or transcript-specific.
Advantages Applicable in living cells, non-radioactive, high specificity.Non-radioactive, highly specific interaction, versatile for pull-down assays.Non-radioactive, direct detection without secondary reagents, suitable for high-throughput screening.Highest sensitivity, well-established protocols.
Disadvantages Potential for cytotoxicity with some analogs, multi-step protocol.Limited to in vitro applications, potential for steric hindrance by biotin.Limited to in vitro applications, fluorescent properties of the analog may differ from natural nucleotides.Use of hazardous radioactive materials, requires specialized equipment and disposal procedures.
Commercial Availability Kits available (e.g., Click-iT™ Nascent RNA Capture Kit).[5][6][7][8]Biotinylated CTP and streptavidin beads are commercially available.Fluorescent CTP analogs are available from specialized suppliers.Radiolabeled nucleotides are commercially available.

Experimental Protocols

Metabolic Labeling of Nascent RNA with Click Chemistry

This protocol is based on the principles of the Click-iT™ Nascent RNA Capture Kit, which utilizes the incorporation of 5-ethynyl uridine (B1682114) (EU), an analog of uridine. While this protocol specifies EU, the same principle applies to clickable CTP analogs.

Materials:

  • Click-iT™ Nascent RNA Capture Kit (or individual components: 5-ethynyl uridine, biotin azide, copper (II) sulfate, reaction buffers)

  • Cell culture reagents

  • RNA isolation kit

  • Streptavidin magnetic beads

Procedure:

  • Labeling of Nascent RNA:

    • Culture cells to the desired confluency.

    • Add 5-ethynyl uridine (EU) to the culture medium at a final concentration of 0.1-1 mM.

    • Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the experimental goals.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard RNA purification kit.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail containing the EU-labeled RNA, biotin azide, copper (II) sulfate, and reaction buffer.

    • Incubate the reaction for 30 minutes at room temperature with gentle vortexing.[2]

  • Purification of Biotinylated RNA:

    • Precipitate the RNA using ethanol (B145695) and glycogen.

    • Resuspend the RNA pellet in an appropriate buffer.

  • Capture of Nascent RNA:

    • Prepare streptavidin magnetic beads by washing them with the provided wash buffer.

    • Incubate the biotinylated RNA with the prepared streptavidin magnetic beads for 30 minutes at room temperature to allow for binding.

    • Wash the beads to remove non-biotinylated RNA.

  • Elution and Downstream Analysis:

    • Elute the captured nascent RNA from the beads.

    • The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.

In Vitro Transcription with Biotinylated CTP and Streptavidin Pulldown

Materials:

  • Linearized DNA template with a T7 or SP6 promoter

  • T7 or SP6 RNA polymerase

  • ATP, GTP, UTP, and Biotin-16-CTP

  • RNase inhibitor

  • DNase I (RNase-free)

  • Streptavidin agarose (B213101) beads

  • RNA purification kit

  • Binding and wash buffers

Procedure:

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction by combining the linearized DNA template, ATP, GTP, UTP, Biotin-16-CTP, RNase inhibitor, and T7 or SP6 RNA polymerase in the appropriate reaction buffer.

    • Incubate the reaction at 37°C for 1-2 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.

  • RNA Purification:

    • Purify the biotinylated RNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Streptavidin Pulldown:

    • Resuspend the purified biotinylated RNA in a binding buffer.

    • Add streptavidin agarose beads to the RNA solution and incubate at room temperature for 1 hour with gentle rotation.[9]

    • Pellet the beads by centrifugation and wash them five times with wash buffer to remove non-specifically bound proteins and RNA.[9]

  • Analysis:

    • The captured biotinylated RNA can be eluted from the beads or used directly for downstream applications, such as identifying interacting proteins by Western blotting.

In Vitro Transcription with Fluorescent CTP Analog (tCTP)

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • ATP, GTP, UTP, and the fluorescent CTP analog tCTP

  • RNase inhibitor

  • DNase I (RNase-free)

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • In Vitro Transcription:

    • Set up the transcription reaction as described for biotin labeling, but replace the biotinylated CTP with the fluorescent analog tCTP. A range of tCTP to CTP ratios can be used to achieve different labeling densities.[3]

    • Incubate at 37°C for 1-2 hours.

  • DNase Treatment and Purification:

    • Remove the DNA template with DNase I and purify the fluorescently labeled RNA.

  • Quantification:

    • Measure the fluorescence of the purified RNA solution using a fluorescence plate reader or spectrophotometer at the appropriate excitation and emission wavelengths for tCTP (e.g., excitation at 375 nm and emission peak at 504 nm).[3]

    • The quantity of incorporated tCTP can be determined by comparing the fluorescence intensity to a standard curve of the free tCTP analog.

In Vitro Transcription with Radioactive [α-³²P]CTP

Materials:

  • Linearized DNA template with a T7 or SP6 promoter

  • T7 or SP6 RNA polymerase

  • ATP, GTP, UTP, and non-radioactive CTP

  • [α-³²P]CTP

  • RNase inhibitor

  • DNase I (RNase-free)

  • Scintillation counter and scintillation fluid

  • Phosphorimager screen (for gel analysis)

Procedure:

  • In Vitro Transcription:

    • Set up the transcription reaction in a shielded container. Combine the DNA template, ATP, GTP, UTP, a low concentration of non-radioactive CTP (e.g., 12 µM final concentration), [α-³²P]CTP, RNase inhibitor, and RNA polymerase.[10]

    • Incubate at 37°C for 10-60 minutes.

  • DNase Treatment and Purification:

    • Digest the DNA template with DNase I.

    • Purify the radiolabeled RNA using a suitable method that effectively removes unincorporated nucleotides (e.g., gel filtration or precipitation).

  • Quantification:

    • Scintillation Counting: Mix an aliquot of the purified RNA with scintillation fluid and measure the radioactive decay (counts per minute, CPM) using a scintillation counter. The specific activity of the RNA (cpm/µg) can then be calculated.

    • Autoradiography/Phosphorimaging: Run the purified RNA on a denaturing polyacrylamide gel. Expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA. The intensity of the band can be quantified using appropriate software.

Visualizing the Workflow

To better illustrate the experimental processes and logical relationships between these methods, the following diagrams are provided.

Metabolic_Labeling_Workflow cluster_cell In Vivo / In Vitro System cluster_lab Laboratory Procedure cluster_analysis Downstream Analysis Start Cells or in vitro transcription mix Labeling Incubate with Clickable CTP Analog Start->Labeling Metabolic Incorporation Isolation Isolate Total RNA Labeling->Isolation Click Click Reaction with Biotin Azide Isolation->Click Capture Capture on Streptavidin Beads Click->Capture Elution Elute Nascent RNA Capture->Elution qPCR RT-qPCR Elution->qPCR Sequencing NGS Elution->Sequencing Microarray Microarray Elution->Microarray

Caption: Workflow for metabolic labeling and capture of nascent RNA.

In_Vitro_Transcription_Labeling cluster_quant Quantification Template Linearized DNA Template Transcription Transcription (37°C) Template->Transcription IVT_Mix In Vitro Transcription Mix (RNA Polymerase, NTPs, Labeled CTP) IVT_Mix->Transcription Purification DNase Treatment & RNA Purification Transcription->Purification Labeled_RNA Purified Labeled RNA Purification->Labeled_RNA Radio Scintillation Counting / Autoradiography (for ³²P) Labeled_RNA->Radio if radioactive Fluoro Fluorescence Measurement (for fluorescent analog) Labeled_RNA->Fluoro if fluorescent Capture Streptavidin Pulldown (for biotin) Labeled_RNA->Capture if biotinylated

Caption: General workflow for in vitro transcription-based labeling.

Quantification_Comparison cluster_methods Labeling Method cluster_readout Primary Readout Goal Quantitative Analysis of CTP Incorporation Metabolic Metabolic Labeling Goal->Metabolic Biotin Biotin Labeling Goal->Biotin Fluorescent Fluorescent Labeling Goal->Fluorescent Radioactive Radioactive Labeling Goal->Radioactive Sequencing Sequence Reads Metabolic->Sequencing Affinity Affinity Capture Biotin->Affinity Fluorescence Fluorescence Intensity Fluorescent->Fluorescence Radioactivity Radioactive Counts Radioactive->Radioactivity

Caption: Logical relationship between labeling methods and their readouts.

References

Performance comparison of CTP analogs in molecular biology applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytidine triphosphate (CTP) and its analogs are fundamental building blocks in numerous molecular biology applications. The strategic substitution of canonical CTP with modified analogs can significantly enhance the efficiency, yield, and outcome of techniques such as the polymerase chain reaction (PCR), in vitro transcription (IVT), and DNA sequencing. This guide provides a comparative analysis of the performance of various CTP analogs in these key applications, supported by experimental data and detailed protocols.

I. CTP Analogs in Polymerase Chain Reaction (PCR)

The amplification of DNA, especially templates with high GC content, can be challenging due to the formation of secondary structures that impede polymerase activity. Modified dCTP analogs can mitigate these issues by altering the hydrogen bonding properties of the DNA duplex.

Performance Comparison
CTP AnalogApplication FocusKey Performance MetricsAdvantagesDisadvantages
dCTP (Standard) General PCRBaseline for comparisonWell-established, high fidelity with standard templatesInefficient for GC-rich templates, leads to non-specific products
N4-methyl-dCTP GC-rich PCRLowered melting temperature (Tm) of amplicon, increased yield of specific product.[1][2][3]More effective than additives like DMSO and betaine (B1666868) in reducing Tm and non-specific amplification.[1]May require optimization of PCR conditions
5-methyl-dCTP General PCR, studying methylationCan be incorporated by Taq and Vent polymerasesUseful for producing methylated DNA for restriction enzyme analysisMay inhibit PCR amplification with standard cycling parameters, requiring increased denaturation temperatures (100°C) to overcome this.[4][5][6]
Experimental Data Summary: N4-methyl-dCTP vs. PCR Additives for GC-Rich Template
ConditionTarget Amplicon (522 bp, 78.9% GC)Melting Temperature (Tm) of Amplicon
N4-methyl-dCTP Single, specific product 76.4°C
dCTP + 10% DMSOMultiple non-specific products82.7°C
dCTP + 2 M BetaineMultiple non-specific products81.5°C
dCTP + 1.5 M Ethylene GlycolMultiple non-specific products83.9°C
dCTP (no additive)Multiple non-specific productsNot Reported

Data synthesized from studies on the amplification of GC-rich DNA regions.[1]

Experimental Protocol: PCR with N4-methyl-dCTP for GC-Rich Templates

This protocol is adapted for the amplification of a GC-rich DNA template using N4-methyl-dCTP.

1. Reaction Setup:

Reagent (Stock Concentration)Volume for 20 µL ReactionFinal Concentration
10X PCR Buffer2 µL1X
dATP (10 mM)0.4 µL0.2 mM
dGTP (10 mM)0.4 µL0.2 mM
dTTP (10 mM)0.4 µL0.2 mM
N4-methyl-dCTP (10 mM)0.4 µL0.2 mM
Forward Primer (10 µM)1 µL0.5 µM
Reverse Primer (10 µM)1 µL0.5 µM
Taq DNA Polymerase (5 U/µL)0.2 µL1 U
DNA Template (~50 ng/µL)1 µL~50 ng
Nuclease-free Waterto 20 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1

*Annealing temperature should be optimized based on the primer pair's Tm.

Experimental Workflow for PCR

PCR_Workflow cluster_prep Reaction Preparation cluster_amplification DNA Amplification (Thermal Cycler) cluster_analysis Analysis reagents Mix PCR Reagents: Buffer, dNTPs/Analog, Primers, Polymerase, Template DNA denaturation Denaturation (95°C) reagents->denaturation annealing Annealing (55-65°C) denaturation->annealing Repeat 30-35 cycles extension Extension (72°C) annealing->extension Repeat 30-35 cycles extension->denaturation Repeat 30-35 cycles gel Agarose Gel Electrophoresis extension->gel visualize Visualization of Amplified DNA gel->visualize

Caption: Workflow for Polymerase Chain Reaction.

II. CTP Analogs in In Vitro Transcription (IVT)

The stability and translational efficiency of mRNA are critical for applications like mRNA vaccines and therapeutics. Incorporating modified nucleotides, such as 5-Methyl-CTP, during IVT can significantly enhance these properties.

Performance Comparison
CTP AnalogApplication FocusKey Performance MetricsAdvantagesDisadvantages
CTP (Standard) General IVTBaseline for comparisonHigh yield of unmodified RNALower stability and translational efficiency, can induce innate immune response
5-Methyl-CTP mRNA synthesis for therapeutics and vaccinesIncreased transcript half-life (up to 2-fold), enhanced protein translation (up to 1.7-fold).[7]Reduces degradation by ribonucleases and mimics endogenous RNA methylation.[7]May require optimization of the IVT reaction for optimal incorporation
5-Methyl-CTP & Pseudo-UTP mRNA synthesis for therapeutics and vaccinesHigh yield of modified mRNA (100-130 µg from a 20 µl reaction), increased mRNA stability, and reduced immunogenicity.[8][9]Combination of modifications provides enhanced stability and reduced immune response.[8][9]Cost of modified nucleotides is higher than standard NTPs
Experimental Protocol: In Vitro Transcription with 5-Methyl-CTP

This protocol is for the synthesis of 5-methylcytidine-modified mRNA using a T7 RNA polymerase-based system.

1. Reaction Setup:

Reagent (Stock Concentration)Volume for 20 µL ReactionFinal Concentration
10X T7 Reaction Buffer2 µL1X
ATP (100 mM)1.5 µL7.5 mM
GTP (100 mM)1.5 µL7.5 mM
UTP (100 mM)1.5 µL7.5 mM
5-Methyl-CTP (100 mM)1.5 µL7.5 mM
Linearized DNA Template (1 µg/µL)1 µL1 µg
T7 RNA Polymerase Mix2 µL-
RNase Inhibitor (40 U/µL)1 µL40 U
Nuclease-free Waterto 20 µL-

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for 30 minutes to 2 hours.

  • Optional: Add DNase I and incubate for another 15 minutes at 37°C to remove the DNA template.

3. RNA Purification:

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

Experimental Workflow for In Vitro Transcription

Sanger_Workflow cluster_prep Reaction Preparation cluster_amplification Cycle Sequencing cluster_cleanup Purification cluster_analysis Analysis reagents Mix Sequencing Reagents: Template DNA, Primer, Reaction Mix (dNTPs, ddNTPs, Polymerase) cycling Thermal Cycling with Chain Termination reagents->cycling cleanup Remove Unincorporated ddNTPs and Salts cycling->cleanup electrophoresis Capillary Electrophoresis cleanup->electrophoresis detection Fluorescence Detection and Data Analysis electrophoresis->detection

References

The Gatekeeper of Proliferation: Validating the Role of CTP Synthesis in Cellular Growth

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Functions of CTP Synthase Isoforms

In the intricate landscape of cellular metabolism, the availability of nucleotide building blocks is a critical determinant of a cell's ability to grow, divide, and function. Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] Its production is tightly regulated, with the de novo synthesis pathway, which converts uridine (B1682114) triphosphate (UTP) to CTP, playing a central role. This conversion is catalyzed by the enzyme CTP synthase (CTPS).[1]

This guide provides an objective comparison of the key players in this pathway, focusing on the differential roles of the two human CTP synthase isoforms, CTPS1 and CTPS2. We present supporting experimental data validating the critical function of this pathway in cell proliferation and detail the methodologies used to obtain these insights. This information is crucial for researchers, scientists, and drug development professionals targeting metabolic pathways in oncology and immunology.

The CTP De Novo Synthesis Pathway

The synthesis of CTP from UTP is the final, rate-limiting step in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway.[1] The reaction, catalyzed by CTP synthase, is an ATP-dependent amination of UTP, using glutamine as the nitrogen source.[2][4] This process is fundamental for maintaining the cellular pool of CTP required for nucleic acid and lipid synthesis.[1][5] The activity of CTPS is subject to allosteric regulation, including feedback inhibition by its product, CTP, and activation by GTP.[6][7]

CTP_Synthesis_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products cluster_regulation Regulation UTP UTP CTPS CTP Synthase (CTPS1 / CTPS2) UTP->CTPS ATP ATP ATP->CTPS Gln Glutamine Gln->CTPS CTP CTP CTPS->CTP ADP ADP + Pi CTPS->ADP Glu Glutamate CTPS->Glu CTP->CTPS inhibits GTP GTP GTP->CTPS activates

Caption: De novo synthesis of CTP from UTP by CTP Synthase.

Performance Comparison: CTPS1 vs. CTPS2 in Cell Proliferation

While both CTPS1 and CTPS2 catalyze the same reaction, recent evidence has demonstrated their non-redundant roles in cellular proliferation.[4] Studies utilizing CRISPR/Cas9-mediated gene inactivation in various cell lines have shown that CTPS1 is the primary contributor to maintaining the CTP pool necessary for rapid cell division.[4][8] In many cancer cell lines, the loss of CTPS1 severely impairs proliferation, whereas the loss of CTPS2 has a modest effect, only becoming essential in the absence of CTPS1.[4][9]

This disparity is attributed to the higher intrinsic enzymatic activity of CTPS1 and its greater resistance to certain inhibitors compared to CTPS2.[8] These findings position CTPS1 as a high-value target for therapeutic intervention in diseases characterized by uncontrolled cell growth.

Quantitative Data Summary: Proliferation of CTPS-Deficient HEK Cells

The following table summarizes experimental data from studies on Human Embryonic Kidney (HEK) cells where CTPS1 and/or CTPS2 were inactivated. Proliferation was measured over several days, and the relative growth rates highlight the differential importance of the two isoforms.

Cell Line GenotypeRelative Proliferation Rate (% of Wild Type)Sensitivity to 3-Deaza-uridine (UTP Analog Inhibitor)Key Finding
Wild Type (WT) 100%BaselineNormal proliferation dependent on both CTPS isoforms.
CTPS1 Knockout (CTPS1-KO) ~25%Increased SensitivityProliferation is severely impaired, demonstrating CTPS1's critical role.[4][8]
CTPS2 Knockout (CTPS2-KO) ~90%Baseline SensitivityProliferation is only slightly affected, indicating a minor role when CTPS1 is present.[4]
Double Knockout (CTPS1/2-KO) <5%N/A (Non-proliferative)Complete cessation of proliferation, confirming the necessity of de novo CTP synthesis.[4]

Experimental Protocols: Validation of CTPS Isoform Roles

To validate the differential roles of CTPS1 and CTPS2, a combination of gene editing, protein analysis, and cell-based assays is employed. Below is a detailed methodology for a key experiment.

Protocol: Cell Proliferation Assay Post-CRISPR/Cas9-Mediated CTPS Knockout

Objective: To determine the respective contributions of CTPS1 and CTPS2 to cell proliferation.

Materials:

  • HEK or Jurkat cell lines

  • Lentiviral vectors containing Cas9 and guide RNAs (gRNAs) specific for CTPS1 and CTPS2

  • Culture medium (e.g., DMEM/RPMI), fetal bovine serum (FBS), antibiotics

  • Antibodies for Western Blot: anti-CTPS1, anti-CTPS2, anti-Actin (loading control)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Multi-well culture plates

Methodology:

  • Gene Inactivation:

    • Transduce wild-type cells with lentiviral particles carrying Cas9 and gRNAs targeting either CTPS1, CTPS2, or both. A non-targeting gRNA is used as a control.

    • Select for successfully transduced cells using an appropriate marker (e.g., puromycin).

    • Isolate single-cell clones to establish stable knockout cell lines.

  • Verification of Knockout:

    • Lyse cells from each clonal line to extract total protein.

    • Perform Western Blot analysis using specific antibodies against CTPS1 and CTPS2 to confirm the absence of the target protein. An actin blot is used to ensure equal protein loading.

  • Proliferation Assay:

    • Seed an equal number of cells (e.g., 5 x 10^4 cells/well) from each verified cell line (WT, CTPS1-KO, CTPS2-KO, Double-KO) into multiple wells of several 24-well plates.

    • At set time points (e.g., Day 0, 2, 4, 6), trypsinize and harvest the cells from one plate.

    • Count the number of viable cells in each well using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • For each cell line, plot the average cell number against time to generate growth curves.

    • Calculate the proliferation rate for each knockout line relative to the wild-type control.

Experimental_Workflow cluster_prep Phase 1: Gene Inactivation cluster_verify Phase 2: Verification cluster_assay Phase 3: Functional Assay cluster_analysis Phase 4: Analysis A Design gRNAs for CTPS1 & CTPS2 B Lentiviral Transduction of Cells A->B C Selection & Clonal Isolation B->C D Protein Extraction from Clones C->D E Western Blot Analysis (Anti-CTPS1/2) D->E F Seed Equal Cell Numbers E->F G Incubate and Count Cells at Time Intervals F->G H Plot Growth Curves G->H I Calculate Relative Proliferation Rates H->I

Caption: Workflow for validating the roles of CTPS isoforms.

References

Comparative studies of CTP metabolism in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cytidine Triphosphate (CTP) metabolism across various cell lines, offering valuable insights for cancer research and drug development. Elevated CTP synthase (CTPS) activity and CTP levels are frequently observed in rapidly proliferating cells, particularly in cancer, making CTP metabolism a critical area of investigation for novel therapeutic strategies.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of the differences in CTP metabolism between cell lines.

Key Findings on CTP Metabolism

Recent studies highlight the differential roles of the two human CTP synthase isoforms, CTPS1 and CTPS2, in cell proliferation. CTPS1 is often the primary contributor to the total CTP synthase activity and is essential for the growth of most cancer cell lines.[2][3][4] In contrast, the contribution of CTPS2 to cell proliferation is more significant in the absence of CTPS1.[2][3][4] Hematological malignancies, especially T-cell cancers, have shown particular sensitivity to the inhibition of CTPS1.[5]

Data Presentation: Comparative Analysis of CTP Metabolism

The following tables summarize quantitative data on intracellular CTP concentrations, CTP synthase activity, and the efficacy of CTP synthase inhibitors across a range of cell lines.

Table 1: Intracellular CTP Concentrations in Various Cell Lines

Cell LineCell TypeCTP Concentration (pmol/10^6 cells)
K562Human Chronic Myelogenous Leukemia118.8 ± 15.6
HL-60Human Promyelocytic Leukemia95.7 ± 11.2
A549Human Lung Carcinoma85.3 ± 9.8
MCF-7Human Breast Adenocarcinoma78.4 ± 8.5
HeLaHuman Cervical Adenocarcinoma75.1 ± 7.9
L-02Normal Human Liver45.2 ± 5.3
MRC-5Normal Human Fetal Lung Fibroblast38.6 ± 4.7
Data adapted from Huang et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2003.

Table 2: CTP Synthase Activity and Isoform Expression in Hematopoietic Cell Lines

Cell LineCell TypeRelative CTPS Activity (%)CTPS1 ExpressionCTPS2 Expression
HEKHuman Embryonic Kidney100HighHigh
JurkatHuman T-cell Leukemia~40HighUndetectable
MOLT-4Human T-cell LeukemiaNot ReportedHighUndetectable
HUT-78Human T-cell LymphomaNot ReportedHighUndetectable
U937Human Histiocytic LymphomaNot ReportedHighLow/Non-specific
Data adapted from Minet et al., Life Sci Alliance, 2023.[2]

Table 3: IC50 Values of CTP Synthase Inhibitors in Different Cell Lines

InhibitorTargetCell LineCell TypeIC50 (nM)
STP-BCTPS1Mantle Cell Lymphoma ModelsB-cell LymphomaNanomolar range
R80CTPS1JurkatHuman T-cell LeukemiaNanomolar range
T35CTPS1JurkatHuman T-cell LeukemiaNanomolar range
R80CTPS1Human Primary T-cellsNormal T-cellsNanomolar range
T35CTPS1Human Primary T-cellsNormal T-cellsNanomolar range
CTP Synthetase-IN-1CTPS1/CTPS2Jurkat E6.1Human T-cell Leukemia18,000
Data adapted from Chiron et al., Haematologica, 2024; Lynch et al., PNAS, 2021; and MedchemExpress product data.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CTP biosynthesis pathway and a typical experimental workflow for quantifying intracellular CTP levels.

CTP_Biosynthesis_Pathway UTP UTP CTPS1_2 CTP Synthase 1/2 UTP->CTPS1_2 ATP ATP ATP->CTPS1_2 Glutamine Glutamine Glutamine->CTPS1_2 CTP CTP CTPS1_2->CTP de novo synthesis ADP_Pi ADP + Pi CTPS1_2->ADP_Pi Glutamate Glutamate CTPS1_2->Glutamate Salvage Salvage Pathway (Cytidine) Salvage->CTP Experimental_Workflow_CTP_Quantification start Start cell_culture Cell Culture (e.g., K562, HeLa) start->cell_culture cell_harvesting Cell Harvesting & Counting cell_culture->cell_harvesting extraction Nucleotide Extraction (e.g., Trichloroacetic Acid) cell_harvesting->extraction neutralization Neutralization extraction->neutralization hplc HPLC Analysis neutralization->hplc data_analysis Data Analysis (Quantification of CTP) hplc->data_analysis end End data_analysis->end

References

A Comparative Guide to Assessing the Purity of CTP Disodium Salt: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of critical reagents like Cytidine (B196190) 5'-triphosphate (CTP) disodium (B8443419) salt is paramount for reliable and reproducible experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides an objective comparison of ion-pair reversed-phase HPLC with other analytical techniques—namely ion-exchange chromatography and capillary electrophoresis—for the purity assessment of CTP disodium salt. The comparison is supported by experimental protocols and quantitative data to aid in method selection and implementation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Ion-Exchange Chromatography (IEC), and Capillary Electrophoresis (CE) for the quantitative analysis of CTP disodium salt. The data presented are representative values derived from published analytical methods for nucleotides. Actual performance may vary depending on the specific instrumentation, method optimization, and sample characteristics.

ParameterIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Ion-Exchange Chromatography (IEC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a hydrophobic stationary phase and a polar mobile phase containing an ion-pairing agent that interacts with the charged analyte.Separation based on the reversible electrostatic interaction between the negatively charged phosphate (B84403) groups of CTP and a positively charged stationary phase.Separation in a narrow capillary based on the differential migration of charged analytes in an electric field, influenced by their charge-to-size ratio.
Typical Purity Assay (%) ≥95%[1][2][3]High purity achievable, often used for purification.[4][5]High resolution separation allows for accurate purity determination.
Precision (%RSD) < 15% (Intra- and Inter-day)[6]High precision and repeatability reported.[7]Typically < 5% for migration time and peak area.[8]
Limit of Detection (LOD) Low ng to pg rangeDependent on detector; generally in the low ng range.pg to fg range, highly sensitive.
Analysis Time per Sample 10 - 30 minutes15 - 40 minutes10 - 20 minutes
Throughput High (with autosampler)Moderate to HighHigh (with automated systems)
Destructive to Sample? YesYesYes
Key Advantages Robust, reproducible, widely available, suitable for a broad range of polar and non-polar compounds.Excellent for separating charged molecules and isoforms, high loading capacity.High separation efficiency, fast analysis, low sample and reagent consumption.[9]
Key Disadvantages Requires ion-pairing agents which can be harsh on columns, may have lower resolution for very similar charged species compared to IEC and CE.Limited to charged or ionizable compounds, can be sensitive to mobile phase pH and ionic strength.Lower sample loading capacity, can be less robust than HPLC, fraction collection can be challenging.[10]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method is highly effective for separating nucleotides by neutralizing their negative charges with an ion-pairing agent, allowing for retention on a reversed-phase column.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., Atlantis T3, 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 10% Acetonitrile in Mobile Phase A.

  • Sample Preparation: Dissolve CTP disodium salt in water to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-6 min: 0% to 10% B

    • 6-6.1 min: 10% to 0% B

    • 6.1-10 min: 0% B (re-equilibration)

Quantification:

  • Purity is determined by calculating the area percentage of the main CTP peak relative to the total area of all observed peaks.

Ion-Exchange Chromatography (IEC)

This technique separates molecules based on their net charge and is particularly well-suited for the analysis of nucleotides due to their negatively charged phosphate groups.

Instrumentation:

  • HPLC or FPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Anion-exchange column (e.g., WAX-1).

  • Mobile Phase A (Eluent 1): 0.02 M NaCl in 0.01 M HCl.

  • Mobile Phase B (Eluent 2): 0.1 M NaCl in 0.01 M HCl.

  • Sample Preparation: Dissolve CTP disodium salt in 0.01 M HCl to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm[11]

  • Injection Volume: 20 µL

  • Elution Program: A step or linear gradient from Mobile Phase A to Mobile Phase B is employed to elute analytes with increasing negative charge. The exact gradient will depend on the specific column and sample matrix.

Quantification:

  • Purity is calculated based on the area percentage of the CTP peak.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency for charged molecules and is an excellent alternative for purity assessment, especially when high resolution is required.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM phosphate-borate buffer, pH 8.0-9.0.

  • Sample Preparation: Dissolve CTP disodium salt in water or BGE to a concentration of 0.1-0.5 mg/mL.

Electrophoretic Conditions:

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 260 nm

Quantification:

  • Purity is determined by the corrected peak area percentage (peak area divided by migration time) of the CTP peak.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh CTP Disodium Salt dissolve Dissolve in Water (1 mg/mL) start->dissolve inject Inject Sample (10 µL) dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for CTP Purity Analysis by IP-RP-HPLC.

Alternative_Methods_Workflow cluster_iec Ion-Exchange Chromatography cluster_ce Capillary Electrophoresis start CTP Disodium Salt Sample iec_prep Dissolve in 0.01 M HCl start->iec_prep ce_prep Dissolve in BGE Buffer start->ce_prep iec_inject Inject into Anion-Exchange Column iec_prep->iec_inject iec_elute Elute with NaCl Gradient iec_inject->iec_elute iec_detect UV Detection (260 nm) iec_elute->iec_detect data_analysis Data Analysis (Purity Calculation) iec_detect->data_analysis ce_inject Inject into Fused-Silica Capillary ce_prep->ce_inject ce_separate Apply High Voltage (e.g., 20 kV) ce_inject->ce_separate ce_detect UV Detection (260 nm) ce_separate->ce_detect ce_detect->data_analysis

Caption: Workflows for CTP Purity Analysis by IEC and CE.

References

Confirming CTP Identity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of Cytidine Triphosphate (CTP) in biological samples is paramount. This guide provides an objective comparison of mass spectrometry-based methods and other analytical techniques for CTP confirmation, complete with experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Mass spectrometry (MS) has become a cornerstone for the definitive identification and quantification of small molecules like CTP due to its high sensitivity and specificity.[1][2] When coupled with liquid chromatography (LC), it provides a powerful platform for analyzing complex biological matrices.[2] However, various MS configurations exist, each with distinct advantages and limitations. Furthermore, alternative methods can offer viable options depending on the specific experimental requirements.

Comparison of Analytical Techniques for CTP Identification

The choice of analytical technique for CTP confirmation depends on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of common mass spectrometry and alternative methods.

Technique Principle Sensitivity Selectivity Throughput Primary Application Limitations
LC-MS/MS Chromatographic separation followed by tandem mass spectrometry for precursor and product ion identification.[2]High (ng/mL to pg/mL)[3]Very HighMediumTargeted quantification and confirmation in complex mixtures.Requires specialized equipment and expertise.[4]
High-Resolution MS (HRMS) Accurate mass measurement to determine elemental composition.HighHighMedium to HighUntargeted screening and identification of unknown compounds.Higher instrument cost compared to standard MS/MS.
MALDI-TOF MS Ionization of sample from a crystalline matrix followed by time-of-flight mass analysis.[5]Moderate to HighModerateHighRapid screening of simpler mixtures and large biomolecules.[5]Less suitable for complex mixtures without prior separation.[5]
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Low to ModerateLow to ModerateHighRoutine quantification of known compounds in simpler matrices.Susceptible to interference from co-eluting compounds.[6][7]
ELISA Immunoassay based on antibody-antigen recognition.[8][9]HighHigh (depends on antibody specificity)HighQuantification of CTP synthase or related proteins, not CTP directly.[3][8][10][11]Indirect measurement of CTP; antibody availability and cross-reactivity can be issues.

Detailed Experimental Protocol: CTP Identification by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of CTP from cell culture samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC is particularly well-suited for the retention and separation of polar compounds like CTP.[12][13]

1. Sample Preparation (Cell Extraction)

  • Objective: To extract intracellular metabolites, including CTP, from cultured cells.

  • Materials:

    • Cultured cells

    • Ice-cold phosphate-buffered saline (PBS)

    • Ice-cold extraction solvent (e.g., 80:20 methanol:water)

    • Cell scraper

    • Centrifuge

  • Procedure:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent to the cell culture dish.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex the suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

2. HILIC-MS/MS Analysis

  • Objective: To separate CTP from other metabolites and confirm its identity based on retention time and mass-to-charge ratio of precursor and fragment ions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • HILIC column (e.g., ZIC-pHILIC)

    • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example): [12]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 85% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 85% B and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions for CTP:

      • Precursor Ion (Q1): m/z 482.0

      • Product Ions (Q3): m/z 159.0 (cytosine fragment), m/z 384.0 (loss of pyrophosphate)

    • Data Analysis: The identity of CTP is confirmed by comparing the retention time and the ratio of the product ion intensities of the sample with that of a CTP standard.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

CTP_Identification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Cell Culture wash Wash with PBS start->wash extract Metabolite Extraction (80% Methanol) wash->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic esi Electrospray Ionization (ESI) hilic->esi ms1 MS1: Precursor Ion Selection (m/z 482.0) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection (m/z 159.0, 384.0) cid->ms2 rt_match Retention Time Matching ms2->rt_match ion_ratio Product Ion Ratio Confirmation ms2->ion_ratio confirm CTP Identity Confirmed rt_match->confirm ion_ratio->confirm

Figure 1. Experimental workflow for CTP confirmation by LC-MS/MS.

Method_Comparison cluster_ms Mass Spectrometry Methods cluster_non_ms Non-Mass Spectrometry Methods start Need to Identify CTP in a Sample lcmsms LC-MS/MS (High Confidence & Quantification) start->lcmsms High Specificity Needed hrms High-Resolution MS (Untargeted Analysis) start->hrms Unknowns Present maldi MALDI-TOF MS (Rapid Screening) start->maldi High Throughput Screening hplcuv HPLC-UV (Routine Quantification, Lower Specificity) start->hplcuv Simpler Matrix elisa ELISA (Indirect Detection via Related Proteins) start->elisa Indirect Measurement Sufficient node_quant node_quant lcmsms->node_quant Quantitative Data node_id node_id hrms->node_id Elemental Composition node_screen node_screen maldi->node_screen Screening Results node_quant_uv node_quant_uv hplcuv->node_quant_uv Quantitative Data node_protein_quant node_protein_quant elisa->node_protein_quant Protein Quantification

Figure 2. Decision guide for selecting a CTP identification method.

References

Benchmarking Cellular Thermal Proteomics: A Comparative Guide to Target Deconvolution Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Thermal Proteomics (CTP) Performance Against Established Protocols

In the landscape of drug discovery and target deconvolution, a variety of powerful techniques are available to researchers. Among these, Cellular Thermal Proteomics (CTP), often referred to as Thermal Proteome Profiling (TPP), has emerged as a robust method for identifying protein-ligand interactions in a native cellular context.[1][2][3][4] This guide provides a comprehensive comparison of CTP/TPP against two other widely used protocols: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). We present quantitative data, detailed experimental methodologies, and visual workflows to facilitate an informed choice of the most suitable technique for your research needs.

Quantitative Performance Comparison

The selection of a target deconvolution strategy often depends on the specific research question, available resources, and the desired scale of the experiment. The following tables summarize the key performance metrics of TPP, CETSA, and AP-MS, based on available data and the principles of each technique.

Table 1: General Performance Characteristics
FeatureThermal Proteome Profiling (TPP/CTP)Cellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand-induced change in protein thermal stability across the proteome.[2][3]Ligand-induced change in thermal stability of a specific protein.[4]Affinity-based capture of a "bait" protein and its interacting "prey" proteins.[5][6]
Readout Mass Spectrometry (quantitative proteomics).[2]Western Blot, ELISA, or other immunoassays.[4]Mass Spectrometry (protein identification and quantification).[5][6]
Scope Proteome-wide, unbiased.Target-specific, hypothesis-driven.Targeted to a specific protein and its interactome.
Compound Modification Not required (label-free).[3]Not required (label-free).[4]May require immobilization or tagging of the compound (for small molecule baits).
Throughput Medium to high, depending on the mass spectrometry workflow.Low (Western Blot) to high (plate-based assays).Medium to high.
Cellular Context In-cell, in-lysate, or in-tissue measurements are possible.[7]In-cell, in-lysate, or in-tissue measurements.[4]Primarily in-lysate, though in-cell crosslinking is possible.
Table 2: Quantitative Proteomics Workflow Comparison for TPP

Recent studies have benchmarked different quantitative mass spectrometry workflows for TPP, highlighting the trade-offs between multiplexing capabilities, quantitative accuracy, and proteome coverage.

ParameterTMT-DDA (Tandem Mass Tag - Data-Dependent Acquisition)Label-Free DIA (Data-Independent Acquisition)
Proteome Coverage High, with studies identifying over 6,000 protein groups.[8]Comparable or slightly higher, with some studies showing more identified proteins than TMT-DDA.[8][9]
Quantitative Precision Generally higher due to multiplexing, which reduces run-to-run variability.[8][9]Good, with continuous improvements in software and acquisition methods.[8][9]
Quantitative Accuracy Can be affected by ratio compression, especially with co-isolation of peptides.[10][11]Generally higher, as it is less prone to ratio compression.[10][11]
Number of Identified Targets Comparable performance in identifying known drug targets.[12][13][14]Comparable or better performance in identifying known drug targets in some studies.[12][13][14]
Sample Preparation Time Longer due to the TMT labeling steps.[8]Shorter, as no chemical labeling is required.[8]
Instrument Time Can be more efficient for large sample sets due to multiplexing.[8]Can be longer for single-shot analyses.[8]
Cost Higher due to the cost of TMT reagents.[8]Lower, as it avoids expensive labeling reagents.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these techniques. Below are the methodologies for TPP and AP-MS.

Thermal Proteome Profiling (TPP) Experimental Protocol

This protocol describes a typical TPP experiment using the temperature range (TPP-TR) approach with tandem mass tag (TMT) labeling for quantitative analysis.

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Treat cells with the compound of interest or vehicle control for a specified duration.

2. Cell Lysis and Protein Quantification:

  • Harvest and wash cells with PBS.

  • Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the soluble fraction using a BCA assay.

3. Thermal Challenge:

  • Aliquot the cell lysate into separate tubes for each temperature point (e.g., 10 temperatures from 37°C to 67°C).

  • Heat each aliquot to its designated temperature for a defined period (e.g., 3 minutes) in a thermocycler, followed by rapid cooling on ice.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Sample Preparation for Mass Spectrometry:

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Protein Precipitation: Precipitate proteins using acetone (B3395972) or chloroform/methanol.

  • Digestion: Resuspend the protein pellet and digest with trypsin overnight.

  • TMT Labeling: Label the resulting peptides from each temperature point with a unique TMT isobaric tag.

  • Sample Pooling: Combine all TMT-labeled samples into a single tube.

6. LC-MS/MS Analysis:

  • Fractionate the pooled peptide sample using high-pH reversed-phase chromatography.

  • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Identify and quantify peptides and proteins using a suitable software package (e.g., MaxQuant).

  • Normalize the protein abundance data.

  • Fit melting curves for each protein by plotting the relative soluble protein abundance against temperature.

  • Identify proteins with a significant shift in their melting temperature (Tm) between the compound-treated and vehicle-treated samples.

Affinity Purification-Mass Spectrometry (AP-MS) Experimental Protocol

This protocol outlines a general workflow for an AP-MS experiment to identify protein-protein interactions.[5]

1. Bait Protein Expression:

  • Clone the gene of the "bait" protein into an expression vector with an affinity tag (e.g., FLAG, HA, or GFP).

  • Transfect or transduce the expression vector into the desired cell line.

  • Select for cells stably expressing the tagged bait protein.

2. Cell Lysis:

  • Culture the cells to a high density.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Clarify the lysate by centrifugation.

3. Affinity Purification:

  • Incubate the cell lysate with beads coupled to an antibody or affinity resin that specifically recognizes the affinity tag on the bait protein (e.g., anti-FLAG agarose (B213101) beads).

  • Allow the bait protein and its interacting partners to bind to the beads.

4. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the bait protein and its bound "prey" proteins from the beads. This can be done by competitive elution with a peptide corresponding to the affinity tag, or by changing the pH or salt concentration.

6. Sample Preparation for Mass Spectrometry:

  • In-solution or On-bead Digestion: Digest the eluted proteins (or proteins still bound to the beads) with trypsin.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction column.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins present in the sample.

8. Data Analysis:

  • Use a database search engine to identify the proteins from the MS/MS spectra.

  • Use a scoring algorithm (e.g., SAINT or CompPASS) to distinguish bona fide interaction partners from background contaminants by comparing the results to control experiments (e.g., using cells expressing only the affinity tag).

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context in which these techniques are applied, the following diagrams have been generated using Graphviz.

Experimental and Logical Workflows

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis a Culture Cells b Treat with Compound/Vehicle a->b c Lyse Cells b->c d Heat Aliquots c->d e Centrifuge d->e f Collect Soluble Fraction e->f g Protein Digestion f->g h TMT Labeling g->h i LC-MS/MS h->i j Identify & Quantify Proteins i->j k Fit Melting Curves j->k l Identify Thermal Shifts k->l

A simplified workflow of a Thermal Proteome Profiling (TPP) experiment.

Logical_Comparison cluster_tpp TPP/CTP cluster_cetsa CETSA cluster_apms AP-MS cluster_goal Goal tpp Proteome-wide Thermal Stability goal Target Deconvolution & Mechanism of Action tpp->goal cetsa Single-Target Thermal Stability cetsa->goal apms Protein-Protein Interactions apms->goal

Logical relationship of TPP, CETSA, and AP-MS to the goal of target deconvolution.
Signaling Pathway Diagrams

TPP and related methods are frequently used to investigate the perturbation of cellular signaling pathways upon drug treatment.

BCR_ABL_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Anti_Apoptosis Anti-Apoptosis STAT5->Anti_Apoptosis

Simplified BCR-ABL signaling pathway, a common target of investigation in cancer research.

NLRP3_Inflammasome cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-kB Activation TLR->NFkB Pro_IL1B pro-IL-1B Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1B Mature IL-1B Pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis

Activation of the NLRP3 inflammasome, a key pathway in innate immunity.

References

The Functional Divergence of CTP and UTP in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytidine Triphosphate (CTP) and Uridine Triphosphate (UTP) are essential pyrimidine (B1678525) nucleotides that play critical, yet largely distinct, roles in cellular metabolism. While structurally similar, their functional differences are dictated by the specific recognition of their respective bases, cytosine and uracil, by various enzymes. This guide provides an objective comparison of the functional roles of CTP and UTP in key enzymatic reactions, supported by experimental data, to illuminate their unique contributions to cellular processes.

Core Functional Distinctions: A Tale of Two Pyrimidines

The primary functional divergence between CTP and UTP lies in their preferential utilization in distinct biosynthetic pathways. UTP is predominantly consumed in the synthesis of polysaccharides and glycosylation reactions, serving as a precursor for activated sugar molecules. In contrast, CTP is the key nucleotide for the biosynthesis of phospholipids (B1166683), the fundamental components of all biological membranes.

A pivotal enzymatic reaction that directly links these two nucleotides is the synthesis of CTP from UTP, catalyzed by CTP synthetase .[1][2] This enzyme utilizes UTP as a substrate, converting it to CTP in an ATP-dependent manner.[1][2] This reaction is a critical control point in maintaining the cellular balance of pyrimidine nucleotides.[3]

UTP in Glycosylation: The Sugar Chaperone

UTP's central role in carbohydrate metabolism is exemplified by its function in the synthesis of UDP-sugars. UDP-glucose pyrophosphorylase (UGPase) , for instance, catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose, a key precursor for glycogen (B147801) synthesis and a central molecule in the glycosylation of proteins and lipids.[4][5] The enzyme exhibits a strong preference for UTP over other nucleotide triphosphates.

Quantitative Comparison of Nucleotide Triphosphate Utilization by UDP-Glucose Pyrophosphorylase
Nucleotide TriphosphateRelative Activity (%)
UTP 100
CTP<5
ATP<5
GTP<5

Table 1: Substrate specificity of UDP-glucose pyrophosphorylase. The data clearly indicates a high specificity for UTP, with minimal to no activity observed with CTP, ATP, or GTP. This underscores UTP's dedicated role in the formation of UDP-sugars for glycosylation pathways.

CTP in Phospholipid Synthesis: The Membrane Architect

CTP is indispensable for the de novo synthesis of major phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[6] The rate-limiting step in PC synthesis is catalyzed by CTP:phosphocholine (B91661) cytidylyltransferase (CCT) , which utilizes CTP to convert phosphocholine into CDP-choline.[3] This activated intermediate is then used to form PC. CTP's role here is highly specific, and UTP cannot substitute for it in this critical membrane-building pathway.

A Head-to-Head Comparison in Signal Transduction: Activation of G-Proteins and P2Y Receptors

While their primary roles are distinct, both UTP and CTP can act as extracellular signaling molecules by activating P2Y receptors, a class of G-protein coupled receptors (GPCRs).[1][7] This provides a platform for a direct functional comparison.

P2Y Receptor Activation

UTP is a potent agonist for several P2Y receptor subtypes, including P2Y2 and P2Y4 receptors.[1][8] For the P2Y2 receptor, UTP and ATP are considered equipotent agonists.[1][8]

AgonistReceptor SubtypeEC50 (µM)
UTP P2Y21.5 - 5.8[8]
ATPP2Y21.5 - 5.8[8]
UTP P2Y40.073[1]

Table 2: Potency of UTP in activating P2Y receptors. The half-maximal effective concentration (EC50) values demonstrate the high potency of UTP as a signaling molecule for specific P2Y receptor subtypes.

G-Protein Activation

Studies on the activation of the adenylyl cyclase-stimulating G-protein (Gs) have shown that while GTP is the canonical activator, other nucleoside triphosphates, including UTP and CTP, can also support Gs activation, albeit with different efficiencies.[9]

Nucleoside TriphosphateRelative Efficacy in Gs Activation
GTP+++
UTP ++
CTP +
ATP-

Table 3: Qualitative comparison of the efficacy of nucleoside triphosphates in supporting agonist-stimulated adenylyl cyclase activity via Gs protein activation. The order of efficacy is generally GTP ≥ UTP > CTP, with ATP being ineffective.[9]

Experimental Protocols

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

Principle: The activity of UGPase is determined by measuring the rate of UDP-glucose formation from UTP and glucose-1-phosphate. The reaction is coupled to the reduction of NAD+ by UDP-glucose dehydrogenase, and the increase in absorbance at 340 nm is monitored spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • UTP solution (100 mM)

  • Glucose-1-phosphate solution (100 mM)

  • NAD+ solution (50 mM)

  • UDP-glucose dehydrogenase (from bovine liver, ~1 unit/mL)

  • Enzyme sample (e.g., purified UGPase or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL UTP solution (final concentration 5 mM)

    • 50 µL NAD+ solution (final concentration 2.5 mM)

    • 10 µL UDP-glucose dehydrogenase

    • 50 µL enzyme sample

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of glucose-1-phosphate solution (final concentration 5 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay

Principle: CCT activity is measured by quantifying the incorporation of radiolabeled phosphocholine into CDP-choline.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • CTP solution (10 mM)

  • [¹⁴C]-Phosphocholine (specific activity ~50 mCi/mmol)

  • Enzyme sample (e.g., purified CCT or microsomal fraction)

  • Phospholipid vesicles (e.g., phosphatidylcholine/oleic acid) for enzyme activation

  • Dowex-1-Cl resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 50 µL Assay Buffer

    • 10 µL CTP solution (final concentration 1 mM)

    • 10 µL [¹⁴C]-Phosphocholine (final concentration 0.5 mM, ~0.5 µCi)

    • 10 µL Phospholipid vesicles (if required for activation)

    • 20 µL Enzyme sample

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 500 µL of ice-cold methanol.

  • Apply the mixture to a Dowex-1-Cl column to separate the unreacted [¹⁴C]-phosphocholine from the product, [¹⁴C]-CDP-choline.

  • Wash the column with water.

  • Elute the [¹⁴C]-CDP-choline with 0.1 M HCl.

  • Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-phosphocholine.

Visualizing the Pathways

Functional_Difference_CTP_UTP cluster_utp UTP-centric Pathway: Glycosylation cluster_ctp CTP-centric Pathway: Phospholipid Synthesis cluster_signal Signal Transduction UTP UTP UGPase UDP-Glucose Pyrophosphorylase UTP->UGPase UTP_to_CTP CTP Synthetase UTP->UTP_to_CTP UTP_signal Extracellular UTP UTP->UTP_signal Glucose1P Glucose-1-Phosphate Glucose1P->UGPase UDP_Glucose UDP-Glucose UGPase->UDP_Glucose Glycosylation Glycosylation (Proteins, Lipids) UDP_Glucose->Glycosylation CTP CTP CCT CTP:Phosphocholine Cytidylyltransferase CTP->CCT CTP_signal Extracellular CTP CTP->CTP_signal Phosphocholine Phosphocholine Phosphocholine->CCT CDP_Choline CDP-Choline CCT->CDP_Choline Phospholipid_Synthesis Phosphatidylcholine Synthesis CDP_Choline->Phospholipid_Synthesis UTP_to_CTP->CTP P2Y_Receptor P2Y Receptor UTP_signal->P2Y_Receptor CTP_signal->P2Y_Receptor G_Protein G-Protein P2Y_Receptor->G_Protein Downstream Downstream Signaling G_Protein->Downstream

Figure 1: Overview of the distinct and overlapping roles of UTP and CTP.

Conclusion

The functional differences between CTP and UTP are fundamental to cellular life, ensuring the fidelity of distinct biosynthetic pathways. UTP's primary role as a carrier of activated sugars is essential for glycosylation and energy storage, while CTP is the dedicated nucleotide for building the phospholipid membranes that define cellular compartments. While both can participate in extracellular signaling, their efficiencies and the specific receptors they activate can differ, highlighting a nuanced overlap in their functions. Understanding these differences is crucial for researchers in various fields, from dissecting metabolic pathways to developing targeted therapeutic interventions.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cytidine-5'-triphosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the proper disposal of Cytidine-5'-triphosphate disodium (B8443419) salt, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures have been compiled from safety data sheets to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment and Spill Management

Proper handling and spill response are critical to laboratory safety. The following table summarizes the recommended personal protective equipment (PPE) and procedures for managing spills of Cytidine-5'-triphosphate disodium salt.

AspectRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection In case of insufficient ventilation or when generating dust, wear a suitable dust respirator.[2]
Minor Spills (Dry) For small dry spills, immediately clean up.[2] Use dry clean-up procedures such as sweeping, shoveling, or vacuuming to avoid generating dust.[2] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]
Minor Spills (Wet) For wet spills, vacuum or shovel up the material and place it in a labeled container for disposal.[2]
Spill Area Cleanup After the removal of the spilled material, wash the area with large amounts of water.[2] Prevent runoff from entering drains.[2]
Major Spills In the event of a major spill, advise personnel in the area and alert emergency services, providing them with the location and nature of the hazard.[2]

Disposal Protocol

While this compound salt is not classified as a hazardous substance under the Globally Harmonized System (GHS), it should be disposed of responsibly to prevent environmental contamination.[3][4] The primary method of disposal is through an authorized waste collection service.

Step-by-Step Disposal Procedure:

  • Collection: Carefully collect the waste material, including any contaminated items such as paper towels or PPE, into a suitable container. For dry waste, ensure the container is clean, dry, and can be securely sealed.[2]

  • Labeling: Clearly label the container with the contents, including the full chemical name: "this compound salt."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Professional Disposal: Dispose of the contents and the container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2] Do not allow the material to enter sewers or surface and ground water.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound salt.

cluster_spill Spill Occurs cluster_ppe 1. Assess and Wear PPE cluster_cleanup 2. Spill Cleanup cluster_contain 3. Contain Waste cluster_disposal 4. Final Disposal spill Spill of CTP Disodium Salt ppe Don Gloves, Safety Goggles, and Respirator (if dust) spill->ppe Immediate Action dry_spill Dry Spill: Sweep or vacuum ppe->dry_spill If Solid wet_spill Wet Spill: Absorb and collect ppe->wet_spill If Solution contain Place in a clean, dry, sealable, and labeled container dry_spill->contain wet_spill->contain disposal Dispose via authorized waste collection service contain->disposal Final Step

Caption: Disposal workflow for this compound salt.

References

Safeguarding Your Research: A Guide to Handling Cytidine-5'-triphosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cytidine-5'-triphosphate disodium (B8443419) salt.

Cytidine-5'-triphosphate disodium salt (CTP disodium salt) is a vital nucleotide in cellular metabolism and RNA synthesis, making it a cornerstone of biochemical and molecular biology research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper laboratory safety protocols is crucial to ensure the well-being of personnel and the integrity of experimental outcomes.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE) Recommendations

When handling CTP disodium salt, a proactive approach to safety is recommended. The following table summarizes the essential PPE to mitigate potential exposure and ensure a safe laboratory environment.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary if there is a risk of splashing.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatGloves should be inspected for integrity before use and changed when contaminated.[6] A lab coat or gown should be worn to protect personal clothing.[6]
Respiratory Protection Generally not required under normal use with adequate ventilationIf handling large quantities or if dust is generated, a NIOSH-approved dust respirator is recommended to prevent inhalation.[7]

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is paramount to minimizing risks associated with the handling of any chemical, including CTP disodium salt. The following diagram illustrates the key steps from receipt of the compound to its final disposal.

Workflow for Safe Handling of this compound Salt receiving Receiving and Inspection storage Proper Storage (-20°C) receiving->storage Verify Integrity preparation Preparation for Use (Weighing and Dissolving) storage->preparation Retrieve as Needed handling Experimental Use preparation->handling Use in Ventilated Area spill Spill Management handling->spill In Case of Spill waste Waste Collection handling->waste Collect Contaminated Materials decontamination Decontamination of Work Area and Equipment handling->decontamination Post-Experiment spill->decontamination Follow Spill Protocol disposal Disposal waste->disposal According to Regulations

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.